molecular formula C6H11NO2 B1678938 (+)-Nipecotic acid CAS No. 59045-82-8

(+)-Nipecotic acid

Cat. No.: B1678938
CAS No.: 59045-82-8
M. Wt: 129.16 g/mol
InChI Key: XJLSEXAGTJCILF-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Piperidine-3-carboxylic acid is a chiral piperidine derivative serving as a valuable building block in medicinal chemistry and organic synthesis. Piperidine rings are among the most important synthetic fragments for designing new drugs and are present in more than twenty classes of pharmaceuticals, as well as numerous natural alkaloids . The development of novel piperidine derivatives is a significant and active focus in modern organic chemistry, driven by their high value in constructing biologically active molecules . As a chiral compound, the (S)-enantiomer offers researchers a stereochemically defined starting material for developing asymmetric syntheses and exploring stereospecific biological interactions. The piperidine core is a privileged structure in drug discovery, and its incorporation can be critical for a compound's pharmacological activity . This reagent is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this chemical as a key intermediate in the synthesis of complex molecules for various investigative purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLSEXAGTJCILF-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59045-82-8, 498-95-3
Record name Nipecotic acid, S(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059045828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nipecotic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08849
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (3S)-(+)-Piperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIPECOTIC ACID, S-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2635N2PS4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(+)-Nipecotic acid mechanism of action as a GABA uptake inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of (+)-Nipecotic Acid as a GABA Uptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a foundational pharmacological tool used extensively in neuroscience to investigate the dynamics of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. Its primary mechanism of action is the competitive inhibition of GABA transporters (GATs), which elevates extracellular GABA levels and enhances inhibitory neurotransmission. This technical guide provides a detailed examination of the molecular interactions, transporter selectivity, and functional consequences of this compound's action. It includes collated quantitative data on its inhibitory potency, detailed experimental protocols for its study, and visual diagrams of its mechanism and related experimental workflows to support advanced research and drug development.

Introduction to GABAergic Neurotransmission and Uptake

The balance between neuronal excitation and inhibition is fundamental to the proper functioning of the central nervous system. GABA is the primary mediator of inhibitory signals, and its concentration in the synaptic cleft is tightly regulated.[1] This regulation is largely carried out by a family of sodium- and chloride-dependent GABA transporters (GATs) located on the membranes of presynaptic neurons and surrounding glial cells.[2] These transporters actively remove GABA from the synaptic cleft, thereby terminating its inhibitory signal.[2] Four main GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1).[3] GAT1 is the predominant isoform in the brain and is a major target for therapeutic intervention in conditions characterized by neuronal hyperexcitability, such as epilepsy.[2][4]

Core Mechanism of Action of this compound

This compound is a cyclic GABA analog that serves as a potent inhibitor of GABA uptake.[5][6] Its conventional mechanism is the competitive inhibition of GATs.[7] Structurally similar to GABA, nipecotic acid is recognized and bound by the transporters; in fact, it acts as a substrate for the transport carriers.[5][8] However, its rigid structure impedes the efficient translocation process, effectively blocking the transporter and preventing the reuptake of GABA from the synapse. This leads to an accumulation of GABA in the synaptic cleft, prolonging its availability to bind to postsynaptic GABA receptors and thereby enhancing inhibitory signaling.[9] While its primary action is on GATs, it's worth noting that at high concentrations (in the millimolar range), nipecotic acid may also directly act as a GABA-A receptor agonist.[7]

Mechanism of this compound at a GABAergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GAT1 GAT1 Transporter GABA->GAT1 Uptake (Blocked) GABA_Receptor Postsynaptic GABA Receptor GABA->GABA_Receptor Binds & Activates Nipecotic_Acid This compound Nipecotic_Acid->GAT1 Competitively Inhibits Inward_Cl_current Hyperpolarization (Inhibition) GABA_Receptor->Inward_Cl_current Opens Cl- Channel

Caption: Competitive inhibition of GAT1 by this compound increases synaptic GABA.

Quantitative Data: Inhibitory Potency and Selectivity

This compound exhibits selectivity for the different GAT subtypes, showing the highest potency for GAT1. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The data below has been compiled from studies using various cloned human (h), rat (r), and mouse (m) transporter isoforms.

Target TransporterParameterValue (µM)Species
GAT1IC508Human
GAT1IC502.6Mouse
GAT1Ki14.4Not Specified
GAT2IC5038Rat
GAT2IC50310Mouse
GAT3IC50106Human
GAT3IC5029Mouse
GAT4 (BGT-1)IC5016Mouse
BGT-1IC502370Human
Table 1: Inhibitory Potency of this compound on GABA Transporter Subtypes.[10][11]

Key Experimental Protocols

[³H]-GABA Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells or synaptosomes expressing GATs.

Objective: To determine the IC50 value of this compound.

Materials:

  • HEK293 cells transiently expressing the GAT subtype of interest, or isolated brain synaptosomes.[12]

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid).

  • Unlabeled ("cold") GABA.

  • This compound stock solution and serial dilutions.

  • Uptake Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM MgSO4, 5 mM KCl, 10 mM D-glucose, pH 7.5).[12]

  • Lysis Buffer (Uptake buffer with 1% SDS).[12]

  • Poly-D-lysine-coated 96-well plates.[12]

  • Scintillation fluid and a microplate scintillation counter.

Methodology:

  • Cell Plating: Seed HEK293 cells expressing the target GAT into 96-well plates. Allow cells to adhere for 24 hours.[12]

  • Washing: Gently wash the cells twice with Uptake Buffer to remove culture medium.[12]

  • Pre-incubation: Add various concentrations of this compound to the wells and pre-incubate for 10-30 minutes at room temperature.[11][12]

  • Uptake Initiation: Add a mixture of [³H]-GABA (e.g., 60 nM) and a fixed concentration of unlabeled GABA (e.g., 25 µM) to each well to start the uptake reaction.[12]

  • Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature.[11][12]

  • Termination: Stop the reaction by washing each well three times with ice-cold Uptake Buffer.[11][12]

  • Cell Lysis: Lyse the cells by adding Lysis Buffer to each well.

  • Scintillation Counting: Transfer the lysate to a scintillation plate, add scintillating agent, and measure the radioactivity using a microplate counter.[12]

  • Data Analysis: Plot the percentage of inhibition against the log concentration of this compound. Fit the data using a non-linear regression model to calculate the IC50 value.[12]

Workflow for [³H]-GABA Uptake Inhibition Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis A Plate GAT-expressing HEK293 cells C Wash Cells A->C B Prepare serial dilutions of this compound D Pre-incubate with This compound B->D C->D E Add [³H]-GABA to initiate uptake D->E F Terminate with ice-cold buffer E->F G Lyse cells & perform scintillation counting F->G H Plot dose-response curve & calculate IC50 G->H

Caption: Standard experimental workflow for determining IC50 of a GAT inhibitor.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the transporter, allowing for the determination of the inhibitor's binding affinity (Ki).

Objective: To determine the Ki value of this compound using [³H]nipecotic acid.

Materials:

  • Human brain tissue homogenates or membranes from cells expressing GATs.[13]

  • [³H]nipecotic acid.

  • Unlabeled this compound and other competing ligands.

  • Binding Buffer.

  • Glass fiber filters.

  • Filtration manifold and vacuum.

  • Scintillation counter.

Methodology:

  • Incubation: Incubate the membrane preparation with a fixed concentration of [³H]nipecotic acid in the presence of varying concentrations of unlabeled this compound (for competition binding).

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The filters trap the membranes with the bound radioligand.[7]

  • Washing: Quickly wash the filters with ice-cold binding buffer to minimize non-specific binding.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity.

  • Data Analysis: Analyze the competition binding data to calculate the Ki of this compound. Kinetic and equilibrium experiments suggest a high-affinity binding site with a dissociation constant (Kd) in the range of 0.5-0.6 µM.[13]

Downstream Signaling Pathways and Functional Effects

By inhibiting GABA reuptake, this compound increases the ambient concentration of GABA, which then activates both ionotropic GABA-A receptors and metabotropic GABA-B receptors.[1][14]

  • GABA-A Receptor Pathway: Activation of GABA-A receptors, which are ligand-gated ion channels, leads to an influx of chloride ions (Cl⁻).[1] This influx causes hyperpolarization of the postsynaptic neuron's membrane, making it less likely to fire an action potential and thus producing a fast inhibitory postsynaptic potential (IPSP).

  • GABA-B Receptor Pathway: GABA-B receptors are G-protein coupled receptors (GPCRs).[14] Their activation on presynaptic terminals inhibits neurotransmitter release by downregulating calcium channels. Postsynaptically, they activate potassium channels, leading to a slow, prolonged hyperpolarization.[14]

The net effect is a potentiation of inhibitory neurotransmission, which is the basis for the anticonvulsant and anxiolytic properties of GAT inhibitors.[2]

Downstream Effects of Enhanced GABA Signaling cluster_GABA_A GABA-A Receptor Pathway (Fast) cluster_GABA_B GABA-B Receptor Pathway (Slow) Nipecotic_Acid This compound GAT1_Inhibition GAT1 Inhibition Nipecotic_Acid->GAT1_Inhibition Increased_GABA Increased Synaptic [GABA] GAT1_Inhibition->Increased_GABA GABA_A GABA-A Receptor Activation Increased_GABA->GABA_A GABA_B GABA-B Receptor Activation (GPCR) Increased_GABA->GABA_B Cl_Influx Cl- Channel Opening & Influx GABA_A->Cl_Influx Hyperpolarization_Fast Fast Hyperpolarization (IPSP) Cl_Influx->Hyperpolarization_Fast Neuronal_Inhibition Enhanced Neuronal Inhibition Hyperpolarization_Fast->Neuronal_Inhibition G_Protein G-Protein Activation GABA_B->G_Protein K_Efflux K+ Channel Opening (Efflux) G_Protein->K_Efflux Hyperpolarization_Slow Slow Hyperpolarization K_Efflux->Hyperpolarization_Slow Hyperpolarization_Slow->Neuronal_Inhibition

References

(S)-(+)-Nipecotic Acid: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is meticulously regulated by GABA transporters (GATs). (S)-(+)-Nipecotic acid is a potent, competitive inhibitor of the GABA transporter 1 (GAT1), making it an invaluable pharmacological tool in neuroscience. By blocking the reuptake of GABA from the synaptic cleft, it elevates extracellular GABA levels and enhances inhibitory neurotransmission.[1] This guide provides an in-depth overview of (S)-(+)-Nipecotic acid's mechanism of action, its pharmacological profile, detailed experimental protocols for its use, and its applications in elucidating the role of the GABAergic system in health and disease. Its utility as a foundational research compound has paved the way for the development of more selective and bioavailable GAT inhibitors, such as the anticonvulsant drug Tiagabine.[2]

Introduction to GABAergic Neurotransmission and Reuptake

GABAergic signaling is fundamental to brain function, maintaining the balance between neuronal excitation and inhibition.[2] Following its release from presynaptic terminals, GABA diffuses across the synaptic cleft to activate postsynaptic GABA receptors (GABA-A and GABA-B). The termination of this signal is primarily achieved through the rapid reuptake of GABA from the extracellular space.[3] This process is mediated by a family of Na⁺ and Cl⁻-dependent neurotransmitter transporters known as GABA transporters (GATs).[4]

Four main GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[3] GAT1 is the most prevalent subtype in the brain, predominantly located on presynaptic neurons and, to a lesser extent, on astrocytes.[4][5] It plays a critical role in clearing synaptically released GABA, thereby shaping the duration and magnitude of inhibitory postsynaptic potentials.[3][6] Given its central role, GAT1 is a significant target for pharmacological modulation in research and clinical settings.

(S)-(+)-Nipecotic Acid: Mechanism and Pharmacological Profile

(S)-(+)-Nipecotic acid is a cyclic GABA analog that acts as a competitive inhibitor of GABA transporters, with a notable preference for GAT1.[7]

Mechanism of Action

(S)-(+)-Nipecotic acid competitively binds to the GABA recognition site on the GAT1 transporter. Structural studies reveal that it occupies the GABA binding pocket, preventing the translocation of GABA from the extracellular space into the presynaptic neuron or glial cell.[8] This inhibition of reuptake leads to a prolonged presence and higher concentration of GABA in the synaptic cleft, resulting in enhanced activation of postsynaptic GABA receptors.[1] This potentiation of GABAergic signaling typically manifests as a reduction in neuronal excitability.[9]

Pharmacological Profile: Potency and Selectivity

The inhibitory potency of nipecotic acid is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the transporter activity. The data below, primarily for the racemic mixture (±)-Nipecotic acid, demonstrates its selectivity for GAT1 over other subtypes.

| Quantitative Data: Inhibitory Potency of (±)-Nipecotic Acid | | :--- | :--- | :--- | :--- | | Transporter Subtype | Species/System | IC₅₀ (µM) | Reference | | GAT-1 | Human (hGAT-1) | 8 |[10] | | GAT-1 | Mouse (mGAT-1) | 2.6 |[11] | | GAT-2 | Rat (rGAT-2) | 38 |[10] | | GAT-2 | Mouse (mGAT-2) | 310 |[11] | | GAT-3 | Human (hGAT-3) | 106 |[10] | | GAT-3 | Mouse (mGAT-3) | 29 |[11] | | BGT-1 (GAT-4) | Human (hBGT-1) | 2370 |[10] | | GAT-4 | Mouse (mGAT-4) | 16 |[11] |

Note: Data presented is for the racemic mixture (±)-Nipecotic acid as reported in the cited sources. The (S)-(+) enantiomer is generally considered the more active isomer.

Visualizing the Mechanism and Experimental Application

Diagrams generated using Graphviz provide a clear visual representation of the molecular interactions and experimental workflows relevant to (S)-(+)-Nipecotic acid research.

GABA_Synapse Mechanism of (S)-(+)-Nipecotic Acid at a GABAergic Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_cleft Synaptic Cleft Vesicle GABA Vesicle GABA GABA Vesicle->GABA Release GAT1 GAT1 Transporter GABA_R GABA Receptors GABA->GAT1 Reuptake GABA->GABA_R Binding Nipecotic_Acid (S)-(+)-Nipecotic Acid Nipecotic_Acid->GAT1 Inhibition

Caption: Inhibition of GABA reuptake by (S)-(+)-Nipecotic acid at the GAT1 transporter.

Microdialysis_Workflow Experimental Workflow for In Vivo Microdialysis cluster_procedure Procedure A 1. Stereotaxic Surgery: Implant guide cannula in target brain region B 2. Recovery Period A->B C 3. Probe Insertion: Insert microdialysis probe B->C D 4. Baseline Collection: Perfuse with aCSF, collect baseline dialysate C->D E 5. Drug Administration: Reverse dialyze (S)-(+)-Nipecotic Acid via probe D->E F 6. Sample Collection: Collect dialysate samples over time E->F G 7. Analysis: Quantify GABA levels (e.g., via HPLC) F->G Logical_Flow Logical Cascade of GAT1 Inhibition A (S)-(+)-Nipecotic Acid Administration B Competitive Inhibition of GAT1 A->B C Decreased GABA Reuptake from Synaptic Cleft B->C D Increased Extracellular GABA Concentration C->D E Enhanced Activation of GABA-A & GABA-B Receptors D->E F Potentiation of Inhibitory Neurotransmission E->F G Observable Neurophysiological Effects (e.g., reduced neuronal firing, anticonvulsant activity) F->G

References

Enantioselective Synthesis of (+)-Nipecotic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-Nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake, is a crucial chiral building block in the development of pharmaceuticals targeting neurological disorders.[1][2] Its enantiomerically pure form is essential for therapeutic efficacy and minimizing side effects. This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of (+)-nipecotic acid, tailored for researchers, scientists, and drug development professionals. The guide summarizes quantitative data, details key experimental protocols, and visualizes synthetic workflows.

Core Synthetic Strategies

The enantioselective synthesis of this compound has been approached through several distinct strategies, primarily revolving around asymmetric hydrogenation, synthesis from chiral pool precursors, and chemoenzymatic methods. These methods aim to control the stereochemistry at the C3 position of the piperidine (B6355638) ring, leading to the desired (S)-enantiomer.

Asymmetric Hydrogenation of Pyridine (B92270) Derivatives

A prominent and efficient method for accessing enantiomerically pure nipecotic acid derivatives involves the asymmetric hydrogenation of 3-substituted pyridine precursors.[3] This approach typically utilizes chiral rhodium or iridium catalysts to achieve high enantioselectivity.

A notable example is the rhodium-catalyzed asymmetric hydrogenation of nicotinate (B505614) derivatives.[3] The process often involves a partial reduction of the pyridine ring followed by a highly enantioselective hydrogenation of the resulting enamine intermediate. The choice of chiral ligand is critical for the success of this transformation, with various phosphine-based ligands being employed.[4][5]

Logical Workflow for Asymmetric Hydrogenation:

G cluster_0 Asymmetric Hydrogenation Route start 3-Substituted Pyridine (e.g., Nicotinate Ester) intermediate1 Partial Reduction start->intermediate1 intermediate2 Tetrahydropyridine Intermediate intermediate1->intermediate2 intermediate3 Asymmetric Hydrogenation (Chiral Rh or Ir Catalyst) intermediate2->intermediate3 product This compound Derivative intermediate3->product hydrolysis Hydrolysis product->hydrolysis final_product This compound hydrolysis->final_product

Caption: Asymmetric hydrogenation of a pyridine precursor.

Synthesis from the Chiral Pool: L-Aspartic Acid

A common strategy for enantioselective synthesis is to utilize readily available chiral starting materials. L-aspartic acid has served as a versatile precursor for the synthesis of this compound derivatives. This approach leverages the inherent stereochemistry of the starting material to establish the desired configuration in the final product.

The synthesis typically involves a multi-step sequence, including protection of the functional groups, diastereoselective alkylation, and subsequent cyclization to form the piperidine ring.

Experimental Workflow from L-Aspartic Acid:

G cluster_1 Chiral Pool Synthesis from L-Aspartic Acid start L-Aspartic Acid β-tert-butyl ester step1 Protection (e.g., Tribenzylation) start->step1 step2 Diastereoselective Alkylation (e.g., with Allyl Iodide) step1->step2 intermediate Key Alkylated Intermediate step2->intermediate step3 Cyclization intermediate->step3 product N-Protected this compound Derivative step3->product deprotection Deprotection product->deprotection final_product This compound deprotection->final_product

Caption: Synthesis of this compound from L-aspartic acid.

Chemoenzymatic and Resolution Approaches

Chemoenzymatic methods offer an alternative route to enantiomerically pure this compound. These strategies often involve the enzymatic resolution of a racemic mixture of nipecotic acid derivatives. Lipases are commonly employed for the kinetic resolution of esters or amides of nipecotic acid, selectively hydrolyzing one enantiomer and leaving the other enriched.

Additionally, classical resolution using chiral resolving agents, such as (S)-camphorsulfonic acid, has been reported for the separation of racemic nipecotic acid.

Quantitative Data Summary

Synthetic StrategyKey Reagents/CatalystOverall Yield (%)Enantiomeric Excess (ee, %)Reference
Asymmetric HydrogenationRh-TangPhos complexNot explicitly statedHigh[3]
Chiral Pool (L-Aspartic Acid)KHMDS, Allyl IodideNot explicitly stated>99 (after purification)[6]
Chiral Resolution(S)-Camphorsulfonic acidNot explicitly stated>99[7]
Hydrolytic ResolutionConcentrated HClNot explicitly stated99.4[7]

Key Experimental Protocols

1. Asymmetric Hydrogenation of Pyridinium (B92312) Salt (General Procedure based on Iridium Catalysis)

  • Catalyst Preparation: In a nitrogen-filled glove box, a mixture of [{Ir(cod)Cl}2] and a chiral ligand (e.g., (R)-SynPhos) in a suitable solvent (e.g., toluene/CH2Cl2) is stirred at room temperature for 20-30 minutes.

  • Hydrogenation: The catalyst solution is transferred to a stainless steel autoclave containing the pyridinium salt substrate. The hydrogenation is performed under a specific hydrogen pressure (e.g., 600 psi) and temperature (e.g., 28°C) for a designated time (e.g., 20-24 hours).

  • Work-up: After releasing the hydrogen, a saturated sodium carbonate solution is added, and the mixture is stirred. The organic layer is then separated, dried, and concentrated to yield the product.[4]

2. Synthesis from L-Aspartic Acid Derivative (Illustrative Steps)

  • Tribenzylation of L-aspartic acid β-tert-butyl ester: The starting material is treated with a benzylating agent (e.g., benzyl (B1604629) bromide) in the presence of a base to protect the amine and the α-carboxylic acid.

  • Diastereoselective Alkylation: The protected L-aspartic acid derivative is treated with a strong base, such as potassium hexamethyldisilazide (KHMDS), followed by the addition of an electrophile like allyl iodide to introduce a side chain.

  • Cyclization and Deprotection: The alkylated intermediate undergoes a series of transformations, including cyclization to form the piperidine ring and subsequent removal of the protecting groups to afford this compound.[6]

3. Hydrolytic Resolution of 3-Piperidine Carboxamide Hydrochloride

  • Hydrolysis and Resolution: 3-piperidine carboxamide hydrochloride (with an excess of the (S)-enantiomer) is heated in concentrated hydrochloric acid (e.g., at 60-65°C for 3 hours).

  • Isolation of (S)-Nipecotic Acid Hydrochloride: The reaction mixture is cooled, and the precipitated (S)-nipecotic acid hydrochloride is collected by filtration.

  • Neutralization: The hydrochloride salt is neutralized with a base (e.g., NaOH in ethanol) to a pH of 7-7.5. After filtration and removal of the solvent, the product is precipitated using a mixture of ethanol (B145695) and petroleum ether to yield (S)-(+)-nipecotic acid.[7]

Conclusion

The enantioselective synthesis of this compound is a well-explored area of research with several robust and efficient methodologies. The choice of a particular synthetic route depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity. Asymmetric hydrogenation offers a direct and elegant approach, while the use of chiral pool precursors provides a reliable, albeit potentially longer, alternative. Chemoenzymatic and classical resolution methods remain valuable for specific applications. The continued development of novel catalysts and synthetic strategies will undoubtedly lead to even more efficient and sustainable routes to this important pharmaceutical building block.

References

(+)-Nipecotic acid and its derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (+)-Nipecotic Acid and Its Derivatives in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] The concentration of GABA in the synaptic cleft is tightly controlled by GABA transporters (GATs). Inhibition of these transporters represents a key therapeutic strategy for enhancing GABAergic neurotransmission to treat various neurological disorders, including epilepsy, anxiety, and neurodegenerative diseases.[2] this compound, a cyclic GABA analogue, is a potent inhibitor of GATs.[3] However, its clinical utility is limited by its hydrophilic, zwitterionic nature, which prevents it from effectively crossing the blood-brain barrier (BBB).[1] This has driven extensive research into the development of lipophilic derivatives capable of reaching CNS targets. This guide provides a comprehensive overview of the mechanism of action, structure-activity relationships (SAR), therapeutic applications, and key experimental protocols related to this compound and its derivatives in modern drug discovery.

Mechanism of Action

The primary mechanism of action for nipecotic acid and its derivatives is the inhibition of GABA reuptake from the synaptic cleft, thereby increasing the extracellular concentration of GABA and prolonging its inhibitory effect. This is achieved by targeting the four known subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1).[4]

Inhibition of GABA Transporters (GATs)

GATs are membrane proteins located on presynaptic neurons and surrounding glial cells that clear GABA from the synapse.[5][6] By competitively inhibiting these transporters, nipecotic acid derivatives effectively increase the availability of GABA to bind with postsynaptic GABA-A and GABA-B receptors, leading to enhanced inhibitory neurotransmission.[7] The development of derivatives has focused on improving potency and achieving selectivity for specific GAT subtypes, with GAT1 being a major target for anticonvulsant therapies.[2] Tiagabine, a marketed antiepileptic drug, is a derivative of nipecotic acid that demonstrates high affinity and selectivity for the GAT1 transporter.[1][2]

Caption: Mechanism of this compound at the GABAergic Synapse.
Direct GABA-A Receptor Activation

While primarily known as a GAT inhibitor, studies have shown that at higher concentrations (in the high micromolar to millimolar range), nipecotic acid can also directly activate GABA-A-like chloride channels.[8][9] This GABA-mimetic action is less potent than its effect on GABA uptake but should be considered when using this compound in experimental settings, as it may be difficult to distinguish between its GAT-inhibiting and direct agonist effects.[8]

Derivatives and Structure-Activity Relationships (SAR)

The core challenge with nipecotic acid is its poor ability to penetrate the BBB.[10] Drug discovery efforts have focused on synthesizing N-substituted derivatives with increased lipophilicity to improve CNS bioavailability while retaining or enhancing potency at GATs.

Key Lipophilic Derivatives

The addition of bulky, lipophilic moieties to the nitrogen atom of the nipecotic acid ring is a common strategy. This has led to the development of potent, orally active anticonvulsant drugs.[11]

  • Tiagabine: A marketed antiepileptic drug, features a diaryl-substituted butenyl chain attached to the nipecotic acid nitrogen. It is a selective and potent GAT1 inhibitor.[1][12]

  • SK&F-89976-A: Another potent GAT1 inhibitor with a diaryl-substituted moiety.[13]

  • Benzhydrol-containing Derivatives: The introduction of benzhydrol ether side chains has yielded compounds with in vitro IC50 values for GABA uptake of less than 1 µM.[11]

  • Allenic Spacer Derivatives: A series of derivatives with a four- or five-carbon atom allenic spacer connecting the nipecotic acid nitrogen to aromatic residues have been synthesized, leading to the identification of potent mGAT4 inhibitors.[13][14]

Quantitative SAR Data

The inhibitory potency of nipecotic acid and its derivatives is typically quantified by IC50 (half-maximal inhibitory concentration) or pIC50 (-log(IC50)) values.

Table 1: Inhibitory Potency (IC50) of (±)-Nipecotic Acid Against Mouse GAT Subtypes.

Compound mGAT1 (µM) mGAT2 (µM) mGAT3 (µM) mGAT4 (µM)
(±)-Nipecotic Acid 2.6 310 29 16

Data sourced from Kragler et al., 2005.[4]

Table 2: Inhibitory Potency (pIC50) of Selected Nipecotic Acid Derivatives with Allenic Spacers.

Compound Spacer Length Substituent (R) mGAT1 (pIC50) mGAT4 (pIC50) hGAT3 (pIC50)
rac-Nipecotic Acid - - 4.88 ± 0.07 - -
rac-8a 4-carbon Diphenyl 5.13 ± 0.11 4.80 ± 0.06 4.81 ± 0.04
rac-8d 4-carbon Bis(4-chlorophenyl) 6.27 ± 0.05 6.08 ± 0.05 5.37 ± 0.05
(R)-8d 4-carbon Bis(4-chlorophenyl) 6.64 ± 0.04 5.28 ± 0.07 4.90 ± 0.06
(S)-8d 4-carbon Bis(4-chlorophenyl) 5.56 ± 0.06 6.47 ± 0.04 5.62 ± 0.06
rac-11d 5-carbon Bis(4-chlorophenyl) 5.51 ± 0.05 5.06 ± 0.05 4.86 ± 0.04

Data represents mean ± SEM. Sourced from Frohlich et al., 2020.[13]

Therapeutic Applications

The ability of nipecotic acid derivatives to enhance GABAergic signaling makes them attractive candidates for a range of CNS disorders.

  • Epilepsy: This is the most well-established application. By inhibiting GABA reuptake, these compounds increase synaptic GABA levels, which helps to suppress the excessive neuronal firing characteristic of seizures.[1][10] The clinical success of Tiagabine validates this approach.

  • Neurodegenerative Disorders: There is growing interest in using these derivatives for conditions like Alzheimer's disease.[15] Some derivatives have been synthesized by combining ethyl nipecotate with antioxidant and anti-inflammatory molecules (e.g., ferulic acid), creating multi-target agents that may address the complex pathology of neurodegeneration.[16][17][18]

  • Other CNS Conditions: The GABAergic system is implicated in anxiety, depression, and neuropathic pain, making GAT inhibitors potential therapeutic agents for these disorders as well.[10][2]

Key Experimental Protocols

Evaluating the efficacy and mechanism of novel nipecotic acid derivatives requires robust in vitro and in vivo assays.

Protocol: In Vitro GABA Uptake Inhibition Assay

This protocol describes a common method for determining the inhibitory potency of a compound on specific GAT subtypes using a cell-based assay.

Objective: To measure the IC50 value of a test compound against a specific human or mouse GABA transporter (e.g., mGAT1) stably expressed in a cell line (e.g., HEK-293).

Materials:

  • HEK-293 cells stably expressing the GAT subtype of interest.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Test compounds (derivatives of nipecotic acid) at various concentrations.

  • Unlabeled GABA (for determining nonspecific uptake).

  • Scintillation cocktail and a liquid scintillation counter.

  • 96-well cell culture plates.

Methodology:

  • Cell Seeding: Seed the GAT-expressing HEK-293 cells into 96-well plates and grow to confluence.

  • Preparation: On the day of the assay, wash the cell monolayers twice with pre-warmed assay buffer.

  • Pre-incubation: Add 100 µL of assay buffer containing the desired concentration of the test compound (or vehicle control) to each well. Incubate for 10-20 minutes at room temperature. For determining nonspecific uptake, add a high concentration of unlabeled GABA (e.g., 1 mM).

  • Initiation of Uptake: Add 100 µL of assay buffer containing a fixed concentration of [³H]GABA (e.g., 50 nM) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature. The incubation time should be within the linear range of GABA uptake.

  • Termination: Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well.

  • Quantification: Transfer the lysate from each well into a scintillation vial, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific uptake: Total CPM (vehicle control) - Nonspecific CPM (unlabeled GABA).

    • Express the data for each test compound concentration as a percentage of the specific uptake of the control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A1 Seed GAT-expressing HEK-293 cells in 96-well plate A2 Grow cells to confluence A1->A2 A3 Wash cell monolayers with assay buffer A2->A3 B1 Pre-incubate with test compound or vehicle A3->B1 B2 Add [3H]GABA to initiate uptake B1->B2 B3 Incubate for 10-15 min at room temperature B2->B3 B4 Terminate uptake by washing with ice-cold buffer B3->B4 C1 Lyse cells B4->C1 C2 Measure radioactivity via liquid scintillation counting C1->C2 C3 Calculate % inhibition vs. control C2->C3 C4 Perform non-linear regression to determine IC50 C3->C4

Caption: Workflow for an In Vitro [³H]GABA Uptake Inhibition Assay.
Protocol: In Vivo Anticonvulsant Activity (scPTZ Model)

This protocol outlines a standard screening method to assess the potential anticonvulsant activity of a compound in rodents.

Objective: To evaluate the ability of a test compound to protect mice against seizures induced by a subcutaneous (s.c.) injection of pentylenetetrazole (PTZ).

Materials:

  • Male albino mice (e.g., weighing 20-25 g).

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline).

  • Test compound formulated in a suitable vehicle (e.g., PEG 200).

  • Standard anticonvulsant drug (e.g., Diazepam) as a positive control.

  • Vehicle as a negative control.

  • Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections.

  • Observation chambers.

  • Stopwatch.

Methodology:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the mice into groups (n=6-10 per group):

    • Group 1: Vehicle Control (receives vehicle i.p.).

    • Group 2: Positive Control (receives standard drug i.p.).

    • Group 3+: Test Groups (receive test compound at various doses i.p.).

  • Drug Administration: Administer the vehicle, standard drug, or test compound to the respective groups via intraperitoneal (i.p.) injection.

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the drug to be absorbed and distributed.

  • Induction of Seizures: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously to each mouse.

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for 30 minutes.

  • Endpoint Measurement: Record the following parameters for each animal:

    • Latency to first seizure: Time from PTZ injection to the onset of clonic or tonic-clonic seizures.

    • Protection: Note the number of animals in each group that do not exhibit tonic-clonic seizures within the 30-minute observation period.

  • Data Analysis:

    • Compare the mean latency to seizure onset between the test groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

    • Calculate the percentage of protection in each group. A significant increase in seizure latency or a high percentage of protection indicates potential anticonvulsant activity.

scPTZ_Workflow start Start acclimate Acclimatize mice to lab conditions start->acclimate grouping Randomly assign mice to groups (Vehicle, Positive Control, Test) acclimate->grouping admin Administer compound/vehicle via intraperitoneal (i.p.) injection grouping->admin wait Wait for pre-treatment period (e.g., 30-60 min) admin->wait induce Induce seizures with subcutaneous (s.c.) PTZ injection wait->induce observe Observe each mouse individually for 30 minutes induce->observe record Record endpoints: - Latency to first seizure - Presence/absence of tonic seizure observe->record analyze Perform statistical analysis to assess protection record->analyze end_node End analyze->end_node

Caption: Workflow for the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model.

Conclusion and Future Directions

This compound has served as an invaluable lead structure in the development of GABA uptake inhibitors. While the parent molecule's therapeutic potential is hampered by poor pharmacokinetics, its derivatives, most notably Tiagabine, have demonstrated significant clinical success, particularly in the treatment of epilepsy. The ongoing exploration of novel derivatives with improved BBB penetration, enhanced potency, and selectivity for different GAT subtypes continues to be a promising avenue for drug discovery. Future research may focus on developing GAT inhibitors for other neurological and psychiatric conditions where GABAergic dysfunction is implicated, such as neuropathic pain, anxiety disorders, and Alzheimer's disease. The design of multi-target ligands that combine GAT inhibition with other relevant mechanisms, such as antioxidant or anti-inflammatory actions, represents an innovative strategy for addressing complex CNS pathologies.

References

A Technical Guide to the Role of (+)-Nipecotic Acid in Elucidating GABAergic Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining balanced neuronal activity.[1] The precise control of GABA concentration in the synaptic cleft is paramount for regulating neurotransmission, and this is primarily achieved through a rapid reuptake mechanism mediated by GABA transporters (GATs).[2] (+)-Nipecotic acid, a potent and selective competitive inhibitor of the GAT-1 transporter, has been an indispensable pharmacological tool for investigating the dynamics of the GABAergic system.[3][4] By blocking GABA reuptake, it elevates extracellular GABA levels, thereby enhancing inhibitory signaling. This guide provides an in-depth overview of the mechanism, quantitative pharmacology, and experimental applications of this compound, serving as a technical resource for professionals in neuroscience research and drug development.

Mechanism of Action

Primary Mechanism: GABA Reuptake Inhibition

The primary and most well-characterized mechanism of action for this compound is the competitive inhibition of GABA transporters.[3] It functions as a substrate that binds to the transporter, particularly the predominantly neuronal GAT-1 subtype, and is transported in place of GABA.[1][5] This competitive blockade of GAT-1 prevents the removal of GABA from the synaptic cleft. Consequently, the dwell time and concentration of GABA in the synapse increase, leading to a potentiation of GABAergic neurotransmission at both GABA-A and GABA-B receptors.[2][3]

GABASynapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal presynaptic GABA Synthesis (from Glutamate) vesicle GABA Vesicle presynaptic->vesicle gaba_cleft GABA vesicle->gaba_cleft Release gaba_receptor GABA Receptor (e.g., GABA-A) ips_potential Inhibitory Postsynaptic Potential (IPSP) gaba_receptor->ips_potential Cl- influx gat1 GAT-1 Transporter nipecotic This compound nipecotic->gat1 Inhibits gaba_cleft->gaba_receptor Binds gaba_cleft->gat1 Reuptake

Caption: Mechanism of this compound at the GABAergic Synapse.
Secondary and Off-Target Considerations

While its primary role is a GAT inhibitor, researchers must consider two other potential actions:

  • Direct GABA-A Agonism: At high concentrations, significantly exceeding those required for GAT inhibition, nipecotic acid can directly activate GABA-A-like chloride channels.[3][6] This agonist effect is sensitive to the GABA-A antagonist bicuculline.[3] This is a critical consideration in experimental design, as effects observed at high micromolar to millimolar concentrations may not be solely due to uptake blockade.

  • False Transmitter: Some in vivo electrophysiology studies have suggested that after prolonged application and subsequent withdrawal, nipecotic acid may act as a "false transmitter," leading to a period of hyperexcitability.[7]

Quantitative Pharmacological Data

This compound and its racemic mixture, (±)-Nipecotic acid, exhibit varying affinities for the different subtypes of GABA transporters. It is most potent at the GAT-1 transporter. The data below is compiled from studies using human (h), rat (r), and mouse (m) transporters.

CompoundTransporterPotency (IC50 / Ki)SpeciesReference(s)
(±)-Nipecotic acid hGAT-18 µM (IC50)Human
rGAT-238 µM (IC50)Rat
hGAT-3106 µM (IC50)Human
hBGT-12370 µM (IC50)Human
(±)-Nipecotic acid mGAT-12.6 µM (IC50)Mouse[8]
mGAT-2310 µM (IC50)Mouse[8]
mGAT-329 µM (IC50)Mouse[8]
mGAT-4 (BGT-1)16 µM (IC50)Mouse[8]
Nipecotic acid GAT-114.4 µM (Ki)Not Specified[9]
Nipecotic acid GABA-A Receptor~300 µM (EC50)Rat[3][6]

Note: IC50 and Ki values can vary based on experimental conditions, such as substrate concentration and tissue preparation.

Key Experimental Protocols and Applications

This compound is a versatile tool used across a range of in vitro and in vivo experimental paradigms.

In Vitro GABA Uptake Assays

These assays are fundamental for determining the potency and selectivity of GAT inhibitors.

Objective: To quantify the inhibition of GABA uptake into neuronal or glial preparations.

Detailed Methodology:

  • Preparation of Biological Material:

    • Prepare synaptosomes from fresh brain tissue (e.g., cortex or hippocampus) via differential centrifugation.

    • Alternatively, use primary astrocyte cultures or stable cell lines (e.g., HEK293) heterologously expressing specific GAT subtypes (GAT-1, GAT-2, etc.).[10]

  • Assay Buffer: Use a Krebs-Ringer-HEPES buffer or similar physiological salt solution, typically containing (in mM): 120 NaCl, 5 KCl, 2.6 CaCl2, 0.67 MgSO4, 1.2 KH2PO4, 25 HEPES, 10 D-glucose, pH 7.4.

  • Incubation:

    • Aliquot the cell/synaptosome suspension into tubes or a 96-well plate.

    • Pre-incubate the preparation for 10-15 minutes at 37°C with various concentrations of this compound (or a vehicle control).

    • Initiate the uptake reaction by adding a low concentration of radiolabeled GABA (e.g., 20-50 nM [³H]GABA).[9]

  • Termination of Uptake:

    • After a short incubation period (typically 1-5 minutes), rapidly terminate the reaction by adding ice-cold assay buffer followed by rapid filtration over glass fiber filters (e.g., Whatman GF/B).

    • Immediately wash the filters 2-3 times with ice-cold buffer to remove extracellular [³H]GABA.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.[10]

  • Data Analysis:

    • Determine non-specific uptake in the presence of a saturating concentration of a non-labeled GAT inhibitor (e.g., 1 mM tiagabine).

    • Calculate specific uptake by subtracting non-specific from total uptake.

    • Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Workflow start Start: Prepare Synaptosomes or GAT-expressing Cells preincubate Pre-incubate at 37°C with Vehicle or this compound start->preincubate add_gaba Initiate Uptake: Add [3H]GABA preincubate->add_gaba incubate Incubate for 1-5 minutes add_gaba->incubate terminate Terminate Reaction (Ice-cold buffer + Filtration) incubate->terminate measure Measure Radioactivity (Scintillation Counting) terminate->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze end End analyze->end

Caption: Experimental Workflow for a [³H]GABA Uptake Assay.
In Vivo Microdialysis

Microdialysis allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[11]

Objective: To measure the effect of GAT-1 inhibition on extracellular GABA concentrations.

Detailed Methodology:

  • Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula targeting a specific brain region (e.g., hippocampus, ventral tegmental area).[12] Allow for post-surgical recovery.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe (e.g., 2-4 mm membrane) into the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[13]

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of extracellular GABA concentration.

  • Pharmacological Challenge: Switch the perfusion medium to aCSF containing a known concentration of this compound (e.g., 50 µM to 0.5 mM).[12][13] This local application bypasses the blood-brain barrier.

  • Sample Analysis: Analyze the GABA content in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with either electrochemical or fluorescence detection after pre-column derivatization (e.g., with o-phthaldialdehyde).[13]

  • Data Analysis: Quantify GABA concentrations by comparing them to a standard curve. Express the results as a percentage change from the stable baseline period. Studies consistently show that local perfusion with nipecotic acid causes a substantial (e.g., 4- to 15-fold) increase in extracellular GABA.[12][13]

Electrophysiology

This technique is used to assess the functional consequences of enhanced GABAergic tone on neuronal and network activity.

Objective: To measure how GAT-1 inhibition alters synaptic inhibition.

Methodology:

  • Preparation: Brain slices in vitro or anesthetized/awake animals in vivo.[3][7]

  • Recording: Use patch-clamp or extracellular field potential recordings to monitor spontaneous inhibitory postsynaptic currents (sIPSCs), evoked inhibitory postsynaptic potentials (IPSPs), or population spikes.

  • Application: Bath apply or locally perfuse this compound.

  • Expected Outcome: Application of this compound typically results in an increase in the decay time and amplitude of IPSPs/IPSCs, reflecting the prolonged presence of GABA in the synapse. This enhanced inhibition can lead to a decrease in neuronal firing rates or a reduction in the amplitude of evoked population spikes.[7]

LogicalFlow start This compound Administration (e.g., via microdialysis) block Competitive Blockade of GAT-1 start->block increase Increased Synaptic GABA Concentration and Dwell Time block->increase enhance Enhanced Activation of GABA-A and GABA-B Receptors increase->enhance effect Downstream Physiological Effect (e.g., Decreased Neuronal Excitability, Anticonvulsant Activity) enhance->effect

References

(+)-Nipecotic Acid: A Chiral Precursor in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Nipecotic acid, a cyclic β-amino acid, has emerged as a critical chiral building block in the synthesis of a diverse range of pharmaceuticals. Its rigid piperidine (B6355638) core and inherent chirality make it an invaluable precursor for creating stereochemically defined molecules with significant therapeutic activity. This technical guide provides a comprehensive overview of the application of this compound in the synthesis of key drug molecules, with a focus on GABA uptake inhibitors and the selective serotonin (B10506) reuptake inhibitor (SSRI) (-)-Paroxetine. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to serve as a practical resource for professionals in the field of drug discovery and development.

Introduction: The Significance of this compound

This compound, the (R)-enantiomer of piperidine-3-carboxylic acid, is a potent inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT1)[1][2][3]. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its dysregulation is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and depression[3]. While this compound itself has limited therapeutic use due to its poor ability to cross the blood-brain barrier, its scaffold serves as a foundational element for the design and synthesis of more lipophilic and brain-penetrant derivatives[3]. These derivatives have been successfully developed into clinically effective drugs. This guide will delve into the synthetic utility of this compound, providing detailed methodologies for its incorporation into complex pharmaceutical agents.

Synthesis of GABA Uptake Inhibitors from this compound

The primary therapeutic application of this compound derivatives lies in their ability to inhibit GABA reuptake, thereby increasing the concentration of GABA in the synaptic cleft and enhancing inhibitory neurotransmission[1][4]. This mechanism is central to the action of several anticonvulsant drugs.

Case Study: Enantioselective Synthesis of (R)-Tiagabine

(R)-Tiagabine is a potent and selective GAT1 inhibitor used in the treatment of epilepsy. Its synthesis highlights the crucial role of (R)-nipecotic acid in establishing the correct stereochemistry for optimal biological activity[5][6]. The following is a representative enantioselective synthesis of (R)-Tiagabine.

A recent enantioselective synthesis of (R)-Tiagabine was achieved utilizing an asymmetric hydrogen atom transfer (HAT) protocol to establish the key chiral center. The synthesis commences with the preparation of the bithienyl homoallylic amine and a chiral acrylate (B77674), which are then coupled and cyclized to form the nipecotic acid ring system[6].

Step 1: Synthesis of tert-Butyl 5-(Benzyloxy)-2-methylenepentanoate

Reagent/SolventMolar Equiv.Amount
Commercially available phosphonate (B1237965) ester1.0-
Commercially available bromide--
Paraformaldehyde--
Yield 55%

Procedure: Commercially available phosphonate ester is treated with a commercially available bromide, followed by olefination with paraformaldehyde to afford tert-butyl 5-(benzyloxy)-2-methylenepentanoate[6]. The crude product is purified by flash column chromatography (silica gel, hexane/EtOAc 9:1)[6].

Step 2: Synthesis of the Naphthyl Acrylate Intermediate

Reagent/SolventMolar Equiv.Amount
tert-Butyl 5-(Benzyloxy)-2-methylenepentanoate1.04.1 g (15 mmol)
Trifluoroacetic acid (TFA)-15 mL
Dichloromethane (CH2Cl2)-30 mL
(Boc)2O1.03.3 g (15 mmol)
1-Naphthol (B170400)1.02.2 g (15 mmol)
LiOH0.0829 mg (1.2 mmol)
Mg(OH)20.0217 mg (0.3 mmol)
Tetrahydrofuran (THF)-50 mL
Yield Not specified (used directly)

Procedure: The tert-butyl group is removed with trifluoroacetic acid. The resulting acid is then esterified with 1-naphthol using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) activation under basic conditions to provide the naphthyl acrylate, which is used in the next step without further purification[4]. The reaction is stirred for 3 hours at 75 °C, quenched with water, and extracted with EtOAc[4].

Step 3: Asymmetric Hydrogen Atom Transfer and Cyclization

Reagent/SolventMolar Equiv.Amount
Naphthyl acrylate intermediate1.0-
Bithienyl homoallylic amine--
(salen)titanium catalyst--
Diisobutylaluminum hydride (DIBAL-H)--
K2CO3--
Yield (Reduction) 90%
Yield (Cyclization) Good (not specified)

Procedure: An asymmetric hydrogen atom transfer reaction catalyzed by a (salen)titanium complex is used to construct the chiral tertiary carbon center. The resulting product is then reduced with diisobutylaluminum hydride (DIBAL-H) in toluene[6]. The resulting alcohol is treated with the bithienyl homoallylic amine in the presence of K2CO3 at 70 °C to furnish the cyclized product[6].

Step 4: Oxidation and Salt Formation

Reagent/SolventMolar Equiv.Amount
Cyclized alcohol1.0-
Swern Oxidation Reagents--
Pinnick Oxidation Reagents--
HCl--
Yield Good (not specified)

Procedure: A sequential Swern and Pinnick oxidation of the alcohol yields the carboxylic acid. Acidification with HCl provides the final product, (R)-Tiagabine hydrochloride[6].

Quantitative Data: Inhibitory Activity of Nipecotic Acid Derivatives

The potency of nipecotic acid derivatives as GABA uptake inhibitors is typically quantified by their IC50 or pIC50 values at the different GABA transporter subtypes (mGAT1-4).

CompoundmGAT1 (pIC50)mGAT2 (pIC50)mGAT3 (pIC50)mGAT4 (pIC50)Reference
rac-Nipecotic acid4.88 ± 0.07---[7]
(R)-Tiagabine7.15 (IC50 = 0.07 µM)---[1]
NNC-7117.40 (IC50 = 0.04 µM)---[1]
DDPM-25718.29 ± 0.02---[8]

Synthesis of (-)-Paroxetine from this compound

Beyond GABAergic targets, this compound is also a valuable precursor for the synthesis of other chiral pharmaceuticals. A notable example is the enantioselective synthesis of (-)-Paroxetine, a potent selective serotonin reuptake inhibitor (SSRI) used for the treatment of depression and anxiety disorders.

Enantioselective Synthesis of (-)-Paroxetine

A concise, asymmetric formal synthesis of (-)-paroxetine has been reported, which features an asymmetric hydrogenation to construct the chiral center and an intramolecular SN2 reaction to form the trans-3,4-disubstituted piperidine scaffold[9].

This synthesis demonstrates a practical route to (-)-Paroxetine from a derivative of this compound.

Step 1: Asymmetric Hydrogenation

Reagent/SolventConditionsYieldee
Suitable α,β-unsaturated esterH2, Chiral CatalystHigh (not specified)High (not specified)

Procedure: An asymmetric hydrogenation of a suitable α,β-unsaturated ester is performed to introduce the desired stereochemistry at the C4 position of the piperidine ring[9].

Step 2: Phosphate-Group-Involved Intramolecular SN2 Reaction

Reagent/SolventConditionsYield
Chiral alcohol intermediate-High (not specified)

Procedure: The chiral alcohol intermediate undergoes a phosphate-group-involved intramolecular SN2 reaction to construct the trans-3,4-disubstituted piperidine scaffold of (-)-Paroxetine[9].

A more detailed, multi-gram scale flow synthesis of a key chiral intermediate of (-)-paroxetine has also been developed, highlighting the industrial applicability of such routes. This process involves a solvent-free organocatalytic conjugate addition followed by a telescoped reductive amination–lactamization–amide/ester reduction sequence[10].

Signaling Pathways and Mechanisms of Action

The GABAergic Synapse and GABA Reuptake

GABAergic signaling is fundamental for regulating neuronal excitability. The process begins with the synthesis of GABA from glutamate (B1630785) by glutamic acid decarboxylase (GAD) in the presynaptic neuron. GABA is then packaged into synaptic vesicles and released into the synaptic cleft upon neuronal depolarization. It subsequently binds to postsynaptic GABAA or GABAB receptors, leading to an inhibitory effect on the postsynaptic neuron. The signal is terminated by the reuptake of GABA from the synaptic cleft by GABA transporters (GATs) located on both presynaptic neurons and surrounding glial cells[1][11].

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging Synaptic_Cleft Vesicle->Synaptic_Cleft Release GAD->GABA_pre GAT1_pre GAT1 GABA_cleft GABA GABA_cleft->GAT1_pre Reuptake GABA_A_Receptor GABAA Receptor GABA_cleft->GABA_A_Receptor Binding Inhibition Neuronal Inhibition GABA_A_Receptor->Inhibition

GABAergic synapse signaling pathway.
Mechanism of GAT1 Inhibition by Nipecotic Acid Derivatives

Nipecotic acid and its derivatives act as competitive inhibitors of GAT1. They bind to the same site as GABA, preventing the transporter from binding to and clearing GABA from the synaptic cleft. This leads to an accumulation of GABA, prolonging its inhibitory effect. The GAT1 transporter utilizes the electrochemical gradients of Na+ and Cl- ions to drive the uptake of GABA. The stoichiometry for GAT1 is 2 Na+: 1 Cl-: 1 GABA[11][12]. The inhibition of this process by drugs like Tiagabine effectively enhances GABAergic neurotransmission[13].

GAT1_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GAT1 GAT1 Transporter GABA->GAT1 Binds Na_ion 2 Na+ Na_ion->GAT1 Cl_ion Cl- Cl_ion->GAT1 Nipecotic_Derivative Nipecotic Acid Derivative Nipecotic_Derivative->GAT1 Inhibits GABA_in GABA GAT1->GABA_in Transport Na_in 2 Na+ GAT1->Na_in Cl_in Cl- GAT1->Cl_in

Mechanism of GAT1 inhibition.

Conclusion

This compound stands as a testament to the power of chiral precursors in modern drug discovery. Its rigid, stereodefined structure provides an ideal starting point for the synthesis of a variety of neurologically active compounds. The successful development of GABA uptake inhibitors like Tiagabine and the enantioselective synthesis of (-)-Paroxetine underscore the versatility and importance of this compound in the pharmaceutical industry. The detailed synthetic protocols and mechanistic insights provided in this guide aim to facilitate further research and development in this promising area of medicinal chemistry. As our understanding of the neurological underpinnings of various disorders continues to grow, the demand for sophisticated chiral molecules derived from precursors like this compound is only set to increase.

References

Chiral Properties of (S)-(+)-Nipecotic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-Nipecotic acid, a chiral piperidine-3-carboxylic acid, is a pivotal molecule in neuroscience research and a valuable building block in the development of therapeutics targeting the central nervous system.[1][2] Its primary pharmacological action is the inhibition of γ-aminobutyric acid (GABA) uptake, which potentiates GABAergic neurotransmission, making it a compound of significant interest for conditions such as epilepsy and anxiety.[1][2][3] The stereochemistry of nipecotic acid is crucial, as its enantiomers exhibit distinct biological activities. This guide provides a comprehensive overview of the chiral properties of (S)-(+)-nipecotic acid, including its synthesis, resolution, and stereospecific interactions with GABA transporters.

Core Physicochemical and Chiral Properties

(S)-(+)-Nipecotic acid is a white to off-white powder, soluble in water.[1][2] Its chiral nature dictates its interaction with biological systems, a critical consideration in drug design and development.

PropertyValueReference
Synonyms (S)-(+)-3-Piperidinecarboxylic acid[1]
Molecular Formula C₆H₁₁NO₂[1]
Molecular Weight 129.16 g/mol [1]
Melting Point 253-254 °C (decomposes)[1]
Purity ≥ 99% (by titration)[1]
Optical Rotation [α]D²⁰ = +5 ± 1.5° (c=5 in H₂O)[1]

Stereospecific Inhibition of GABA Transporters

The biological activity of nipecotic acid derivatives is highly dependent on their stereochemistry. For inhibitors of the murine GABA transporter 1 (mGAT1), the (R)-enantiomer is generally more potent. Conversely, for inhibitors of mGAT4, the (S)-enantiomer, as with (S)-(+)-nipecotic acid, demonstrates higher activity.[4][5] This enantioselectivity is a key factor in the design of subtype-specific GABA uptake inhibitors.

The inhibitory potency of nipecotic acid and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or the negative logarithm of this value (pIC₅₀).

Compound/EnantiomerTransporter SubtypeIC₅₀ (µM)pIC₅₀Reference
(±)-Nipecotic acidhGAT-18-[6]
rGAT-238-[6]
hGAT-3106-[6]
hBGT-12370-[6]
mGAT-12.6-[7]
mGAT-2310-[7]
mGAT-329-[7]
mGAT-416-[7]
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acidGAT-35-[8]
GAT-221-[8]
GAT-1>200-[8]
BGT-1140-[8]
(S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acid [(S)-8d]mGAT4-6.59 ± 0.01[9][10]
hGAT-3-6.49 ± 0.10[9][10]

Mechanism of Action: Potentiation of GABAergic Signaling

(S)-(+)-Nipecotic acid exerts its effects by inhibiting GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[5] This inhibition leads to an increased concentration of GABA in the synapse, thereby enhancing the activation of postsynaptic GABA receptors (GABA-A and GABA-B) and potentiating inhibitory neurotransmission.[5][9] It is important to note that at higher concentrations (in the millimolar range), nipecotic acid may also act as a direct agonist at GABA-A receptors.[11]

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle VGAT GABA_cleft GABA_cleft Vesicle->GABA_cleft Exocytosis GABA_A GABA-A Receptor GABA_cleft->GABA_A GABA_B GABA-B Receptor GABA_cleft->GABA_B GAT_glia GAT GABA_cleft->GAT_glia GAT_pre GAT GABA_cleft->GAT_pre Reuptake Inhibition Inhibition GABA_A->Inhibition Cl- influx GABA_B->Inhibition K+ efflux, Ca2+ influx↓ S_Nipecotic_Acid (S)-(+)-Nipecotic Acid S_Nipecotic_Acid->GAT_glia Inhibits S_Nipecotic_Acid->GAT_pre Inhibits Chiral_Resolution_Workflow start Racemic Nipecotic Acid or Derivative resolution_method Chiral Resolution Method start->resolution_method enzymatic Enzymatic Kinetic Resolution resolution_method->enzymatic fractional_crystallization Fractional Crystallization (Diastereomeric Salts) resolution_method->fractional_crystallization chiral_hplc Preparative Chiral HPLC resolution_method->chiral_hplc separation Separation of Enantiomers/Diastereomers enzymatic->separation fractional_crystallization->separation chiral_hplc->separation hydrolysis Hydrolysis/ Deprotection separation->hydrolysis s_enantiomer (S)-(+)-Nipecotic Acid hydrolysis->s_enantiomer r_enantiomer (R)-(-)-Nipecotic Acid hydrolysis->r_enantiomer GABA_Uptake_Assay_Workflow start HEK293 cells expressing a specific GAT subtype plating Plate cells in 96-well plate start->plating wash1 Wash cells with uptake buffer plating->wash1 preincubation Pre-incubate with (S)-(+)-Nipecotic Acid (various concentrations) wash1->preincubation uptake Add [³H]GABA to initiate uptake preincubation->uptake incubation Incubate for a short period uptake->incubation termination Terminate uptake by washing with ice-cold buffer incubation->termination lysis Lyse cells termination->lysis scintillation Measure radioactivity (Scintillation counting) lysis->scintillation analysis Data analysis: Calculate IC₅₀ scintillation->analysis

References

The Lipophilicity Challenge: Why Nipecotic Acid Fails to Cross the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

Introduction

Nipecotic acid is a potent inhibitor of γ-aminobutyric acid (GABA) transporters (GATs), primarily GAT-1, playing a crucial role in regulating the concentration of GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system. By blocking GABA reuptake from the synaptic cleft, nipecotic acid enhances GABAergic neurotransmission, a mechanism of significant therapeutic interest for conditions such as epilepsy and anxiety.[1][2] Despite its high efficacy as a GAT inhibitor in vitro, the therapeutic application of nipecotic acid itself is critically hampered by its inability to penetrate the blood-brain barrier (BBB) effectively.[1][3]

This technical guide provides a detailed examination of the physicochemical properties, specifically the lipophilicity, of nipecotic acid and correlates them with its poor BBB penetration. It summarizes key quantitative data, outlines relevant experimental protocols, and illustrates the underlying principles governing its limited brain uptake.

I. Lipophilicity and Physicochemical Properties of Nipecotic Acid

The capacity of a molecule to cross the BBB via passive diffusion is fundamentally linked to its lipophilicity. Nipecotic acid's structure, containing both a carboxylic acid and a secondary amine, dictates its physicochemical behavior. At physiological pH (7.4), both groups are ionized, forming a zwitterion. This zwitterionic and hydrophilic nature is the primary reason for its poor BBB permeability.[1]

ParameterValueMethod/SourceImplication for BBB Penetration
XLogP3 -2.9Computed by PubChemIndicates very high hydrophilicity, unfavorable for passive diffusion across lipid membranes.
In Vivo Brain Levels Not DetectableIntravenous (i.v.) administration in ratsDirect evidence of negligible BBB penetration.[4]

Table 1: Quantitative Data on Lipophilicity and Brain Penetration of Nipecotic Acid

The highly negative XLogP3 value underscores the compound's preference for an aqueous environment over a lipid one, a characteristic that is antithetical to the requirements for passive transit across the tightly regulated, lipid-rich BBB.

II. Blood-Brain Barrier Penetration: In Vivo Evidence

The most definitive evidence of a compound's ability to enter the central nervous system comes from in vivo studies. Research in animal models provides a clear and unequivocal assessment of nipecotic acid's BBB penetration capabilities.

In a key study, the pharmacokinetics of nipecotic acid were characterized in rats following intravenous (i.v.) administration. The results were stark: nipecotic acid was not detectable in the brain tissue at any time point following the i.v. dose.[4] This finding directly confirms that the inherent physicochemical properties of nipecotic acid prevent it from crossing the BBB in any significant amount.

This lack of brain uptake explains why nipecotic acid is devoid of in vivo anticonvulsant activity when administered systemically, despite being a potent GABA reuptake inhibitor.[5] To overcome this, research has focused on creating lipophilic prodrugs, such as the n-butyl ester of nipecotic acid. When this prodrug was administered, nipecotic acid became detectable in the brain, demonstrating that increasing lipophilicity is a crucial and effective strategy for CNS delivery.[4]

III. Experimental Protocols

To provide a comprehensive understanding for researchers, this section details the standard methodologies used to assess the BBB penetration potential of compounds like nipecotic acid.

A. In Vitro Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro tool used to predict the passive diffusion of a compound across the BBB. It measures permeability from a donor compartment, through an artificial membrane coated with a lipid solution mimicking the brain's lipid composition, to an acceptor compartment.

Detailed Protocol:

  • Preparation of Lipid Membrane: A filter plate (e.g., 96-well hydrophobic PVDF) is coated with a brain lipid solution (e.g., a mixture of phospholipids (B1166683) in an organic solvent like dodecane) and the solvent is allowed to evaporate, leaving a lipid-infused artificial membrane.

  • Donor Plate Preparation: The test compound (e.g., nipecotic acid) is dissolved in a buffer solution at a known concentration (e.g., 10 mM in a DMSO stock, further diluted in a phosphate-buffered saline at pH 7.4). This solution is added to the wells of the donor plate.

  • Acceptor Plate Preparation: The acceptor plate wells are filled with a buffer solution, which may contain a "sink" component to mimic the brain environment and prevent saturation.

  • Assay Assembly (The "Sandwich"): The donor filter plate is carefully placed on top of the acceptor plate, initiating the permeability experiment.

  • Incubation: The sandwich assembly is incubated at room temperature for a defined period (e.g., 4-18 hours), often with gentle shaking to reduce the impact of unstirred water layers.

  • Quantification: After incubation, the plates are separated. The concentrations of the compound in the donor, acceptor, and filter membrane (mass retention) are quantified using a suitable analytical method, typically LC-MS/MS.

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp = ( -VA / (Area × Time) ) × ln( 1 - [C]A / [C]eq )

    Where:

    • VA is the volume of the acceptor well.

    • Area is the effective surface area of the membrane.

    • Time is the incubation time.

    • [C]A is the concentration of the compound in the acceptor well.

    • [C]eq is the equilibrium concentration.

Compounds with a Papp < 2.0 x 10⁻⁶ cm/s are generally classified as having low BBB permeability.

B. In Vivo Assessment: Brain Microdialysis

In vivo microdialysis is a powerful technique for sampling the extracellular fluid of the brain in a living, freely moving animal to measure the concentration of endogenous molecules and xenobiotics, such as drugs.

Detailed Protocol:

  • Probe Implantation: A microdialysis probe, which consists of a semi-permeable membrane at its tip, is stereotactically implanted into a specific brain region of an anesthetized animal (e.g., a rat). The animal is then allowed to recover from the surgery.

  • Perfusion: The probe is perfused with a sterile physiological solution (artificial cerebrospinal fluid, aCSF) at a very low, constant flow rate (e.g., 0.5-2.0 µL/min) using a microsyringe pump.

  • Equilibration: An equilibration period allows the environment around the probe to stabilize. During perfusion, molecules from the brain's extracellular fluid diffuse across the semi-permeable membrane into the aCSF, following the concentration gradient.

  • Sample Collection (Dialysate): The outflowing perfusate, now called the dialysate, is collected at regular intervals (e.g., every 10-30 minutes) into small vials.

  • Systemic Drug Administration: The drug of interest (nipecotic acid) is administered systemically (e.g., via intravenous injection).

  • Analysis: The concentration of the drug in the collected dialysate samples is measured using a highly sensitive analytical technique, such as HPLC with mass spectrometry (LC-MS) or capillary electrophoresis.

  • Data Interpretation: The resulting data provides a time-course of the unbound drug concentration in the brain's extracellular space, which is the pharmacologically active concentration that can interact with CNS targets. This can be directly compared to plasma concentrations to determine the extent of BBB penetration.

IV. Visualization of the Core Problem

The following diagrams illustrate the relationship between nipecotic acid's properties and its biological fate, as well as the workflow for determining its brain penetration.

cluster_0 Physicochemical Properties cluster_1 Biological Barrier cluster_2 Pharmacological Consequence cluster_3 Mechanism of Action (Target Site) NA Nipecotic Acid (Zwitterionic at pH 7.4) Lipo Low Lipophilicity (XLogP3 = -2.9) NA->Lipo BBB Blood-Brain Barrier (Lipid Membrane) Penetration Poor Passive Penetration BBB->Penetration BrainConc Negligible Brain Concentration Penetration->BrainConc Effect No In Vivo CNS Effect (Systemic Dosing) BrainConc->Effect GAT GABA Transporter (GAT-1) BrainConc->GAT Cannot reach target Synapse Synaptic Cleft GABA Increased Synaptic GABA GAT->GABA

Caption: Physicochemical properties of nipecotic acid lead to poor BBB penetration.

cluster_invitro In Vitro Workflow (Prediction) cluster_invivo In Vivo Workflow (Confirmation) start Hypothesis: Does Nipecotic Acid Cross the BBB? pampa_prep 1. Prepare PAMPA-BBB 'Sandwich' Plate start->pampa_prep Test Prediction vivo_implant 1. Implant Microdialysis Probe in Rat Brain start->vivo_implant Test Confirmation pampa_run 2. Add Compound & Incubate pampa_prep->pampa_run pampa_analyze 3. Quantify with LC-MS/MS pampa_run->pampa_analyze pampa_calc 4. Calculate Papp Value pampa_analyze->pampa_calc pampa_result Result: Predicted Low Permeability pampa_calc->pampa_result conclusion Conclusion: Nipecotic Acid Does Not Effectively Cross the BBB pampa_result->conclusion vivo_dose 2. Administer Nipecotic Acid (i.v.) vivo_implant->vivo_dose vivo_collect 3. Collect Brain Dialysate Over Time vivo_dose->vivo_collect vivo_analyze 4. Quantify with LC-MS vivo_collect->vivo_analyze vivo_result Result: Not Detectable in Brain vivo_analyze->vivo_result vivo_result->conclusion

Caption: Experimental workflows for assessing blood-brain barrier penetration.

V. Conclusion

The potent in vitro activity of nipecotic acid as a GABA reuptake inhibitor is sharply contrasted by its lack of in vivo efficacy following systemic administration. The evidence presented in this guide—rooted in its fundamental physicochemical properties and confirmed by definitive in vivo studies—conclusively demonstrates that nipecotic acid's hydrophilic and zwitterionic nature renders it incapable of crossing the blood-brain barrier. This inherent limitation necessitates the use of chemical modification strategies, such as the development of lipophilic prodrugs, to unlock its therapeutic potential for central nervous system disorders. For researchers in drug development, nipecotic acid serves as a classic case study on the critical importance of optimizing lipophilicity for effective CNS drug delivery.

References

An In-depth Technical Guide to (+)-Nipecotic Acid for Investigating Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) transporters (GATs), serves as a critical pharmacological tool for the investigation of neurological disorders. By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS), this compound elevates extracellular GABA levels, thereby enhancing GABAergic neurotransmission. This guide provides a comprehensive overview of the technical aspects of using this compound in research, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative data. Its utility in studying epilepsy, pain, and other neurological conditions is highlighted, alongside considerations for its limited blood-brain barrier permeability and the development of more CNS-penetrant derivatives.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The termination of GABAergic signaling is primarily mediated by its rapid reuptake from the synaptic cleft by GABA transporters (GATs) located on both presynaptic neurons and surrounding glial cells.[1] Inhibition of these transporters represents a key therapeutic strategy for conditions associated with GABAergic dysfunction, such as epilepsy, anxiety, and pain.[2][3]

This compound, a cyclic GABA analog, is a well-characterized competitive inhibitor of GATs.[4] While its hydrophilic nature and zwitterionic state at physiological pH limit its ability to cross the blood-brain barrier (BBB), it remains an invaluable tool for in vitro studies and in vivo investigations requiring direct CNS administration.[3][5] Furthermore, it has served as a foundational scaffold for the development of clinically relevant, lipophilic derivatives like tiagabine, which exhibit improved BBB penetration.[3][4] This guide will delve into the technical details of utilizing this compound as a research tool to probe the intricacies of the GABAergic system and its role in neurological disorders.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of GABA transporters.[4] It exhibits a preference for GAT-1, the predominant neuronal GABA transporter, but also shows activity against other GAT subtypes.[6] By binding to the transporter, nipecotic acid blocks the reuptake of GABA from the synaptic cleft, leading to an accumulation of extracellular GABA and prolonged activation of postsynaptic GABA receptors (GABA-A and GABA-B).[1] This enhanced inhibitory signaling helps to counterbalance neuronal hyperexcitability.

At higher concentrations, typically in the millimolar range, nipecotic acid has been shown to directly activate GABA-A-like chloride channels, acting as a GABA-A receptor agonist.[7][8] This dual action should be a consideration in the design and interpretation of experiments using high concentrations of the compound.

Signaling Pathway

The following diagram illustrates the key components of the GABAergic synapse and the site of action for this compound.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre vGAT vGAT GABA_pre->vGAT Vesicle Synaptic Vesicle GABA_synapse GABA Vesicle->GABA_synapse Release vGAT->Vesicle Packaging GABA_A GABA-A Receptor (Ionotropic) GABA_synapse->GABA_A Binds GABA_B GABA-B Receptor (Metabotropic) GABA_synapse->GABA_B Binds GAT1 GAT-1 GABA_synapse->GAT1 Reuptake Cl_ion Cl- Influx GABA_A->Cl_ion Hyperpolarization GAT1->GABA_pre Nipecotic_Acid This compound Nipecotic_Acid->GAT1 Inhibits

GABAergic synapse and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound activity.

Table 1: In Vitro Inhibitory Activity of (±)-Nipecotic Acid
TargetSpecies/SystemIC50 (μM)Reference(s)
hGAT-1Human8
mGAT-1Mouse2.6[6]
rGAT-2Rat38
mGAT-2Mouse310[6]
hGAT-3Human106
mGAT-3Mouse29[6]
mGAT-4Mouse16[6]
hBGT-1Human2370
GABA UptakeRabbit Choroid Plexus244[6]
Table 2: Receptor Binding and Other In Vitro Activities
TargetSpecies/SystemIC50 / EC50 (μM)ActivityReference(s)
GABA-A ReceptorRat Brain Membranes>100No Binding[6]
GABA-B ReceptorRat Brain Membranes>100No Binding[6]
Adenosine A3 Receptor-0.01Binding[6]
GABA-A-like ChannelsRat Paraventricular Neurons~300 (EC50)Direct Activation[7]
LDH ReleasePC12 Cells~5 (EC50)Inhibition[6]
Table 3: In Vivo Pharmacokinetics and Efficacy
ParameterSpeciesRouteValueNotesReference(s)
Systemic AvailabilityRatNasal14%-[9]
Brain LevelsRatIVNot DetectableHighlights poor BBB penetration[9]
Anticonvulsant ED50 (clonic, PTZ)MouseSC235.9 mg/kgFor the ester prodrug MNPC[10]
Anticonvulsant ED50 (tonic, PTZ)MouseSC-For the ester prodrug MNPC[10]
Analgesic EffectRatIntraventricular300 µ g/animal Decreased tail flick reaction time[6]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro GABA Uptake Assay

This protocol is adapted from studies characterizing GAT inhibitors.

Objective: To determine the inhibitory potency (IC50) of this compound on GABA transporters expressed in a cellular system.

Materials:

  • HEK-293 cells stably expressing the GAT subtype of interest (e.g., mGAT1, mGAT4).

  • [³H]GABA (radiolabeled GABA).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • This compound stock solution.

  • Scintillation fluid and vials.

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture HEK-293 cells expressing the target GAT in appropriate media and conditions until confluent.

  • Assay Preparation: On the day of the assay, wash the cells with KRH buffer.

  • Incubation: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiation of Uptake: Add a solution containing a fixed concentration of [³H]GABA to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (e.g., 1-10 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the this compound concentration. Determine the IC50 value using a non-linear regression analysis.

In Vivo Microdialysis for Extracellular GABA Measurement

This protocol allows for the in vivo monitoring of GABA levels in specific brain regions following the administration of this compound.

Objective: To measure the effect of local administration of this compound on extracellular GABA concentrations in a target brain region of a freely moving animal.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound.

  • HPLC system with electrochemical or fluorescence detection for GABA analysis.

Procedure:

  • Surgical Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., ventral tegmental area).[11] Allow for a post-operative recovery period.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Switch the perfusion medium to aCSF containing a known concentration of this compound (e.g., 50 µM).[11][12]

  • Sample Collection: Continue to collect dialysate samples throughout the drug administration period and for a washout period afterward.

  • GABA Analysis: Analyze the GABA concentration in the collected dialysates using a sensitive HPLC method.[13]

  • Data Analysis: Express the GABA concentrations as a percentage of the baseline levels and plot against time to visualize the effect of this compound on extracellular GABA.

Pentylenetetrazole (PTZ)-Induced Seizure Model

This is a widely used model to screen for anticonvulsant activity.

Objective: To assess the anticonvulsant efficacy of this compound or its derivatives against chemically induced seizures.

Materials:

  • Mice or rats.

  • Pentylenetetrazole (PTZ) solution.

  • This compound or a CNS-penetrant analog.

  • Observation chamber.

  • Timer.

Procedure:

  • Animal Preparation: Acclimatize the animals to the experimental environment.

  • Drug Administration: Administer this compound (or its prodrug) via the desired route (e.g., intraperitoneal, subcutaneous, or direct CNS injection).[10][14] The timing of administration should be based on the known or expected pharmacokinetic profile of the compound.

  • PTZ Challenge: At the time of expected peak drug effect, administer a convulsant dose of PTZ (e.g., 100 mg/kg, s.c. for mice).[14]

  • Behavioral Observation: Immediately place the animal in the observation chamber and record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures. The severity of seizures can be scored using a standardized scale (e.g., Racine scale).

  • Data Analysis: Compare the seizure latency, duration, and severity between the drug-treated and vehicle-treated groups. Calculate the percentage of animals protected from seizures.

Tail-Flick Test for Analgesia

This is a common method to evaluate centrally mediated analgesia.

Objective: To determine the analgesic effect of centrally administered this compound.

Materials:

  • Rats.

  • Tail-flick analgesiometer (with a radiant heat source).

  • Animal restrainer.

  • This compound for central administration.

Procedure:

  • Baseline Latency: Gently restrain the rat and place its tail on the analgesiometer. Apply the radiant heat stimulus to the tail and record the time it takes for the rat to flick its tail away (tail-flick latency).[15][16] A cut-off time (e.g., 10-12 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer this compound directly into the CNS (e.g., intraventricularly) to bypass the BBB.[6]

  • Post-Drug Latency Measurement: At various time points after drug administration, measure the tail-flick latency again.

  • Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) or compare the post-drug latencies to the baseline latencies. An increase in latency indicates an analgesic effect.

Mandatory Visualizations

Experimental Workflow for In Vivo Studies

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_challenge Challenge & Observation cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Measurement (e.g., Seizure Threshold, Pain Latency) Animal_Acclimatization->Baseline_Measurement Drug_Admin Drug Administration (this compound or Vehicle) Baseline_Measurement->Drug_Admin Challenge Experimental Challenge (e.g., PTZ Injection, Thermal Stimulus) Drug_Admin->Challenge Observation Behavioral Observation & Data Collection Challenge->Observation Data_Analysis Data Analysis (Statistical Comparison) Observation->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Generalized workflow for in vivo studies with this compound.
Logical Relationship: Overcoming the Blood-Brain Barrier

BBB_Penetration Nipecotic_Acid This compound Properties Hydrophilic Zwitterionic Nipecotic_Acid->Properties Structural_Mod Structural Modification Nipecotic_Acid->Structural_Mod Limited_Penetration Limited CNS Penetration Properties->Limited_Penetration BBB Blood-Brain Barrier Limited_Penetration->BBB Prodrugs Ester Prodrugs (e.g., MNPC) Structural_Mod->Prodrugs Lipophilic_Analogs Lipophilic Analogs (e.g., Tiagabine) Structural_Mod->Lipophilic_Analogs Enhanced_Penetration Enhanced CNS Penetration & In Vivo Efficacy Prodrugs->Enhanced_Penetration Lipophilic_Analogs->Enhanced_Penetration Enhanced_Penetration->BBB

Strategies to enhance CNS delivery of nipecotic acid-based compounds.

Conclusion

This compound remains a cornerstone tool for the pharmacological dissection of the GABAergic system. Its well-defined mechanism of action as a GAT inhibitor allows for the targeted potentiation of GABAergic signaling, providing valuable insights into the pathophysiology of various neurological disorders. While its clinical application is hampered by poor blood-brain barrier penetration, its utility in preclinical research is undisputed. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective use of this compound by researchers aiming to unravel the complexities of GABAergic neurotransmission and to pave the way for the development of novel therapeutics for neurological and psychiatric illnesses.

References

The Advent of a GABAergic Tool: A Historical and Technical Guide to Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of neuroscience, particularly in the study of the gamma-aminobutyric acid (GABA) system, the discovery of specific molecular tools has been pivotal in unraveling the complexities of inhibitory neurotransmission. Among these, nipecotic acid stands out as a landmark discovery that provided researchers with a potent and selective means to modulate GABAergic signaling. This technical guide delves into the historical context of nipecotic acid's discovery, its characterization as a GABA uptake inhibitor, and the experimental methodologies that underpinned this seminal work.

Historical Context: The Need for Specificity in GABA Research

The role of GABA as the primary inhibitory neurotransmitter in the mammalian central nervous system was established in the mid-20th century.[1] However, early research was hampered by a lack of pharmacological tools to dissect the various components of the GABAergic synapse, namely the receptors and the uptake systems responsible for clearing GABA from the synaptic cleft.

In the mid-1970s, a dedicated drug design program, utilizing the Amanita muscaria constituent muscimol (B1676869) as a lead structure, led to a breakthrough.[2][3] This program, spearheaded by Povl Krogsgaard-Larsen and colleagues, resulted in the rational design of specific GABAergic ligands. This effort yielded not only potent GABA receptor agonists like isoguvacine (B1206775) but also, crucially, specific inhibitors of GABA uptake.[2][3] Among these inhibitors, (R)-nipecotic acid emerged as a particularly potent and selective agent.[2][3]

The availability of nipecotic acid was a watershed moment, as it allowed for the pharmacological separation of GABA uptake from GABA receptor activation for the first time.[2][3] This enabled researchers to specifically investigate the role of GABA transporters in regulating the duration and magnitude of GABAergic neurotransmission. One of the key early findings was that nipecotic acid competitively inhibits the uptake of GABA into both neuronal and glial cells, indicating it acts as a substrate for the GABA transporters.[4][5]

Despite its utility as a research tool, the therapeutic potential of nipecotic acid itself was limited by its poor ability to cross the blood-brain barrier due to its hydrophilic and zwitterionic nature.[3][6] This limitation spurred the development of lipophilic derivatives, most notably tiagabine, which retained the nipecotic acid scaffold and exhibited improved brain penetration, eventually leading to its clinical use as an anticonvulsant.[3][6][7]

Quantitative Data from Early Studies

The initial characterization of nipecotic acid involved quantitative assessments of its potency in inhibiting GABA uptake and its affinity for the GABA transport system. The following tables summarize key data from early and subsequent foundational studies.

ParameterValueSpecies/TissueReference
IC50 (GABA Uptake) ~10 µMRat Brain Slices[7]
Kd ([3H]nipecotic acid binding) 0.5-0.6 µMHuman Brain Tissue[8]

Table 1: Early Quantitative Data for Nipecotic Acid

Note: IC50 and Kd values can vary depending on the specific experimental conditions, such as tissue preparation, radioligand concentration, and buffer composition.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used in the initial characterization of nipecotic acid's effects on the GABAergic system.

Synaptosomal GABA Uptake Assay

This assay was fundamental in determining the inhibitory effect of nipecotic acid on the reuptake of GABA into presynaptic terminals.

a) Preparation of Synaptosomes:

  • Male Wistar rats were euthanized, and the cerebral cortices were rapidly dissected and placed in ice-cold 0.32 M sucrose (B13894).

  • The tissue was homogenized in 10 volumes of ice-cold 0.32 M sucrose using a glass-Teflon homogenizer.

  • The homogenate was centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • The resulting supernatant was then centrifuged at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

  • The pellet was resuspended in a physiological buffer (e.g., Krebs-Ringer phosphate (B84403) buffer) for use in the uptake assay.

b) GABA Uptake Assay:

  • Synaptosomal suspensions were pre-incubated at 37°C for 5 minutes in the physiological buffer.

  • Nipecotic acid or other test compounds were added at various concentrations and pre-incubated for a further 5-10 minutes.

  • The uptake reaction was initiated by the addition of a low concentration of [3H]-GABA (e.g., 50 nM).

  • The incubation was carried out at 37°C for a short period (e.g., 2-5 minutes) to measure the initial rate of uptake.

  • The uptake was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) followed by several washes with ice-cold buffer to remove extracellular [3H]-GABA.

  • The radioactivity retained on the filters, representing the amount of [3H]-GABA taken up by the synaptosomes, was quantified by liquid scintillation counting.

  • Non-specific uptake was determined by running parallel assays at 0-4°C or in the presence of a saturating concentration of a known GABA uptake inhibitor.

[3H]-Nipecotic Acid Binding Assay

This assay was used to determine the binding affinity (Kd) of nipecotic acid to the GABA transporter.

a) Membrane Preparation:

  • Frozen post-mortem human brain tissue (e.g., cortex) was thawed and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate was centrifuged at 48,000 x g for 20 minutes at 4°C.

  • The resulting pellet was resuspended in fresh buffer and centrifuged again. This wash step was repeated to remove endogenous GABA.

  • The final pellet was resuspended in the assay buffer.

b) Binding Assay:

  • Aliquots of the membrane preparation were incubated with various concentrations of [3H]-nipecotic acid in the assay buffer.

  • The incubation was carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium (e.g., 60 minutes).

  • The reaction was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • The radioactivity on the filters was measured by liquid scintillation counting.

  • Non-specific binding was determined in parallel incubations containing a high concentration of unlabeled nipecotic acid or another GABA uptake inhibitor.

  • Specific binding was calculated by subtracting non-specific binding from total binding. The dissociation constant (Kd) and the maximum number of binding sites (Bmax) were determined by Scatchard analysis of the saturation binding data.

Visualizations

GABA Reuptake Signaling Pathway

GABA_Reuptake cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal GABA GABA GAT1 GABA Transporter 1 (GAT1) GABA->GAT1 Binds GABA_in GABA GAT1->GABA_in Transport Na_in 2Na+ Na_in->GAT1 Cl_in Cl- Cl_in->GAT1 Nipecotic_Acid Nipecotic Acid Nipecotic_Acid->GAT1 Competitive Inhibition

Caption: GABA reuptake mechanism at the presynaptic terminal.

Experimental Workflow for GABA Uptake Assay

GABA_Uptake_Workflow start Start: Prepare Synaptosomes preincubate Pre-incubate synaptosomes at 37°C start->preincubate add_inhibitor Add Nipecotic Acid (or vehicle) preincubate->add_inhibitor add_gaba Add [3H]-GABA to initiate uptake add_inhibitor->add_gaba incubate Incubate for a defined time (e.g., 5 min) add_gaba->incubate terminate Terminate uptake by rapid filtration incubate->terminate wash Wash filters with ice-cold buffer terminate->wash quantify Quantify radioactivity by scintillation counting wash->quantify analyze Analyze data (calculate IC50) quantify->analyze end End analyze->end

Caption: Workflow of a typical synaptosomal GABA uptake assay.

References

The Potential of (+)-Nipecotic Acid in Alzheimer's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the GABAergic System as a Therapeutic Target in Neurodegeneration

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of neuropathological hallmarks, including amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] While the cholinergic and glutamatergic systems have been the primary focus of therapeutic development, there is a growing body of evidence highlighting the significant role of the γ-aminobutyric acid (GABAergic) system in the pathophysiology of AD.[2][3] Dysregulation of this primary inhibitory neurotransmitter system contributes to the excitatory/inhibitory imbalance observed in the AD brain, leading to neuronal hyperactivity, network dysfunction, and cognitive deficits.[4][5] This guide explores the potential of (+)-Nipecotic acid, a GABA transporter 1 (GAT1) inhibitor, as a research tool and a potential scaffold for therapeutic development in Alzheimer's disease. By increasing the synaptic availability of GABA, this compound offers a mechanism to restore inhibitory tone and mitigate the downstream pathological consequences of neuronal hyperexcitability.

Mechanism of Action: Targeting the GABAergic Synapse

This compound exerts its effects by inhibiting the reuptake of GABA from the synaptic cleft.[6][7] Specifically, it is a competitive inhibitor of the GABA transporter 1 (GAT1), which is predominantly located on presynaptic neuronal membranes and is responsible for clearing the majority of synaptically released GABA.[6][8] The inhibition of GAT1 leads to an increased concentration and prolonged presence of GABA in the synapse, thereby enhancing GABAergic neurotransmission.[6] This potentiation of inhibitory signaling can counteract the excessive neuronal excitation that is a characteristic feature of the Alzheimer's brain.[4]

While this compound itself has limited ability to cross the blood-brain barrier (BBB), its derivatives have been developed with increased lipophilicity to improve brain penetration for in vivo studies.[6] It is important to note that at higher concentrations, nipecotic acid may also exhibit direct agonist activity at GABAA receptors.[7]

Quantitative Data on Nipecotic Acid Activity

The following tables summarize the inhibitory activity of nipecotic acid on various GABA transporters and the observed changes in GABA levels in the brains of individuals with Alzheimer's disease.

Table 1: Inhibitory Potency (IC50) of (±)-Nipecotic Acid on GABA Transporters

Transporter SubtypeSpeciesIC50 (µM)Reference(s)
hGAT-1Human8[4][9]
mGAT-1Mouse2.6[10]
rGAT-2Rat38[4][9]
mGAT-2Mouse310[10]
hGAT-3Human106[4][9]
mGAT-3Mouse29[10]
hBGT-1Human2370[4][9]
mGAT-4Mouse16[10]

Note: The (+) enantiomer, (R)-nipecotic acid, is generally more potent than the racemic mixture.[6]

Table 2: Alterations in GABA Levels in Alzheimer's Disease

Brain RegionChange in GABA LevelsReference(s)
CortexSignificantly Lower[3]
Cerebrospinal Fluid (CSF)Significantly Lower[3]
BloodSignificantly Lower[3]
Parietal RegionSignificantly Lower[11]
Frontal RegionTrend towards lower levels (not statistically significant)[11]

Experimental Protocols

Synaptosome Preparation for GABA Uptake Assays

This protocol describes the isolation of synaptosomes, which are sealed nerve terminals that retain the machinery for neurotransmitter uptake, from rodent brain tissue.[12][13][14][15]

Materials:

  • Rodent brain tissue (e.g., cortex or hippocampus)

  • Homogenization Buffer: 0.32 M Sucrose (B13894), 4 mM HEPES, pH 7.4, chilled on ice

  • 1.2 M Sucrose solution

  • 0.8 M Sucrose solution

  • Dounce homogenizer with a loose-fitting (A) and tight-fitting (B) pestle

  • Refrigerated centrifuge and ultracentrifuge with appropriate rotors (e.g., SW41)

Procedure:

  • Euthanize the animal according to approved institutional protocols and rapidly dissect the desired brain region on a cold surface.

  • Weigh the tissue and add 10 volumes of ice-cold Homogenization Buffer.

  • Homogenize the tissue with 10-12 slow strokes of the loose-fitting (A) pestle in the Dounce homogenizer, followed by 4-6 strokes with the tight-fitting (B) pestle. All steps should be performed on ice to prevent protein degradation.[14]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large debris (P1 fraction).

  • Carefully collect the supernatant (S1 fraction) and centrifuge it at 15,000 - 20,000 x g for 20 minutes at 4°C. The resulting pellet (P2 fraction) contains crude synaptosomes.[15]

  • Resuspend the P2 pellet in a small volume of Homogenization Buffer.

  • For further purification, layer the resuspended P2 fraction onto a discontinuous sucrose gradient (e.g., 0.8 M and 1.2 M sucrose layers).[12][13]

  • Centrifuge at approximately 160,000 x g for 15-20 minutes at 4°C.[12][13]

  • Synaptosomes will be located at the interface between the 0.8 M and 1.2 M sucrose layers. Carefully collect this band.

  • Dilute the collected synaptosome fraction with Homogenization Buffer and pellet by centrifugation at 15,000 x g for 20 minutes at 4°C.

  • Resuspend the final synaptosome pellet in an appropriate buffer for the subsequent [3H]GABA uptake assay. Determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay.[15]

[3H]GABA Uptake Inhibition Assay

This assay measures the ability of a test compound, such as this compound, to inhibit the uptake of radiolabeled GABA into synaptosomes or cells expressing GAT1.[16][17][18]

Materials:

  • Prepared synaptosomes or cells stably expressing GAT1

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [3H]GABA (radiolabeled gamma-aminobutyric acid)

  • Unlabeled GABA

  • Test compound (this compound) at various concentrations

  • GAT1 inhibitor for positive control (e.g., tiagabine)

  • Scintillation fluid and a liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/C) and a vacuum filtration manifold

Procedure:

  • Pre-incubate aliquots of the synaptosomal preparation (typically 50-100 µg of protein) or cells in Assay Buffer for 10-15 minutes at 37°C.

  • Add various concentrations of this compound or the vehicle control to the synaptosome aliquots and incubate for an additional 5-10 minutes.

  • Initiate the uptake reaction by adding a solution containing a fixed concentration of [3H]GABA (e.g., 50 nM) and unlabeled GABA.[16]

  • Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) at 37°C. The reaction should be within the linear range of uptake.[16]

  • Terminate the uptake by rapid vacuum filtration through glass fiber filters. Immediately wash the filters three times with ice-cold Assay Buffer to remove unbound [3H]GABA.

  • Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity retained on the filters using a liquid scintillation counter.

  • Non-specific uptake is determined in the presence of a saturating concentration of a potent GAT1 inhibitor (e.g., tiagabine) or by conducting the assay at 4°C.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Blood-Brain Barrier Permeability Assay

This protocol provides a general outline for assessing the ability of a compound to cross the BBB using a cell-based in vitro model, such as the Transwell system.[19][20][21][22]

Materials:

  • Transwell inserts with a microporous membrane

  • Brain microvascular endothelial cells (BMECs)

  • Co-culture cells (e.g., astrocytes, pericytes) - optional but recommended for a more robust model

  • Cell culture medium

  • Test compound (this compound or its derivatives)

  • Lucifer yellow or another low-permeability marker to assess monolayer integrity

  • LC-MS/MS or other sensitive analytical method for compound quantification

Procedure:

  • Seed the BMECs on the luminal side (top chamber) of the Transwell inserts. If using a co-culture model, seed the astrocytes or pericytes on the abluminal side (bottom of the well).

  • Culture the cells for several days to allow for the formation of a tight monolayer. Monitor the integrity of the barrier by measuring the transendothelial electrical resistance (TEER). A high TEER value is indicative of a tight barrier.[20]

  • On the day of the experiment, replace the medium in both the luminal and abluminal chambers with fresh assay buffer.

  • Add the test compound to the luminal chamber at a known concentration.

  • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the abluminal chamber. Replace the volume removed with fresh assay buffer.

  • At the end of the experiment, also collect a sample from the luminal chamber.

  • To assess the integrity of the monolayer during the experiment, add Lucifer yellow to the luminal chamber and measure its concentration in the abluminal chamber at the end of the experiment.

  • Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the in vitro BBB model.

Signaling Pathways and Experimental Workflows

GABAergic Modulation of Alzheimer's Disease Pathology

The inhibition of GAT1 by this compound enhances GABAergic signaling, which can, in turn, influence the core pathological pathways of Alzheimer's disease. Increased inhibitory tone may counteract the excitotoxicity-driven mechanisms that are thought to contribute to both amyloid-beta production and tau hyperphosphorylation. For instance, neuronal hyperactivity has been linked to increased Aβ generation. By dampening neuronal firing, GAT1 inhibition could potentially reduce the amyloidogenic processing of the amyloid precursor protein (APP). Furthermore, the activity of key kinases involved in tau phosphorylation, such as glycogen (B147801) synthase kinase 3 beta (GSK-3β) and cyclin-dependent kinase 5 (CDK5), can be modulated by neuronal activity and downstream signaling cascades influenced by GABAergic input.[23][24]

GABA_AD_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Synaptic_GABA Synaptic GABA GABA_vesicle->Synaptic_GABA Release GAT1 GAT1 GABA_A_R GABA-A Receptor Neuronal_Activity Neuronal Activity GABA_A_R->Neuronal_Activity Inhibits APP_Processing APP Processing Neuronal_Activity->APP_Processing Promotes GSK3B_CDK5 GSK-3β / CDK5 Neuronal_Activity->GSK3B_CDK5 Activates Abeta Amyloid-beta (Aβ) APP_Processing->Abeta Tau_Phosphorylation Tau Phosphorylation NFT Neurofibrillary Tangles (NFTs) Tau_Phosphorylation->NFT GSK3B_CDK5->Tau_Phosphorylation Promotes Nipecotic_acid This compound Nipecotic_acid->GAT1 Inhibits Synaptic_GABA->GAT1 Reuptake Synaptic_GABA->GABA_A_R Activates

GABAergic modulation of AD pathology.
Preclinical Evaluation Workflow for GAT1 Inhibitors

The preclinical assessment of a GAT1 inhibitor like this compound for its potential in Alzheimer's disease research follows a multi-step process, beginning with in vitro characterization and progressing to in vivo efficacy studies in relevant animal models.[25][26]

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Target_Engagement Target Engagement ([3H]GABA Uptake Assay) Potency_Selectivity Potency & Selectivity (IC50 at GAT subtypes) Target_Engagement->Potency_Selectivity BBB_Permeability BBB Permeability (In Vitro Model) Potency_Selectivity->BBB_Permeability PK_PD Pharmacokinetics & Pharmacodynamics (Microdialysis) BBB_Permeability->PK_PD Target_Engagement_in_vivo In Vivo Target Engagement PK_PD->Target_Engagement_in_vivo Efficacy_AD_Model Efficacy in AD Model (e.g., APP/PS1 mice) Target_Engagement_in_vivo->Efficacy_AD_Model Cognitive_Tests Cognitive Behavioral Tests Efficacy_AD_Model->Cognitive_Tests Biomarker_Analysis Biomarker Analysis (Aβ, p-Tau) Efficacy_AD_Model->Biomarker_Analysis Start Compound (this compound Derivative) Start->Target_Engagement

Preclinical workflow for GAT1 inhibitors in AD.
Logical Relationship: Rationale for GAT1 Inhibition in AD

The therapeutic hypothesis for using this compound in Alzheimer's disease is based on a logical chain of events stemming from the known GABAergic deficit in the disease.

Logical_Relationship AD_Pathology Alzheimer's Disease Pathology GABA_Deficit GABAergic Deficit (Lower GABA Levels) AD_Pathology->GABA_Deficit Excitatory_Imbalance Excitatory/Inhibitory Imbalance GABA_Deficit->Excitatory_Imbalance Neuronal_Hyperactivity Neuronal Hyperactivity Excitatory_Imbalance->Neuronal_Hyperactivity Cognitive_Decline Cognitive Decline Neuronal_Hyperactivity->Cognitive_Decline Nipecotic_Acid This compound GAT1_Inhibition GAT1 Inhibition Nipecotic_Acid->GAT1_Inhibition Increase_GABA Increased Synaptic GABA GAT1_Inhibition->Increase_GABA Restore_Balance Restoration of Inhibitory Tone Increase_GABA->Restore_Balance Restore_Balance->Neuronal_Hyperactivity Counteracts Therapeutic_Potential Potential Amelioration of Cognitive Deficits Restore_Balance->Therapeutic_Potential

Rationale for GAT1 inhibition in AD.

Conclusion

The growing understanding of the role of GABAergic dysfunction in the pathogenesis of Alzheimer's disease has opened new avenues for therapeutic exploration. This compound, as a GAT1 inhibitor, serves as a valuable pharmacological tool to investigate the consequences of enhancing inhibitory neurotransmission in the context of AD. While the parent compound's utility is limited by its poor blood-brain barrier penetration, the development of lipophilic derivatives has enabled in vivo studies that provide crucial insights into the potential of this therapeutic strategy. The data and protocols presented in this guide offer a framework for researchers and drug development professionals to further explore the promise of modulating the GABAergic system to combat the complex and devastating effects of Alzheimer's disease. Future research should focus on developing potent and selective GAT1 inhibitors with favorable pharmacokinetic profiles for clinical translation.

References

Methodological & Application

Application Notes and Protocols for (+)-Nipecotic acid in In-Vitro Brain Slice Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Nipecotic acid is a potent inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1), a key protein responsible for the reuptake of GABA from the synaptic cleft.[1] By blocking GAT-1, this compound increases the extracellular concentration of GABA, thereby enhancing both phasic (synaptic) and tonic (extrasynaptic) GABAergic inhibition.[1][2] This modulation of inhibitory neurotransmission makes this compound a valuable pharmacological tool for investigating the role of GABAergic signaling in various physiological and pathological processes in the central nervous system (CNS). These application notes provide a comprehensive protocol for the use of this compound in in-vitro brain slice preparations, a widely used model for studying synaptic function and neuronal circuitry.

Mechanism of Action

This compound competitively inhibits GAT-1, which is predominantly expressed on presynaptic terminals of GABAergic neurons and on astrocytes.[1] This inhibition leads to a slower clearance of GABA from the synaptic cleft and the extrasynaptic space. The primary consequence is an increased activation of both synaptic and extrasynaptic GABA-A and GABA-B receptors, resulting in enhanced inhibitory signaling. It is important to note that at higher concentrations (in the millimolar range), nipecotic acid may also exert a direct agonist effect on GABA-A receptors.[3] Therefore, careful concentration selection is crucial to selectively target GABA uptake.

Quantitative Data on the Effects of GAT-1 Inhibition

The following tables summarize the quantitative effects of GAT-1 inhibitors, including this compound and other specific blockers, on GABAergic neurotransmission in in-vitro brain slice preparations.

ParameterGAT-1 Inhibitor & ConcentrationBrain RegionNeuronal TypeEffectReference
Phasic Inhibition (IPSCs/IPSPs)
IPSC AmplitudeNipecotic acid (100 µM - 1 mM)Hippocampus (CA1)Pyramidal neuronsReduced by 35 ± 6%[4]
IPSC Half-widthTiagabine (B1662831) (20-50 µM)Hippocampus (CA1)Pyramidal neuronsIncreased by 109 ± 15%[4]
IPSC Decay TimeGAT-1 KnockoutNeocortex (Layer II/III)Pyramidal neuronsSignificantly prolonged[2]
Tonic Inhibition
Holding CurrentNO-711 (20 µM)Ventral Tegmental AreaDopamine (B1211576) neuronsIncreased[5]
Tonic ConductanceGAT-1 KnockoutNeocortex (Layer II/III)Pyramidal neuronsSignificantly increased[2]
Neuronal Firing
Firing FrequencyNipecotic acidParaventricular NucleusNot specifiedSmall decrease[3]

Experimental Protocols

Acute Brain Slice Preparation

This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.

Materials:

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Dissection tools (scissors, forceps, scalpel)

  • Vibrating microtome (vibratome)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Ice-cold NMDG-based or sucrose-based slicing solution

  • Artificial cerebrospinal fluid (aCSF)

  • Recovery chamber

  • Recording chamber

Solutions:

  • NMDG-based Slicing Solution (example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl₂, 10 mM MgSO₄. pH 7.3-7.4, osmolarity ~300-310 mOsm.

  • Standard aCSF (example): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂. pH 7.4, osmolarity ~300-310 mOsm.

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perfuse the animal transcardially with ice-cold slicing solution.

  • Rapidly dissect the brain and place it in ice-cold, carbogen-gassed slicing solution.

  • Mount the brain on the vibratome stage and cut slices of the desired thickness (typically 250-350 µm).

  • Transfer the slices to a recovery chamber containing slicing solution or a modified aCSF at 32-34°C for a brief recovery period (e.g., 10-15 minutes).

  • Transfer the slices to a holding chamber containing carbogen-gassed aCSF at room temperature for at least 1 hour before recording.

Electrophysiological Recording and Drug Application

This protocol outlines the general procedure for whole-cell patch-clamp recordings to measure the effects of this compound.

Materials:

  • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

  • Borosilicate glass capillaries for patch pipettes

  • Pipette puller

  • Internal pipette solution

  • This compound stock solution

  • Perfusion system

Internal Pipette Solution (example for IPSC recording):

  • 120 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP, 5 mM QX-314. pH 7.2-7.3, osmolarity ~280-290 mOsm.

Procedure:

  • Transfer a brain slice to the recording chamber and continuously perfuse with carbogen-gassed aCSF at a constant flow rate (e.g., 2-3 ml/min) and temperature (e.g., 30-32°C).

  • Visualize a neuron using DIC optics and establish a whole-cell patch-clamp configuration.

  • Record baseline synaptic activity (e.g., spontaneous or evoked IPSCs) or neuronal firing for a stable period (e.g., 5-10 minutes).

  • Prepare the desired concentration of this compound in aCSF. A common starting concentration is 100 µM.

  • Switch the perfusion to the aCSF containing this compound.

  • Record the changes in synaptic activity or firing properties for a sufficient duration to observe the full effect of the drug (e.g., 10-20 minutes).

  • To test for reversibility, switch the perfusion back to the control aCSF (washout).

Visualizations

experimental_workflow cluster_preparation Brain Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis anesthesia Anesthesia & Perfusion dissection Brain Dissection anesthesia->dissection slicing Vibratome Slicing dissection->slicing recovery Slice Recovery slicing->recovery incubation Incubation in aCSF recovery->incubation patching Whole-Cell Patch Clamp incubation->patching baseline Baseline Recording patching->baseline drug_app This compound Application baseline->drug_app effect_rec Recording Drug Effect drug_app->effect_rec washout Washout effect_rec->washout analysis Analysis of Synaptic Currents / Firing Rate effect_rec->analysis

Caption: Experimental workflow for in-vitro brain slice studies with this compound.

gaba_signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_cleft GABA GAT1_pre GAT-1 GABA_cleft->GAT1_pre GABA_receptor GABA Receptor GABA_cleft->GABA_receptor Binds GABA_vesicle GABA Vesicle GABA_vesicle->GABA_cleft Release Nipecotic_acid This compound Nipecotic_acid->GAT1_pre Inhibits Inhibition Neuronal Inhibition GABA_receptor->Inhibition Activates

Caption: Signaling pathway of GABA uptake inhibition by this compound.

References

Application Notes and Protocols for the Dissolution of (+)-Nipecotic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Nipecotic acid is a widely utilized GABA transporter 1 (GAT1) inhibitor in neuroscience research. Its primary mechanism of action involves blocking the reuptake of the principal inhibitory neurotransmitter, GABA, from the synaptic cleft, thereby potentiating GABAergic neurotransmission. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in cell culture-based assays. These application notes provide detailed protocols for the solubilization, storage, and use of this compound in in vitro experiments.

Data Presentation: Solubility of this compound

Quantitative data from various sources regarding the solubility of this compound in common laboratory solvents are summarized below. Water is the recommended solvent for preparing stock solutions for most cell culture applications.

SolventSolubilitySource
Water50 mg/mLSigma-Aldrich[1]
WaterSoluble to 100 mMBioCrick, R&D Systems[2]
PBS (pH 7.2)10 mg/mLCayman Chemical[3]
DMSOSlightly solubleCayman Chemical[3]
EthanolSlightly solubleCayman Chemical[3]
DMFSlightly solubleCayman Chemical[3]

Experimental Protocols

Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 100 mM aqueous stock solution of this compound.

Materials:

  • This compound (powder)

  • Sterile, nuclease-free water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 129.16 g/mol . To prepare a 100 mM stock solution, weigh out 12.916 mg of this compound for every 1 mL of sterile water.

  • Dissolution: Add the weighed this compound powder to a sterile conical tube. Add the calculated volume of sterile water.

  • Vortexing: Cap the tube securely and vortex the solution until the powder is completely dissolved. The solution should be clear and colorless to faintly yellow.[1][4][5]

  • Sterile Filtration: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (stable for at least 4 years) or at 4°C for short-term use.[3] Some suppliers suggest room temperature storage for the solid compound.[5] For solutions, frozen storage is recommended to minimize degradation.[6]

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the concentrated stock solution to the final working concentration in cell culture medium.

Materials:

  • 100 mM this compound stock solution (from Protocol 1)

  • Pre-warmed, complete cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Determine the final working concentration: The effective concentration of this compound can vary depending on the cell type and experimental goals. IC50 values for GAT1 inhibition are in the low micromolar range (e.g., 8 µM for human GAT-1).[2][7] However, concentrations up to 1 mM have been used in some studies, though caution is advised at higher concentrations due to potential off-target effects, such as direct activation of GABA-A receptors.[8][9]

  • Serial Dilution: Perform serial dilutions of the 100 mM stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare a 100 µM working solution, dilute the 100 mM stock solution 1:1000 in the culture medium.

  • Application to Cells: Remove the existing medium from the cell culture plates and replace it with the medium containing the desired concentration of this compound.

  • Incubation: Incubate the cells for the desired experimental duration.

Mandatory Visualizations

Dissolution_Workflow Workflow for Preparing this compound for Cell Culture cluster_stock Stock Solution Preparation (100 mM) cluster_working Working Solution Preparation cluster_notes Key Considerations weigh 1. Weigh 12.916 mg This compound add_water 2. Add 1 mL sterile water weigh->add_water dissolve 3. Vortex until fully dissolved add_water->dissolve sterilize 4. Sterile filter (0.22 µm) dissolve->sterilize store_stock 5. Aliquot and store at -20°C sterilize->store_stock thaw 6. Thaw stock solution aliquot store_stock->thaw dilute 7. Dilute in pre-warmed cell culture medium thaw->dilute apply 8. Add to cell culture dilute->apply solubility_note Highly soluble in water. Slightly soluble in DMSO/Ethanol. concentration_note Working concentrations typically in µM range. High mM may have off-target effects. stability_note Stock solutions are stable at -20°C. Avoid repeated freeze-thaw cycles.

Caption: Workflow for the preparation of this compound solutions.

Signaling_Pathway Mechanism of Action of this compound cluster_synapse GABAergic Synapse cluster_action Drug Interaction cluster_effect Resulting Effect presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft GABA Release postsynaptic Postsynaptic Neuron gaba_transporter GAT1 Transporter synaptic_cleft->gaba_transporter GABA Reuptake increased_gaba Increased Extracellular GABA nipecotic_acid This compound nipecotic_acid->gaba_transporter Inhibits enhanced_signaling Enhanced GABAergic Signaling increased_gaba->enhanced_signaling

Caption: Inhibition of GAT1 by this compound.

References

Using (+)-Nipecotic Acid in Biochemical Assays to Study GABA Transport: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs). These transporters are critical targets for therapeutic intervention in neurological and psychiatric disorders such as epilepsy and anxiety.[1]

(+)-Nipecotic acid, the (S)-enantiomer of nipecotic acid, is a well-established competitive inhibitor of GABA uptake.[2] By blocking GATs, this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[1] This property makes it an invaluable tool in biochemical and pharmacological studies to investigate the function and regulation of GABA transport systems. These application notes provide detailed protocols and data for utilizing this compound in in vitro assays.

Mechanism of Action

This compound acts as a competitive inhibitor at GABA transporters. As a structural analog of GABA, it binds to the same site on the transporter protein but is not efficiently translocated. This competitive binding prevents the uptake of GABA from the synaptic cleft. The inhibition of GABA reuptake leads to a prolonged presence of GABA in the synapse, resulting in sustained activation of GABA receptors and enhanced inhibitory signaling.

It is important to note that while highly effective as a GAT inhibitor, nipecotic acid has poor penetration of the blood-brain barrier, limiting its in vivo applications without chemical modification.[2] Furthermore, at high concentrations (in the millimolar range), nipecotic acid may exhibit some direct agonist activity at GABA-A receptors, a factor to consider in experimental design.

Data Presentation: GAT Subtype Selectivity

The inhibitory potency of nipecotic acid varies across the different GAT subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values for (±)-nipecotic acid against various human and mouse GATs. Note: Data for the specific (+)-enantiomer is not as widely reported; the provided values for the racemic mixture offer a valuable approximation for experimental design.

Transporter SubtypeSpeciesIC50 (µM)Reference
hGAT-1Human8[3]
rGAT-2Rat38[3]
hGAT-3Human106[3]
hBGT-1Human2370[3]
mGAT-1Mouse2.6[4]
mGAT-2Mouse310[4]
mGAT-3Mouse29[4]
mGAT-4Mouse16[4]

Additionally, the inhibition constant (Ki) for nipecotic acid against wild-type GAT1 has been determined to be 14.4 µM in a [3H]-GABA uptake assay.[5]

Visualizations

GABAergic Synapse and Nipecotic Acid Action

GABA_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Synaptic Cleft vesicle GABA Vesicle vesicle->synapse_cleft Exocytosis GABA_in GABA GABA_out GABA GABA_R GABA Receptor GABA_out->GABA_R Binds GAT1 GAT-1 GABA_out->GAT1 Uptake GAT1->GABA_in Transport Nipecotic_Acid This compound Nipecotic_Acid->GAT1 Inhibits

Caption: Inhibition of GABA transporter (GAT-1) by this compound at a GABAergic synapse.

Logic of GAT Subtype Inhibition

GAT_Inhibition cluster_inhibitor Inhibitor cluster_transporters GABA Transporters (GATs) Nipecotic_Acid This compound GAT1 GAT-1 Nipecotic_Acid->GAT1 High Potency (IC50: 2.6-8 µM) GAT2 GAT-2 Nipecotic_Acid->GAT2 Low Potency (IC50: 38-310 µM) GAT3 GAT-3 Nipecotic_Acid->GAT3 Lower Potency (IC50: 29-106 µM) GAT4 GAT-4 Nipecotic_Acid->GAT4 Moderate Potency (IC50: 16 µM)

Caption: Relative inhibitory potency of Nipecotic Acid on different GABA transporter subtypes.

Experimental Protocols

Protocol 1: [³H]-GABA Uptake Assay in Synaptosomes

This protocol details the measurement of GABA uptake inhibition by this compound in isolated nerve terminals (synaptosomes).

Materials:

  • Rat or mouse brain tissue (e.g., cortex or hippocampus)

  • Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES (KRH) buffer (124 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 1.3 mM MgSO4, 2 mM CaCl2, 10 mM glucose, 25 mM HEPES, pH 7.4)

  • [³H]-GABA (specific activity ~30-60 Ci/mmol)

  • This compound stock solution (e.g., 10 mM in water)

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/C)

  • Homogenizer (glass-Teflon)

  • Refrigerated centrifuge

  • Liquid scintillation counter

Experimental Workflow Diagram:

Assay_Workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Homogenize Homogenize Brain Tissue in Sucrose Buffer Centrifuge1 Centrifuge at low speed (1,000 x g, 10 min) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge at high speed (17,000 x g, 20 min) Supernatant1->Centrifuge2 Pellet Resuspend Pellet (P2) in KRH Buffer Centrifuge2->Pellet Preincubate Pre-incubate Synaptosomes with this compound or Vehicle Pellet->Preincubate Initiate Initiate Uptake with [³H]-GABA Preincubate->Initiate Incubate Incubate at 37°C (e.g., 10-15 min) Initiate->Incubate Terminate Terminate Uptake by Rapid Filtration & Washing Incubate->Terminate Scintillation Quantify Radioactivity (Liquid Scintillation Counting) Terminate->Scintillation Calculate Calculate Specific Uptake and % Inhibition Scintillation->Calculate Plot Plot Dose-Response Curve and Determine IC50 Calculate->Plot

References

Application of (+)-Nipecotic Acid Derivatives in Neurodegeneration Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, present a significant challenge to modern medicine due to their complex pathology and lack of disease-modifying therapies. A growing body of evidence points to a multifactorial etiology involving neurotransmitter imbalances, oxidative stress, and chronic neuroinflammation.[1][2][3][4][5] (+)-Nipecotic acid, a known inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT1), serves as a valuable scaffold for the development of multi-target ligands aimed at addressing these interconnected pathological pathways.[1][2][3][4] By increasing the synaptic availability of GABA, the primary inhibitory neurotransmitter in the central nervous system, nipecotic acid derivatives can help to counteract the neuronal hyperexcitability observed in many neurodegenerative conditions.[6][7][8][9] Furthermore, the conjugation of the nipecotic acid moiety with molecules possessing antioxidant and anti-inflammatory properties offers a promising strategy for developing novel neuroprotective agents.[1][2][3][4]

These application notes provide an overview of the use of this compound derivatives in neurodegeneration research, with a focus on their application in Alzheimer's disease and the rationale for their investigation in Parkinson's and Huntington's diseases. Detailed protocols for key in vitro and in vivo assays are provided to facilitate the screening and characterization of these compounds.

Rationale for Use in Neurodegenerative Diseases

Alzheimer's Disease

The pathology of Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the formation of intracellular neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss.[1] Emerging evidence suggests that an excitatory/inhibitory imbalance plays a crucial role in the disease progression. Enhancing GABAergic neurotransmission through GAT1 inhibition can potentially mitigate this imbalance. Moreover, oxidative stress and chronic neuroinflammation are recognized as key contributors to the neurodegenerative process in Alzheimer's.[1][4][5][10] Therefore, multi-target derivatives of nipecotic acid that combine GABAergic modulation with antioxidant and anti-inflammatory activities are of significant interest.[1][2][3][4]

Parkinson's Disease

Parkinson's disease is primarily characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor deficits. Dysregulation of the GABAergic system within the basal ganglia circuitry is a key feature of the disease.[6] GAT1 inhibitors have the potential to modulate this circuitry and restore a more balanced neurotransmission. Furthermore, neuroinflammation and oxidative stress are implicated in the pathogenesis of Parkinson's disease, suggesting that multi-target nipecotic acid derivatives could offer therapeutic benefits.[11][12]

Huntington's Disease

Huntington's disease is an inherited neurodegenerative disorder caused by a mutation in the huntingtin gene, leading to the progressive loss of medium spiny neurons in the striatum.[13][14][15] This results in a profound disruption of the GABAergic system, a key component of the basal ganglia.[13][16][17] While the direct application of nipecotic acid derivatives in Huntington's disease models is less explored, the central role of GABAergic dysfunction in the disease provides a strong rationale for investigating the therapeutic potential of GAT1 inhibitors.

Data Presentation

The following tables summarize the in vitro activity of a series of synthesized ethyl nipecotate amides, demonstrating their multi-target engagement.

Table 1: Antioxidant Activity of this compound Derivatives

CompoundLipid Peroxidation IC50 (μM)DPPH Scavenging Activity (% at 100 μM)
Compound 1 4515
Compound 2 2085
Compound 3 > 10050
Compound 4 > 10080
Trolox (Ref.) 2295

Data sourced from a study on newly synthesized ethyl nipecotate amides.[1][3]

Table 2: Anti-inflammatory and Acetylcholinesterase Inhibitory Activity

CompoundLOX Inhibition (% at 100 μM)Carrageenan-induced Edema Inhibition (%)Acetylcholinesterase IC50 (μM)
Compound 1 335565
Compound 2 306147
Compound 3 254580
Compound 4 2240> 100
Physostigmine (Ref.) --0.5

Data sourced from a study on newly synthesized ethyl nipecotate amides.[1][3]

Experimental Protocols

In Vitro Assays

1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Principle: This colorimetric assay measures the activity of AChE by quantifying the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion.

  • Materials:

    • Acetylcholinesterase (AChE) from electric eel

    • Acetylthiocholine iodide (ATCI)

    • DTNB (Ellman's reagent)

    • Phosphate (B84403) buffer (0.1 M, pH 8.0)

    • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in phosphate buffer.

    • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution (10 mM), and 20 µL of the test compound solution to each well.

    • Add 20 µL of AChE solution (e.g., 0.09 U/mL) to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCI solution (10 mM).

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes.

    • Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve.

2. DPPH Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

  • Materials:

    • DPPH solution (0.1 mM in methanol)

    • Test compounds (dissolved in methanol)

    • Methanol

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in methanol.

    • In a 96-well plate, add 100 µL of the test compound solution to each well.

    • Add 100 µL of DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity for each concentration.

    • Determine the IC50 value if applicable.

3. Lipid Peroxidation Inhibition Assay

  • Principle: This assay assesses the ability of a compound to inhibit the oxidation of lipids, often initiated by a free radical generator. The extent of lipid peroxidation can be measured by various methods, including the quantification of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

  • Materials:

    • Rat brain homogenate (as a source of lipids)

    • FeSO4 (to induce lipid peroxidation)

    • Tris-HCl buffer (pH 7.4)

    • Thiobarbituric acid (TBA) solution

    • Trichloroacetic acid (TCA)

    • Test compounds

  • Procedure (TBARS Assay):

    • Prepare a reaction mixture containing rat brain homogenate, Tris-HCl buffer, and the test compound at various concentrations.

    • Initiate lipid peroxidation by adding FeSO4.

    • Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction by adding TCA.

    • Add TBA solution and heat the mixture (e.g., at 95°C for 30 minutes) to form the MDA-TBA adduct.

    • After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm.

    • Calculate the percentage of inhibition of lipid peroxidation.

In Vivo Assay

1. Carrageenan-Induced Rat Paw Edema

  • Principle: This is a widely used model of acute inflammation. Subplantar injection of carrageenan induces a local inflammatory response characterized by edema, which can be quantified by measuring the increase in paw volume.

  • Materials:

    • Male Wistar rats (180-220 g)

    • Carrageenan (1% w/v in saline)

    • Test compounds

    • Vehicle (e.g., saline, DMSO)

    • Plethysmometer

  • Procedure:

    • Administer the test compound or vehicle to the rats (e.g., intraperitoneally or orally) at a predetermined time before carrageenan injection.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[18]

    • Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.

Visualizations

G cluster_0 Preclinical Screening Workflow for Neuroprotective this compound Derivatives cluster_1 cluster_2 A Compound Synthesis (this compound Derivatives) B In Vitro Screening Cascade A->B Library of Derivatives C Primary Assays (Target Engagement) D Secondary Assays (Cellular Neuroprotection) C->D Hit Identification c1 GAT1 Inhibition Assay c2 AChE Inhibition Assay c3 Antioxidant Assays (DPPH, Lipid Peroxidation) c4 Anti-inflammatory Assays (LOX Inhibition) E In Vivo Efficacy Studies (Animal Models of Neurodegeneration) D->E Lead Candidate Selection d1 Neuronal Cell Viability Assays (e.g., against Aβ toxicity) d2 Measurement of ROS Production d3 Cytokine Release Assays F Lead Optimization E->F Proof of Concept

Caption: Preclinical screening workflow for this compound derivatives.

G cluster_0 Multi-Target Signaling Pathways in Neurodegeneration cluster_1 GABAergic Dysregulation cluster_2 Oxidative Stress cluster_3 Neuroinflammation GAT1 GAT1 GABA Synaptic GABA GAT1->GABA Reduces Reuptake GABA_R GABA Receptors GABA->GABA_R Activates Neuronal_Excitability Neuronal Hyperexcitability GABA_R->Neuronal_Excitability Reduces Neuronal_Damage Neuronal Damage Neuronal_Excitability->Neuronal_Damage ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Induces Lipid_Peroxidation->Neuronal_Damage Microglia Activated Microglia Cytokines Pro-inflammatory Cytokines Microglia->Cytokines Releases Inflammatory_Cascade Inflammatory Cascade Cytokines->Inflammatory_Cascade Activates Inflammatory_Cascade->Neuronal_Damage Nipecotic_Derivative This compound Derivative (Multi-Target) Nipecotic_Derivative->GAT1 Inhibits Nipecotic_Derivative->ROS Scavenges Nipecotic_Derivative->Microglia Inhibits Activation

Caption: Multi-target action of this compound derivatives.

Conclusion

This compound derivatives represent a versatile platform for the development of novel therapeutics for neurodegenerative diseases. Their ability to modulate the GABAergic system, combined with the potential for incorporating antioxidant and anti-inflammatory functionalities, addresses the multifaceted nature of these disorders. The provided protocols and workflows offer a framework for the systematic evaluation of these promising compounds, from initial in vitro screening to in vivo validation. Further research into the efficacy of specific derivatives in models of Parkinson's and Huntington's diseases is warranted to expand their therapeutic potential.

References

Application Notes and Protocols for Intraperitoneal Injection of Nipecotic Acid in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nipecotic acid is a potent inhibitor of gamma-aminobutyric acid (GABA) transporters, primarily GAT1. By blocking the reuptake of GABA from the synaptic cleft, nipecotic acid enhances GABAergic neurotransmission. This modulation of the primary inhibitory neurotransmitter system in the central nervous system makes it a valuable tool for investigating neurological and psychiatric disorders, including epilepsy, anxiety, and other conditions related to GABAergic dysfunction. These application notes provide detailed protocols for the intraperitoneal (IP) administration of nipecotic acid in mouse models to study its effects on behavior.

Data Presentation

Table 1: Dose-Response Effects of Intraperitoneal Nipecotic Acid on Mouse Behavior

The following table provides a template for summarizing quantitative data from behavioral assays following the intraperitoneal administration of nipecotic acid. Researchers should populate this table with their experimental data.

Treatment GroupDose (mg/kg, IP)nOpen Field Test: Total Distance Traveled (cm)Open Field Test: Time in Center Zone (s)Elevated Plus Maze: Time in Open Arms (s)
Vehicle (Saline)010Mean ± SEMMean ± SEMMean ± SEM
Nipecotic Acid5010Mean ± SEMMean ± SEMMean ± SEM
Nipecotic Acid10010Mean ± SEMMean ± SEMMean ± SEM
Nipecotic Acid20010Mean ± SEMMean ± SEMMean ± SEM
Nipecotic Acid40010Mean ± SEMMean ± SEMMean ± SEM

Note: The suggested doses are based on related compounds and should be optimized in a pilot dose-response study. A study using nipecotic acid amide in rats showed sedation at 400 mg/kg, providing a potential upper range for initial studies[1].

Experimental Protocols

Preparation of Nipecotic Acid Solution for Intraperitoneal Injection

Materials:

  • (±)-Nipecotic acid

  • Sterile 0.9% saline (vehicle)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • pH meter

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Determine the required concentration. Based on the desired dose (mg/kg) and a standard injection volume of 10 mL/kg, calculate the required concentration of nipecotic acid in the saline solution. For example, for a 100 mg/kg dose, the solution concentration would be 10 mg/mL.

  • Dissolve nipecotic acid in saline. Weigh the appropriate amount of nipecotic acid and dissolve it in sterile 0.9% saline. Nipecotic acid is soluble in phosphate-buffered saline (PBS) at pH 7.2 up to 10 mg/mL. Saline is a commonly used and well-tolerated vehicle for IP injections in mice.

  • Ensure complete dissolution. Vortex the solution until the nipecotic acid is completely dissolved. Gentle warming may be used if necessary, but allow the solution to return to room temperature before injection.

  • Adjust pH (if necessary). Check the pH of the solution and adjust to approximately 7.4 using sterile, dilute NaOH or HCl if needed. This minimizes irritation at the injection site.

  • Sterile filter the solution. Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile tube to ensure sterility.

  • Store appropriately. Prepare the solution fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C.

Intraperitoneal Injection Protocol

Materials:

  • Mouse restraint device (optional)

  • 25-27 gauge needles

  • 1 mL syringes

  • 70% ethanol (B145695)

  • Prepared nipecotic acid solution

  • Animal scale

Procedure:

  • Weigh the mouse. Accurately weigh the mouse to calculate the precise injection volume.

  • Calculate the injection volume. Based on the mouse's weight and the desired dose, calculate the volume of the nipecotic acid solution to be injected (typically 10 mL/kg body weight).

  • Prepare the syringe. Draw the calculated volume of the nipecotic acid solution into a 1 mL syringe fitted with a 25-27 gauge needle. Remove any air bubbles.

  • Restrain the mouse. Gently restrain the mouse by grasping the loose skin over the shoulders and neck. The mouse should be positioned to expose its abdomen.

  • Locate the injection site. The injection should be made into the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other internal organs.

  • Perform the injection. Clean the injection site with 70% ethanol. Insert the needle at a 15-20 degree angle, bevel up. Aspirate slightly to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).

  • Administer the solution. Slowly and steadily depress the plunger to inject the solution.

  • Withdraw the needle. Withdraw the needle smoothly and return the mouse to its home cage.

  • Monitor the mouse. Observe the mouse for a few minutes post-injection for any signs of distress.

Behavioral Assay: Open Field Test

This test is used to assess general locomotor activity and anxiety-like behavior.

Materials:

  • Open field arena (e.g., a 40 cm x 40 cm x 30 cm box)

  • Video recording and tracking software

  • 70% ethanol for cleaning

Procedure:

  • Habituate the animals. Move the mice to the testing room at least 30 minutes before the start of the experiment to allow for habituation.

  • Administer nipecotic acid. Inject the mice with the prepared nipecotic acid solution or vehicle as described in Protocol 2. The behavioral test should be conducted at the time of peak effect of the drug, which should be determined in pilot studies (e.g., 30-60 minutes post-injection).

  • Place the mouse in the arena. Gently place the mouse in the center of the open field arena.

  • Record behavior. Start the video recording and tracking software immediately. Allow the mouse to explore the arena for a set period, typically 5-10 minutes.

  • Remove the mouse. At the end of the session, gently remove the mouse and return it to its home cage.

  • Clean the arena. Thoroughly clean the arena with 70% ethanol between each trial to remove any olfactory cues.

  • Analyze the data. Use the tracking software to analyze parameters such as:

    • Total distance traveled (an indicator of locomotor activity).

    • Time spent in the center zone versus the periphery (an indicator of anxiety-like behavior; less time in the center suggests higher anxiety).

    • Number of entries into the center zone.

Visualizations

GABAergic Synapse Signaling Pathway

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesizes GABA into GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1_pre GAT1 GABA_synapse->GAT1_pre Reuptake by GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds to Cl_channel Cl- Channel GABA_receptor->Cl_channel Activates Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx leads to Nipecotic_Acid Nipecotic Acid Nipecotic_Acid->GAT1_pre Inhibits

Caption: GABAergic synapse and the inhibitory action of Nipecotic Acid.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis A1 Prepare Nipecotic Acid Solution A2 Weigh Mice & Calculate Dose B1 Intraperitoneal Injection (Nipecotic Acid or Vehicle) A2->B1 B2 Wait for Drug Onset (e.g., 30-60 min) B1->B2 B3 Behavioral Testing (e.g., Open Field Test) B2->B3 C1 Record & Analyze Behavioral Data B3->C1 C2 Statistical Analysis C1->C2 C3 Generate Tables & Figures C2->C3

Caption: Workflow for IP injection and behavioral testing in mice.

References

Application Notes and Protocols for Creating Lipophilic Prodrugs of Nipecotic Acid for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nipecotic acid is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, a critical mechanism for regulating neurotransmission. By preventing the reuptake of GABA from the synaptic cleft, nipecotic acid can enhance GABAergic neurotransmission, making it a promising therapeutic agent for neurological disorders such as epilepsy. However, its clinical utility is significantly hampered by its hydrophilic, zwitterionic nature, which prevents it from effectively crossing the blood-brain barrier (BBB).[1][2]

To overcome this limitation, a prodrug approach is employed, wherein the polar functional groups of nipecotic acid are masked with lipophilic moieties. These modifications increase the molecule's lipophilicity, facilitating its passage across the BBB. Once in the central nervous system (CNS), the prodrug is designed to be metabolically cleaved by brain enzymes, releasing the active nipecotic acid at its site of action.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and in-vivo evaluation of lipophilic prodrugs of nipecotic acid. The focus is on ester-based prodrugs, particularly those utilizing amino acids to potentially target endogenous transporters at the BBB, such as the Large Neutral Amino Acid Transporter (LAT1).[5][6]

Prodrug Design and Rationale

The primary strategy for creating lipophilic prodrugs of nipecotic acid involves the esterification of its carboxylic acid group. This masks the polar carboxylate and increases the overall lipophilicity of the molecule. Furthermore, by conjugating nipecotic acid with specific promoieties, such as amino acids, it is possible to hijack carrier-mediated transport systems at the BBB to enhance brain uptake.[3][5]

Here, we focus on two main classes of amino acid-based prodrugs:

  • L-Serine Ester of Nipecotic Acid: L-serine is a neutral amino acid that can be recognized by amino acid transporters at the BBB.[5]

  • Tyrosine Ester of Nipecotic Acid: Tyrosine is a large, neutral amino acid with a high affinity for the LAT1 transporter, making it an attractive candidate for CNS drug delivery.[3][7]

The general workflow for developing and evaluating these prodrugs is outlined below.

G cluster_0 Prodrug Synthesis and Characterization cluster_1 In-Vivo Evaluation Synthesis Synthesis Purification Purification Characterization Characterization Animal Model Animal Model Characterization->Animal Model Anticonvulsant Activity Anticonvulsant Activity Brain Uptake Analysis Brain Uptake Analysis Data Analysis Data Analysis Anticonvulsant Activity->Data Analysis Brain Uptake Analysis->Data Analysis Prodrug Design Prodrug Design Prodrug Design->Synthesis

Figure 1: General workflow for the development and evaluation of nipecotic acid prodrugs.

Experimental Protocols

Protocol 1: Synthesis of Nipecotic Acid L-Serine Ester Prodrug

This protocol details a three-step synthesis for the L-serine ester of nipecotic acid, involving Boc protection of both nipecotic acid and L-serine, their esterification, and subsequent deprotection.[5]

Step 1: Synthesis of N-Boc-Nipecotic Acid [5]

  • Dissolve 1.0 g of nipecotic acid in 10.7 mL of dioxane containing 9.6 mL of 1 N NaOH solution.

  • Add 1.9 g of di-tert-butyl-dicarbonate (Boc)₂O and stir the mixture for 5 hours at room temperature.

  • Evaporate the solvent under reduced pressure.

  • Separate the resulting aqueous mixture with 15 mL of ethyl acetate.

  • Adjust the pH of the aqueous solution to 2.0 using 1 N HCl with vigorous stirring.

  • Separate the layers and extract the aqueous layer three times with 10 mL of ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield N-Boc-nipecotic acid.

Step 2: Esterification of N-Boc-Nipecotic Acid with N-Boc-L-Serine [5]

  • To a solution of 1.0 g of N-Boc-nipecotic acid in 50 mL of a 3:1 mixture of DCM/DMF, add 0.71 g (4.37 mmol) of 1,1'-carbonyldiimidazole (B1668759) (CDI).

  • Stir the resulting mixture at room temperature until the reaction is complete (monitor by TLC).

  • In a separate flask, dissolve 1.11 g of N-Boc-L-Serine in 150 mL of a 3:1 mixture of DCM/DMF.

  • Add the N-Boc-L-Serine solution dropwise to the activated N-Boc-nipecotic acid mixture over 120 minutes.

  • Continue stirring for an additional 12 hours.

  • Evaporate the solvent and take up the residue in 60 mL of ethyl acetate.

  • Wash the organic layer twice with 30 mL of water.

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent.

  • Purify the crude product by column chromatography to obtain the N-Boc-nipecotic acid N-Boc-L-serine ester.

Step 3: Deprotection to Yield Nipecotic Acid L-Serine Ester [5]

  • To a solution of 1.75 g of the di-Boc protected ester in 5 mL of DCM, add 5 mL of trifluoroacetic acid (TFA).

  • Stir the mixture at room temperature for 2 hours.

  • Evaporate the solvent to obtain a residue.

  • Dissolve the residue in 20 mL of water and neutralize with 10% aqueous NH₄OH.

  • Wash the aqueous solution three times with 15 mL of chloroform.

  • The final aqueous solution contains the nipecotic acid L-serine ester prodrug.

G Nipecotic Acid Nipecotic Acid N-Boc-Nipecotic Acid N-Boc-Nipecotic Acid Nipecotic Acid->N-Boc-Nipecotic Acid (Boc)2O, NaOH/Dioxane Activated Ester Activated Ester N-Boc-Nipecotic Acid->Activated Ester CDI, DCM/DMF Di-Boc Protected Prodrug Di-Boc Protected Prodrug Activated Ester->Di-Boc Protected Prodrug N-Boc-L-Serine N-Boc-L-Serine N-Boc-L-Serine N-Boc-L-Serine->Di-Boc Protected Prodrug Nipecotic Acid L-Serine Ester Nipecotic Acid L-Serine Ester Di-Boc Protected Prodrug->Nipecotic Acid L-Serine Ester TFA, DCM

Figure 2: Synthesis scheme for the L-serine ester prodrug of nipecotic acid.
Protocol 2: Synthesis of Nipecotic Acid Tyrosine Ester Prodrug

This protocol provides a general outline for the synthesis of a tyrosine ester prodrug of nipecotic acid.[7] Note: This protocol is less detailed and may require optimization.

  • Protection: Protect the amino group of nipecotic acid with a suitable protecting group (e.g., Boc).

  • Esterification: Conjugate the protected nipecotic acid with the hydroxyl group of tyrosine. This can be achieved using standard esterification methods, such as carbodiimide (B86325) coupling (e.g., DCC/DMAP) or by activating the carboxylic acid of nipecotic acid (e.g., as an acid chloride or with CDI).

  • Deprotection: Remove the protecting group(s) from the nipecotic acid and tyrosine moieties to yield the final prodrug.

Protocol 3: In-Vivo Anticonvulsant Activity Assessment using the PTZ-Induced Seizure Model

This protocol describes the use of the pentylenetetrazol (PTZ)-induced seizure model in mice to evaluate the anticonvulsant efficacy of nipecotic acid prodrugs.[2][5]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection)

  • Test compounds (nipecotic acid, prodrugs) and vehicle control (e.g., saline)

  • Standard anticonvulsant drug (e.g., tiagabine)

  • Observation chambers

Procedure:

  • Acclimatize the mice to the laboratory conditions for at least 24 hours before the experiment.

  • Divide the animals into groups (e.g., vehicle control, nipecotic acid, prodrug low dose, prodrug high dose, standard drug). A typical group size is 6-8 animals.

  • Administer the test compounds, vehicle, or standard drug via the desired route (e.g., intraperitoneally, i.p.).

  • After a predetermined time (e.g., 60 minutes post-drug administration), administer PTZ subcutaneously (s.c.) into a loose fold of skin on the back of the neck.[5]

  • Immediately place each mouse in an individual observation chamber.

  • Observe the animals continuously for 30 minutes for the onset of seizures.

  • Record the following parameters:

    • Latency to first convulsion (in seconds): The time from PTZ injection to the first sign of a clonic seizure (e.g., jerking of the head and forelimbs).

    • Frequency of seizures: The number of distinct seizure episodes within the observation period.

    • Seizure severity score: (Optional) Score the severity of seizures based on a predefined scale (e.g., 0 = no response; 1 = ear and facial twitching; 2 = convulsive waves axially through the body; 3 = myoclonic jerks, rearing; 4 = clonic-tonic seizures; 5 = death).

  • At the end of the observation period, euthanize the animals according to approved ethical guidelines.

Protocol 4: Quantification of Nipecotic Acid in Brain Tissue by HPLC

This protocol outlines a method for determining the concentration of nipecotic acid in the brains of mice following prodrug administration, providing a measure of BBB penetration.[1][5]

Materials:

  • Mouse brain tissue

  • Homogenizer

  • Centrifuge

  • HPLC system with a UV or fluorescence detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile)

  • Derivatizing agent (e.g., phenylisothiocyanate - PITC) for UV detection or a fluorescent tag.

Procedure:

  • Sample Collection: Thirty minutes after the administration of the test compounds, euthanize the mice by decapitation.[1][5]

  • Rapidly remove the brains, rinse with ice-cold saline, and weigh them.

  • Homogenization: Homogenize the brain tissue in an appropriate ice-cold buffer (e.g., 0.1 N HCl).

  • Protein Precipitation: Add a protein precipitating agent (e.g., perchloric acid or acetonitrile) to the homogenate, vortex, and centrifuge to pellet the proteins.

  • Derivatization (if necessary): Collect the supernatant. If using UV detection, derivatize the nipecotic acid in the supernatant with an agent like PITC to make it UV-active.

  • HPLC Analysis:

    • Inject a known volume of the prepared sample onto the HPLC system.

    • Separate the components using a suitable mobile phase and a C18 column.

    • Detect the nipecotic acid peak at the appropriate wavelength (e.g., 284 nm for the PITC derivative).[5]

  • Quantification:

    • Prepare a standard curve of nipecotic acid in brain homogenate from untreated animals.

    • Calculate the concentration of nipecotic acid in the experimental samples by comparing their peak areas to the standard curve.

G Brain Tissue Brain Tissue Homogenization Homogenization Brain Tissue->Homogenization Protein Precipitation Protein Precipitation Homogenization->Protein Precipitation Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection Derivatization Derivatization Supernatant Collection->Derivatization HPLC Analysis HPLC Analysis Derivatization->HPLC Analysis Quantification Quantification HPLC Analysis->Quantification

References

Application Notes and Protocols: Dose-Response Curve Determination for (+)-Nipecotic Acid in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs).[1][2] (+)-Nipecotic acid is a potent and selective inhibitor of GATs, primarily GAT-1, which effectively increases the extracellular concentration of GABA and prolongs its inhibitory signaling.[3][4] This makes it an invaluable tool for studying GABAergic neurotransmission and for the development of therapeutics for conditions like epilepsy and anxiety.[1][2]

Interestingly, research has shown that at higher concentrations (with an EC50 of approximately 300 μM), this compound can also directly activate GABA-A-like chloride channels, mimicking the effect of GABA itself.[5][6] This dual mechanism necessitates a careful dose-response analysis to distinguish between its effects on GABA uptake inhibition and direct receptor activation.

This document provides a detailed protocol for determining the dose-response curve for this compound in neuronal cells by assessing its primary mechanism: the inhibition of GABA uptake.

Mechanism of Action of this compound

This compound primarily functions by blocking the GABA Transporter 1 (GAT-1), which is present on presynaptic neurons and astrocytes. This inhibition prevents the reuptake of GABA from the synaptic cleft, leading to an elevated concentration of GABA available to bind to postsynaptic GABA-A and GABA-B receptors, thereby enhancing inhibitory neurotransmission.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GAT1 GABA Transporter (GAT-1) GABA->GAT1 Reuptake GABA_R GABA Receptor GABA->GABA_R Binding Inhibition Inhibition GABA_R->Inhibition Postsynaptic Inhibition Nipecotic_Acid This compound Nipecotic_Acid->GAT1 Inhibition

Caption: Mechanism of this compound at a GABAergic synapse.

Experimental Protocol: [³H]-GABA Uptake Assay

This protocol details the steps to measure the inhibitory effect of this compound on the uptake of radiolabeled GABA ([³H]-GABA) in cultured neuronal cells.

  • Cells: Primary neuronal culture or a suitable neuronal cell line (e.g., SH-SY5Y, primary cortical neurons).

  • Culture Media: Neurobasal Medium, DMEM/F-12, or as required for the specific cell type.[7]

  • Reagents:

    • This compound (CAS 59045-82-8)

    • [³H]-GABA (radiolabeled Gamma-Aminobutyric acid)

    • Poly-D-lysine coated 24-well or 96-well plates

    • Uptake Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, 10 mM D-glucose, pH 7.5)[8]

    • Lysis Buffer (e.g., 0.1 M NaOH or 1% SDS)

    • Scintillation fluid

  • Equipment:

    • Cell culture incubator (37°C, 5% CO₂)

    • Liquid scintillation counter

    • Microplate reader (if performing a viability assay)

    • Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)

A 1. Cell Seeding Plate neuronal cells on poly-D-lysine coated plates. B 2. Cell Culture Incubate for 24-48 hours to allow cells to adhere and stabilize. A->B C 3. Drug Preparation Prepare serial dilutions of This compound. D 4. Pre-incubation Wash cells with Uptake Buffer. Add Nipecotic acid dilutions and pre-incubate for 15-30 min. B->D C->D Add to cells E 5. GABA Uptake Add [³H]-GABA to each well. Incubate for 10-20 minutes. D->E F 6. Terminate Uptake Rapidly wash cells with ice-cold Uptake Buffer to stop the reaction. E->F G 7. Cell Lysis Add Lysis Buffer to each well. F->G H 8. Scintillation Counting Transfer lysate to scintillation vials, add fluid, and count radioactivity. G->H I 9. Data Analysis Calculate % inhibition and plot dose-response curve to find IC50. H->I

Caption: Experimental workflow for the [³H]-GABA uptake assay.
  • Cell Culture:

    • Seed neuronal cells onto poly-D-lysine coated plates at an appropriate density.

    • Culture the cells in their recommended medium at 37°C in a 5% CO₂ incubator until they reach the desired confluency (typically 24-48 hours post-seeding).[7][9]

  • Preparation of this compound Solutions:

    • Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in an appropriate solvent (e.g., water or DMSO).

    • Perform serial dilutions in Uptake Buffer to create a range of concentrations for the dose-response curve. A common range to test would be from 1 nM to 1 mM to cover both GAT inhibition and potential GABA-A receptor activation.

  • [³H]-GABA Uptake Assay:

    • Gently aspirate the culture medium from the wells.

    • Wash the cells twice with pre-warmed (37°C) Uptake Buffer.

    • Add the various dilutions of this compound to the corresponding wells. Include "vehicle control" wells (buffer only) and "total inhibition" wells (a high concentration of a known GAT inhibitor or a non-specific inhibitor).

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Initiate the uptake reaction by adding [³H]-GABA to each well to a final concentration (e.g., 2.5 µM).[10]

    • Incubate for a short period (e.g., 10-20 minutes) at 37°C. This time should be optimized to ensure uptake is in the linear range.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold Uptake Buffer.

    • Lyse the cells by adding Lysis Buffer to each well and incubating for 30 minutes at room temperature.

  • Measurement of Radioactivity:

    • Transfer the cell lysate from each well into a scintillation vial.

    • Add an appropriate volume of scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Calculate Percent Inhibition:

    • Determine the average CPM for the vehicle control (0% inhibition) and the total inhibition control (100% inhibition).

    • Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (CPM_sample - CPM_total_inhibition) / (CPM_vehicle - CPM_total_inhibition))

  • Generate Dose-Response Curve:

    • Plot the percent inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).

    • Fit the data to a sigmoidal dose-response model (e.g., four-parameter logistic equation) using a suitable software package (e.g., GraphPad Prism, R).[11][12]

    • From the curve, determine the IC₅₀ (the concentration that produces 50% inhibition) and the Hill slope.

Data Presentation and Expected Results

The results of the dose-response experiment should be summarized in a clear, tabular format.

Table 1: Hypothetical Dose-Response Data for this compound

This compound Conc. (M)Log [Concentration]Average CPM% Inhibition
0 (Vehicle Control)-15,0000%
1.00E-09-9.014,9500.4%
1.00E-08-8.014,5004.2%
1.00E-07-7.012,50020.8%
1.00E-06-6.08,50054.2%
1.00E-05-5.04,00091.7%
1.00E-04-4.02,100107.5%
1.00E-03-3.01,850109.6%
Total Inhibition-1,800100%

Note: CPM values are for illustrative purposes. % Inhibition values are calculated relative to the vehicle and total inhibition controls.

Table 2: Key Parameters from Dose-Response Curve Analysis

ParameterValueDescription
IC₅₀ ~1 µMThe concentration of this compound that inhibits 50% of [³H]-GABA uptake.
Hill Slope ~1.0Describes the steepness of the curve. A value near 1 suggests a standard binding interaction.
>0.98Goodness of fit for the non-linear regression model.

The resulting plot will be a sigmoidal curve, from which the IC₅₀ can be accurately determined.[12] This value represents the potency of this compound as a GABA uptake inhibitor in the specific neuronal cell system used.

Troubleshooting

  • High Variability between Replicates: Ensure consistent cell seeding density, accurate pipetting, and uniform washing steps.

  • Low Signal (Low CPM in Control Wells): Optimize cell density, incubation time for uptake, or the specific activity of the [³H]-GABA.

  • No Dose-Response Effect: Verify the integrity and concentration of the this compound stock solution. Ensure the chosen cell line expresses functional GATs.

  • Biphasic Curve: A complex curve may indicate multiple binding sites or the dual mechanism of action (GAT inhibition at lower concentrations and GABA-A activation at higher concentrations). Analyze the different phases of the curve separately if necessary.[5]

References

Application Notes and Protocols: Utilizing (+)-Nipecotic Acid in Anxiety and Epilepsy Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (+)-Nipecotic acid is a potent, selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), from the synaptic cleft.[1][2][3] By blocking GAT-1, this compound increases the extracellular concentration and prolongs the action of GABA, thereby enhancing inhibitory neurotransmission.[1][2] This mechanism makes it a valuable pharmacological tool for investigating the role of the GABAergic system in various neurological and psychiatric conditions, particularly epilepsy and anxiety, where GABAergic dysfunction is implicated.[4][5] A significant challenge in using this compound for in vivo systemic administration is its poor ability to cross the blood-brain barrier (BBB) due to its hydrophilic and zwitterionic nature.[5][6][7] Consequently, research often employs lipophilic prodrugs or ester derivatives to improve brain penetration or utilizes direct central administration techniques.[6][8][9]

Mechanism of Action The primary mechanism of this compound is the competitive inhibition of GAT-1.[3][10] GATs are sodium- and chloride-dependent transporters that mediate the reuptake of GABA into presynaptic neurons and surrounding glial cells.[10] By occupying the GABA binding pocket on GAT-1, this compound prevents the removal of GABA from the synapse, leading to an accumulation of GABA and enhanced activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B).[1][2][11] This potentiation of GABAergic signaling results in increased neuronal inhibition. It is important to note that at high concentrations (e.g., 1 mM), nipecotic acid may also act as a direct agonist at GABA-A receptors, an effect that should be considered during experimental design.[3][12]

GABA_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse cluster_post Postsynaptic Neuron Glutamate Glutamate GABA_Vesicle GABA Vesicle Glutamate->GABA_Vesicle GAD GABA_Synapse GABA GABA_Vesicle->GABA_Synapse Release GAT1 GAT-1 Transporter GABA_Synapse->GAT1 Reuptake GABA_A GABA-A Receptor (Cl- Channel) GABA_Synapse->GABA_A Binds GABA_B GABA-B Receptor (GPCR) GABA_Synapse->GABA_B Binds GABA_A->GABA_A Cl- influx (Inhibition) Nipecotic_Acid This compound Inhibition Inhibition Nipecotic_Acid->Inhibition Inhibition->GAT1

Caption: GABAergic synapse showing GABA release, reuptake via GAT-1, and inhibition by this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of (±)-Nipecotic Acid This table summarizes the half-maximal inhibitory concentrations (IC50) of racemic nipecotic acid against various mouse GABA transporters (mGATs).

Transporter SubtypeIC50 (µM)Reference
mGAT-12.6[13]
mGAT-2310[13]
mGAT-329[13]
mGAT-416[13]

Table 2: In Vivo Anticonvulsant Activity of a Nipecotic Acid Ester This table presents the median effective dose (ED50) of (+/-)-m-nitrophenyl-3-piperidinecarboxylate (MNPC), a brain-penetrant ester of nipecotic acid, in mouse models of chemically-induced seizures. Doses were administered subcutaneously 60 minutes prior to convulsant challenge.[8]

Seizure Model (Convulsant)Seizure TypeED50 (mg/kg)Reference
BicucullineClonic157.8[8]
BicucullineTonic138.8[8]
IsoniazidClonic255.3[8]
IsoniazidTonic76.7[8]
PicrotoxinClonic224.9[8]
PentylenetetrazolClonic235.9[8]

Table 3: Effect of Nipecotic Acid on Extracellular GABA Levels This table shows the impact of local perfusion of nipecotic acid on basal extracellular GABA concentration and in vivo extraction fraction in the rat ventral tegmental area (VTA) as measured by quantitative microdialysis.[14]

ConditionExtracellular GABA (nM)In Vivo Extraction FractionReference
Baseline44.4 ± 1.90.19 ± 0.01[14]
Nipecotic Acid (50 µM)170 ± 40.112 ± 0.003[14]

Applications in Research Models

Epilepsy Models

Due to its ability to enhance GABAergic inhibition, this compound and its derivatives are used to study seizure mechanisms and evaluate potential anticonvulsant therapies.[5][8] They are particularly useful in models where seizures are induced by GABA-A receptor antagonists (e.g., bicuculline, picrotoxin) or agents that interfere with GABA synthesis (e.g., isoniazid).[8] In vitro, nipecotic acid can be applied to brain slices to study its effects on seizure-like events and neuronal excitability.[7][15][16] For in vivo studies, brain-penetrant prodrugs are necessary for systemic administration.[8][9]

Epilepsy_Workflow cluster_setup Experimental Setup cluster_exp Procedure cluster_analysis Data Analysis A Select Animal Model (e.g., DBA/2 Mice) B Acclimatize Animals A->B D Administer Vehicle or Prodrug (e.g., s.c.) B->D C Prepare (+)-Nipecotic Acid Prodrug Solution C->D E Pre-treatment Period (e.g., 60 min) D->E F Induce Seizures (e.g., PTZ, i.p.) E->F G Observe & Score Seizure Severity (e.g., Racine Scale) F->G H OR Record Electrophysiology (EEG) F->H I Calculate Seizure Latency & Duration G->I K Analyze EEG for Spike-Wave Discharges H->K J Determine ED50 I->J L Statistical Analysis I->L K->L

Caption: Experimental workflow for testing the anticonvulsant effects of a this compound prodrug.

Anxiety Models

The neurobiological basis for anxiety disorders often involves insufficient GABAergic signaling.[17] Therefore, GAT-1 inhibitors are investigated for their potential anxiolytic effects. While specific studies using this compound in anxiety models are less common than in epilepsy, the underlying principle is well-supported.[18] Standard behavioral paradigms in rodents, such as the elevated plus maze (EPM), light-dark box, and open field test, can be used to assess anxiety-like behaviors.[17][19][20] Anxiolytic compounds typically increase exploratory behavior in the aversive zones of these apparatuses (e.g., open arms of the EPM).

Anxiety_Workflow cluster_setup Phase 1: Preparation cluster_exp Phase 2: Behavioral Testing cluster_analysis Phase 3: Analysis A Select Animal Model (e.g., C57BL/6 Mice) B Acclimatize & Handle Animals A->B D Administer Vehicle or Prodrug (e.g., i.p.) B->D C Prepare (+)-Nipecotic Acid Prodrug Solution C->D E Pre-treatment Period (e.g., 30-60 min) D->E F Place Animal in Elevated Plus Maze (EPM) E->F G Record Behavior for 5 min (Automated Tracking) F->G I Measure Time in Open Arms G->I J Measure Entries into Open Arms G->J K Measure Total Distance Traveled (Locomotor Control) G->K L Statistical Comparison (e.g., ANOVA, t-test) I->L J->L K->L

Caption: Experimental workflow for assessing the anxiolytic effects of a this compound prodrug.

Detailed Experimental Protocols

Protocol 1: Preparation of a this compound Derivative for In Vivo Administration

This protocol describes the preparation of a solution of a lipophilic ester of this compound, such as (+/-)-m-nitrophenyl-3-piperidinecarboxylate (MNPC), for subcutaneous (s.c.) or intraperitoneal (i.p.) injection in rodents.

Materials:

  • This compound ester/prodrug (e.g., MNPC)

  • Vehicle (e.g., 0.9% sterile saline, 0.5% methylcellulose (B11928114) in sterile water)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

  • Calibrated scale

  • Syringes and needles (appropriate gauge for injection route)

Procedure:

  • Calculate the required amount of the nipecotic acid derivative based on the desired dose (e.g., mg/kg), the weight of the animals, and the injection volume (typically 5-10 mL/kg for mice).

  • Accurately weigh the calculated amount of the compound and place it in a sterile tube or vial.

  • Add the appropriate volume of the selected vehicle to the tube. For suspensions like methylcellulose, add the vehicle incrementally.

  • Vortex the mixture vigorously for 2-3 minutes until the compound is fully dissolved or a homogenous suspension is formed.

  • If solubility is an issue, brief sonication in a water bath sonicator can aid in dissolution or creating a fine suspension.

  • Visually inspect the solution/suspension for homogeneity before drawing it into the syringe. If it is a suspension, mix gently before drawing up each dose.

  • Prepare fresh on the day of the experiment.

Protocol 2: Anticonvulsant Screening in a Pentylenetetrazol (PTZ)-Induced Seizure Model

This protocol outlines a method to assess the anticonvulsant efficacy of a brain-penetrant this compound derivative against seizures induced by PTZ in mice.

Materials:

  • Male CF-1 or similar strain mice (20-25 g)

  • Prepared solution of nipecotic acid derivative (from Protocol 1)

  • Vehicle control solution

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline, i.p.)

  • Observation chambers (e.g., clear plexiglass cages)

  • Stopwatches

  • Animal scale

Procedure:

  • Acclimatization: Allow mice to acclimate to the laboratory environment for at least one week before the experiment.

  • Grouping: Randomly assign animals to treatment groups (e.g., Vehicle, Nipecotic Derivative Dose 1, Dose 2, etc.), with n=8-10 animals per group.

  • Dosing: Weigh each mouse and administer the appropriate volume of the vehicle or nipecotic acid derivative solution via the chosen route (e.g., i.p. or s.c.).

  • Pre-treatment: Return the animals to their home cages for the pre-treatment period (e.g., 30-60 minutes, determined by compound pharmacokinetics).

  • Seizure Induction: After the pre-treatment period, administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).

  • Observation: Immediately place each animal in an individual observation chamber and start a stopwatch. Observe continuously for 30 minutes.

  • Scoring: Record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures. The primary endpoint is often the protection against the tonic hindlimb extension component of the seizure.

  • Analysis: Compare the percentage of animals protected from tonic seizures in each treatment group against the vehicle control group using Fisher's exact test. Analyze latency data using ANOVA or a t-test. Calculate the ED50 if multiple doses are tested.

Protocol 3: Assessment of Anxiolytic Activity using the Elevated Plus Maze (EPM)

This protocol details the use of the EPM to evaluate the anxiolytic potential of a brain-penetrant this compound derivative in mice. The EPM is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[19][20]

Materials:

  • Male C57BL/6 or similar strain mice (25-30 g)

  • Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor)

  • Video camera and tracking software (e.g., ANY-maze, EthoVision)

  • Prepared solution of nipecotic acid derivative (from Protocol 1)

  • Vehicle control solution

  • 70% ethanol (B145695) for cleaning

Procedure:

  • Acclimatization & Handling: Acclimate mice to the testing room for at least 1 hour before the experiment. Gentle handling for several days prior to testing can reduce baseline stress.

  • Dosing: Weigh each mouse and administer the vehicle or nipecotic acid derivative (i.p.) 30-60 minutes before testing.

  • Testing:

    • Place a mouse gently onto the central platform of the EPM, facing one of the open arms.

    • Start the video recording and allow the mouse to explore the maze undisturbed for 5 minutes.[20]

    • After 5 minutes, carefully return the mouse to its home cage.

    • Clean the maze thoroughly with 70% ethanol between each trial to remove olfactory cues.

  • Data Analysis: Use the tracking software to automatically score the following parameters:

    • Time spent in the open arms (s)

    • Number of entries into the open arms

    • Time spent in the closed arms (s)

    • Number of entries into the closed arms

    • Total distance traveled (a measure of general locomotor activity)

  • Interpretation: An increase in the percentage of time spent in the open arms (% Open Arm Time = [Time in Open / (Time in Open + Time in Closed)] x 100) and/or the percentage of open arm entries is indicative of an anxiolytic effect. No significant change in total distance traveled suggests the effects are not due to sedation or hyperactivity. Compare treatment groups to the vehicle control using ANOVA or t-tests.

References

Application Notes and Protocols for the Synthesis of Nipecotic Acid Esters for Improved Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nipecotic acid is a potent inhibitor of gamma-aminobutyric acid (GABA) uptake, primarily targeting the GABA transporter 1 (GAT1). By blocking the reuptake of GABA from the synaptic cleft, nipecotic acid increases the concentration of this inhibitory neurotransmitter, leading to a dampening of neuronal excitability. This mechanism of action makes it a promising candidate for the treatment of neurological disorders such as epilepsy. However, the therapeutic potential of nipecotic acid is significantly limited by its poor ability to cross the blood-brain barrier (BBB) due to its hydrophilic and zwitterionic nature at physiological pH.[1][2]

To overcome this limitation, a common prodrug strategy involves the esterification of the carboxylic acid moiety of nipecotic acid. This chemical modification increases the lipophilicity of the molecule, facilitating its passive diffusion across the BBB. Once in the central nervous system (CNS), these ester prodrugs are designed to undergo enzymatic or chemical hydrolysis to regenerate the active nipecotic acid, allowing it to exert its pharmacological effect. A variety of ester groups have been investigated to optimize the balance between lipophilicity, stability, and hydrolysis rate.[3][4]

These application notes provide detailed protocols for the synthesis of nipecotic acid esters, methods for evaluating their stability and biological activity, and a summary of relevant quantitative data from the literature.

Data Presentation

The following tables summarize key quantitative data for various nipecotic acid esters, providing a comparative overview of their stability and biological efficacy.

Table 1: In Vitro Stability of Nipecotic Acid Esters

Ester DerivativeHalf-life (t½) in 10% Serum Solution (hours)Half-life (t½) in pH 7.4 Buffer (hours)Reference
Pivaloyloxymethyl ester0.81.2[5]
Phenyl ester3.84-[6]
m-Nitrophenyl ester--[7][8]
Tyrosine ester-Stable[3]
Glucose ester-Stable[3]
Galactose ester-Stable[3]

Note: "-" indicates data not available in the cited sources.

Table 2: In Vitro and In Vivo Efficacy of Nipecotic Acid Esters

Ester DerivativeIn Vitro GABA Uptake Inhibition (IC₅₀)In Vivo Anticonvulsant Activity (ED₅₀)Animal ModelReference
Benzhydrol ether derivatives< 1 µM--[9]
(+/-)-m-Nitrophenyl esterPotent inhibitorClonic: 157.8 mg/kg; Tonic: 138.8 mg/kg (vs. Bicuculline)Mouse[8]
Nipecotic tyrosine ester-Significant dose-dependent activityDBA/2 Mice[3]

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

Protocol 1: General Synthesis of Nipecotic Acid Esters via Steglich Esterification

This protocol describes a general method for the esterification of a carboxylic acid (e.g., N-protected nipecotic acid) with an alcohol using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[10][11][12]

Materials:

  • N-protected nipecotic acid (e.g., N-Boc-nipecotic acid) (1.0 eq)

  • Alcohol (e.g., benzyl (B1604629) alcohol, a substituted phenol) (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (B109758) (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected nipecotic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. While stirring, add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Filter the reaction mixture through a fritted funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

    • Combine the filtrates in a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude ester product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Deprotection (if necessary): If an N-protecting group was used, it must be removed. For a Boc group, this is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.

Protocol 2: In Vitro Enzymatic Hydrolysis Assay

This protocol is designed to evaluate the stability of nipecotic acid ester prodrugs in the presence of serum enzymes.[6][13]

Materials:

  • Nipecotic acid ester stock solution (e.g., in DMSO)

  • Human or rat serum

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Incubation Solution: Prepare a 10% serum solution in PBS (pH 7.4). Pre-warm the solution to 37 °C.

  • Reaction Initiation: Add a small volume of the nipecotic acid ester stock solution to the pre-warmed serum solution to achieve the desired final concentration.

  • Incubation: Incubate the mixture at 37 °C.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile to the aliquot. This will precipitate the proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • HPLC Analysis: Analyze the supernatant by HPLC to quantify the concentration of the remaining ester prodrug and the appearance of the hydrolyzed nipecotic acid.

  • Data Analysis: Plot the concentration of the ester prodrug versus time and determine the half-life (t½) of hydrolysis.

Protocol 3: GABA Transporter (GAT1) Inhibition Assay

This assay measures the ability of nipecotic acid esters (or the parent compound) to inhibit the uptake of radiolabeled GABA into cells expressing the GAT1 transporter.[14][15][16]

Materials:

  • HEK293 or MDCK-II cells stably expressing human GAT1

  • Cell culture medium

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid)

  • Test compounds (nipecotic acid esters) at various concentrations

  • Nipecotic acid (as a positive control)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Culture the GAT1-expressing cells to confluence in appropriate multi-well plates.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of the test compounds or nipecotic acid in assay buffer for a specified time (e.g., 15-30 minutes) at room temperature or 37 °C.

  • Uptake Initiation: Initiate GABA uptake by adding [³H]-GABA to each well.

  • Incubation: Incubate for a short period (e.g., 1-10 minutes) to measure the initial rate of uptake.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of GABA uptake inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percent inhibition against the compound concentration and calculate the IC₅₀ value (the concentration required to inhibit 50% of GABA uptake).

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the synthesis and mechanism of action of nipecotic acid esters.

experimental_workflow synthesis Esterification of Nipecotic Acid purification Purification & Characterization synthesis->purification stability In Vitro Stability (Hydrolysis Assay) purification->stability bioactivity In Vitro Bioactivity (GAT1 Inhibition Assay) purification->bioactivity in_vivo In Vivo Studies (Pharmacokinetics & Efficacy) bioactivity->in_vivo bbb Blood-Brain Barrier Penetration in_vivo->bbb hydrolysis Ester Hydrolysis bbb->hydrolysis inhibition GABA Reuptake Inhibition hydrolysis->inhibition

Caption: Prodrug development workflow.

gaba_signaling_pathway cluster_synapse GABAergic Synapse cluster_reuptake GABA Reuptake presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft GABA Release postsynaptic Postsynaptic Neuron synaptic_cleft->postsynaptic GABA Binds to Postsynaptic Receptors gat1 GAT1 Transporter gat1->presynaptic GABA Reuptake nipecotic_acid Nipecotic Acid (from Ester Prodrug) nipecotic_acid->gat1 Inhibits

Caption: GABAergic synapse and GAT1 inhibition.

References

Application Notes and Protocols for the Chromatographic Analysis of (+)-Nipecotic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (+)-Nipecotic acid in biological matrices. The protocols cover sample preparation, and chromatographic separation and detection using Gas Chromatography-Mass Spectrometry (GC-MS) and a highly applicable Chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

Introduction

This compound, a potent inhibitor of γ-aminobutyric acid (GABA) uptake, is a molecule of significant interest in neuroscience research and drug development for neurological disorders such as epilepsy. Accurate and sensitive quantification of its enantiomers in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document outlines validated and applicable chromatographic techniques for this purpose.

General Sample Preparation Workflow

A generalized workflow for the preparation of biological samples for chromatographic analysis is depicted below. Specific details for each matrix are provided in the subsequent protocols.

General Sample Preparation Workflow start Biological Sample (Plasma, Urine, Brain Tissue) extraction Extraction (Protein Precipitation, LLE, SPE) start->extraction cleanup Sample Clean-up (e.g., Centrifugation, Filtration) extraction->cleanup derivatization Derivatization (Optional, e.g., for GC-MS or indirect chiral HPLC) cleanup->derivatization analysis Chromatographic Analysis (GC-MS, HPLC-MS/MS) cleanup->analysis Direct Analysis derivatization->analysis

Caption: General workflow for biological sample preparation.

Application Note 1: Chiral Analysis of Nipecotic Acid by HPLC-MS/MS

This section details a highly applicable method for the direct enantioselective analysis of nipecotic acid in plasma, adapted from a validated method for the structurally analogous L-pipecolic acid.[1] This approach offers high sensitivity and specificity without the need for derivatization.

Experimental Protocol

1. Sample Preparation (Plasma)

  • To 50 µL of plasma sample, add a suitable internal standard (e.g., a stable isotope-labeled nipecotic acid or a structural analog like phenylalanine-d5).[1]

  • Deproteinize the sample by adding an appropriate volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Vortex mix the sample thoroughly.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.[1]

2. HPLC-MS/MS Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chiral Column: A macrocyclic glycopeptide-based column, such as a teicoplanin column, is effective for the enantioseparation of underivatized cyclic amino acids.[1][2]

  • Mobile Phase: A suitable mobile phase for this type of chiral separation would consist of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous component with a volatile additive for MS compatibility (e.g., ammonium (B1175870) acetate (B1210297) or formic acid). The exact composition and gradient should be optimized for the specific column and system.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min for analytical columns.

  • Injection Volume: 5-20 µL.

  • MS/MS Detection: Operated in the positive ion mode using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.

Quantitative Data (Adapted from L-pipecolic acid analysis[1])

The following table summarizes the expected performance of this method, based on the validation data for the analogous L-pipecolic acid.

ParameterValue
Linearity Range0.5 - 80 µmol/L
Lower Limit of Quantification (LLOQ)0.5 µmol/L
Intra-assay Precision (%CV)3.1 - 7.9%
Inter-assay Precision (%CV)5.7 - 13%
Mean Recovery95 - 102%

Application Note 2: Analysis of Nipecotic Acid by GC-MS

This protocol describes a robust method for the quantification of total nipecotic acid (as a racemic mixture) in whole blood using gas chromatography-mass spectrometry following solid-phase extraction and derivatization.

Experimental Protocol

1. Sample Preparation (Whole Blood)

  • Solid-Phase Extraction (SPE):

    • Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge).

    • Load the whole blood sample (e.g., 200 µL) to which an internal standard (e.g., a stable isotope-labeled nipecotic acid) has been added.

    • Wash the cartridge to remove interferences.

    • Elute the nipecotic acid with an appropriate solvent.

  • Derivatization:

    • Evaporate the eluate to dryness.

    • Perform a two-step derivatization. For example, an esterification of the carboxylic acid group followed by acylation of the amino group to increase volatility and thermal stability.

2. GC-MS Conditions

  • GC System: A gas chromatograph equipped with a capillary column.

  • MS Detector: A mass spectrometer capable of selected ion monitoring (SIM).

  • Column: A suitable capillary column for the separation of the derivatized analytes (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to ensure separation from any interfering peaks.

  • MS Detection: Operated in electron ionization (EI) mode with SIM of characteristic ions for derivatized nipecotic acid and the internal standard.

Quantitative Data

The following table presents the performance characteristics of a validated GC-MS method for nipecotic acid in rat whole blood.

ParameterValue
Linearity Range26 - 6500 ng/mL
Limit of Detection (LOD)10 ng/mL
Limit of Quantification (LOQ)26 ng/mL
Coefficient of Variation (%CV)< 10%

Alternative Approach: Indirect Chiral Separation by HPLC

An alternative to direct chiral separation is the derivatization of nipecotic acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column (e.g., a C18 column).

Indirect Chiral Separation Workflow start Racemic Nipecotic Acid ((+)- and (-)-enantiomers) derivatization Reaction with Chiral Derivatizing Agent (e.g., Marfey's Reagent) start->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers separation Separation on Achiral HPLC Column diastereomers->separation detection Detection (e.g., UV-Vis, MS) separation->detection

Caption: Workflow for indirect chiral separation by HPLC.

Chiral Derivatizing Agents:

Several reagents can be used for this purpose, including:

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): Reacts with the amino group of nipecotic acid to form diastereomers that can be separated by reversed-phase HPLC and detected by UV.

  • o-Phthalaldehyde (OPA) with a chiral thiol: Forms fluorescent isoindole derivatives.

This approach can be effective but requires an additional reaction step and careful optimization of the derivatization conditions.

Sample Preparation for Different Biological Matrices

The following are general guidelines for preparing various biological samples for nipecotic acid analysis.

Plasma/Serum
  • Protein Precipitation: This is a simple and common method. Add 3-4 volumes of a cold organic solvent like acetonitrile or methanol to the plasma/serum sample. Vortex and centrifuge to pellet the proteins. The supernatant can then be further processed.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their partitioning between two immiscible liquids. The choice of solvents depends on the polarity of nipecotic acid and potential interferences.

  • Solid-Phase Extraction (SPE): Offers a more selective cleanup than protein precipitation or LLE. Ion-exchange or mixed-mode cartridges can be used to retain and then elute nipecotic acid.

Urine
  • Dilute and Shoot: For cleaner samples, a simple dilution with the mobile phase followed by filtration may be sufficient.

  • Solid-Phase Extraction (SPE): To remove salts and other interfering compounds, SPE is often recommended.

Brain Tissue
  • Homogenization: Homogenize the tissue in a suitable buffer or solvent, often an acidic solution (e.g., perchloric acid) to precipitate proteins and extract the analyte.

  • Sonication: This can aid in cell lysis and improve extraction efficiency.

  • Centrifugation and Cleanup: After homogenization, centrifuge the sample to remove cellular debris. The supernatant can then be further purified using SPE or LLE.

References

Troubleshooting & Optimization

Technical Support Center: (+)-Nipecotic Acid Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-nipecotic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing aqueous solutions of this compound?

For most in vitro experiments, it is recommended to dissolve this compound in a buffered aqueous solution at a neutral pH, such as Phosphate-Buffered Saline (PBS) at pH 7.2.[1] It is soluble up to 100 mM in water.[2] For stock solutions, sterile water or a buffer appropriate for your experimental system can be used.

Q2: What are the optimal storage conditions for aqueous solutions of this compound?

Aqueous stock solutions of this compound should be stored at -20°C for long-term stability.[1] For short-term storage (a few days), refrigeration at 2-8°C is acceptable. It is advisable to prepare fresh solutions for critical experiments or use them on the same day if possible. Avoid repeated freeze-thaw cycles, which can potentially contribute to degradation over time. Aliquoting the stock solution into single-use vials is a recommended practice.

Q3: Is this compound stable at room temperature in aqueous solutions?

While solid this compound can be stored at room temperature, its stability in aqueous solutions at room temperature for extended periods is not well-documented.[2] To ensure the integrity of your experiments, it is best to minimize the time that aqueous solutions are kept at room temperature. For prolonged experiments, consider conducting them at controlled, cooler temperatures if the experimental design allows.

Q4: Can I adjust the pH of my this compound solution?

Yes, but with caution. The stability of this compound can be affected by pH. It is incompatible with strong acids and alkalis.[3] Therefore, it is crucial to use dilute acids or bases for pH adjustments and to keep the final pH within a range that is optimal for your experiment and for the compound's stability, ideally close to neutral pH.

Q5: Are there any known incompatibilities for this compound in solution?

Yes, this compound is incompatible with strong oxidizing and reducing agents.[3] Avoid preparing or mixing it in solutions containing these agents, as they can lead to its degradation.

Q6: How can I tell if my this compound solution has degraded?

Visual signs of degradation can include discoloration of the solution, precipitation, or the appearance of cloudiness. However, degradation can also occur without any visible changes. The most reliable way to assess the stability of your solution is to use an analytical technique such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks and a decrease in the concentration of the parent compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected or inconsistent experimental results Degradation of this compound in the aqueous solution.- Prepare fresh solutions before each experiment.- Verify the pH of the solution; adjust to neutral if necessary.- Store stock solutions in aliquots at -20°C and avoid freeze-thaw cycles.- Confirm the absence of incompatible substances (strong oxidizers/reducers) in your experimental setup.
Precipitate forms in the solution upon storage - Solution concentration is too high for the storage temperature.- pH shift leading to decreased solubility.- Degradation product is insoluble.- Warm the solution gently to see if the precipitate redissolves.- If precipitation persists, prepare a new, less concentrated solution.- Check and buffer the pH of your solution.- Analyze the solution by HPLC to identify potential degradation products.
Solution appears discolored Oxidative degradation or reaction with other components in the medium.- Prepare the solution in deoxygenated buffer.- Store the solution under an inert atmosphere (e.g., nitrogen or argon).- Ensure all glassware is thoroughly clean and free of potential contaminants.- Discard the discolored solution and prepare a fresh batch.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution of this compound

Objective: To prepare a stable, ready-to-use aqueous solution of this compound for in vitro assays.

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile filter (0.22 µm) and syringe

  • Sterile, single-use microcentrifuge tubes for aliquots

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the container.

  • Weigh the desired amount of this compound in a sterile conical tube.

  • Add the required volume of sterile PBS (pH 7.2) to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) can be applied if necessary to aid dissolution.[4]

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Label the tubes clearly with the compound name, concentration, date of preparation, and store them at -20°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

Objective: To monitor the stability of this compound in an aqueous solution over time by quantifying the parent compound.

Instrumentation and Columns:

  • HPLC system with a UV or photodiode array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (as nipecotic acid has a weak chromophore, derivatization may be necessary for higher sensitivity).

  • Injection Volume: 10 µL

Procedure:

  • Prepare a calibration curve using freshly prepared standards of this compound of known concentrations.

  • At specified time points (e.g., 0, 24, 48, 72 hours) of your stability study, take an aliquot of the test solution.

  • Inject the sample onto the HPLC system.

  • Record the chromatogram and integrate the peak area corresponding to this compound.

  • Compare the peak area of the stored sample to the initial (time 0) sample and the calibration curve to determine the remaining concentration of this compound. A decrease in the peak area and the appearance of new peaks may indicate degradation.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Solution Instability start Inconsistent Experimental Results q1 Is the solution freshly prepared? start->q1 sol1 Prepare a fresh solution before each experiment. q1->sol1 No q2 Was the solution stored correctly? q1->q2 Yes end Problem Resolved sol1->end sol2 Aliquot and store at -20°C. Avoid freeze-thaw cycles. q2->sol2 No q3 Is the pH of the solution appropriate? q2->q3 Yes sol2->end sol3 Buffer the solution to a neutral pH (e.g., 7.2). q3->sol3 No q4 Are there any incompatible substances present? q3->q4 Yes sol3->end sol4 Remove strong oxidizing/reducing agents. q4->sol4 Yes q4->end No sol4->end

Caption: Troubleshooting decision tree for stability issues.

G cluster_1 Potential Degradation Pathways of this compound in Aqueous Solution parent This compound hydrolysis Hydrolysis (e.g., under extreme pH) parent->hydrolysis oxidation Oxidation (in presence of oxidizing agents) parent->oxidation deg_prod1 Ring-opened products hydrolysis->deg_prod1 deg_prod2 Oxidized derivatives oxidation->deg_prod2

Caption: Conceptual diagram of potential degradation pathways.

G cluster_2 Forced Degradation Experimental Workflow start Prepare this compound Solution stress Expose to Stress Conditions start->stress acid Acidic (e.g., 0.1M HCl) stress->acid base Basic (e.g., 0.1M NaOH) stress->base oxidative Oxidative (e.g., 3% H2O2) stress->oxidative thermal Thermal (e.g., 60°C) stress->thermal photolytic Photolytic (UV/Vis light) stress->photolytic analysis Analyze by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis evaluation Evaluate Degradation Profile analysis->evaluation

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing (+)-Nipecotic Acid in GABA Uptake Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (+)-Nipecotic acid in GABA uptake inhibition assays. The information is tailored for scientists in academic and drug development settings to help ensure experimental success and accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound in a GABA uptake inhibition assay?

A1: The optimal concentration of this compound is highly dependent on the experimental system, including the specific GABA transporter (GAT) subtype being investigated and the cell type used. However, a general starting point is to perform a dose-response curve to determine the IC50 value in your specific system. Based on published data, the IC50 for this compound for GABA uptake is approximately 10 μM[1]. A common concentration used for effective inhibition in many studies is 1 mM, but it is crucial to be aware of potential off-target effects at such high concentrations[1].

Q2: What are the potential off-target effects of this compound?

A2: At concentrations around 1 mM and below, this compound can directly activate GABA-A-like chloride channels, acting as a GABA agonist[1][2]. This can lead to confounding results, as the observed effects may not be solely due to the inhibition of GABA uptake. The EC50 for this ion channel activation is approximately 300 μM[1][2]. Therefore, it is critical to consider this potential dual action, especially when using high concentrations of nipecotic acid.

Q3: Which GABA transporter subtypes are inhibited by this compound?

A3: this compound and its derivatives are potent inhibitors of the GABA transporter GAT-1[3]. While it is a widely used GAT inhibitor, its selectivity for different GAT subtypes can vary. For instance, some derivatives show selectivity for mGAT3 and mGAT4[4]. If studying a specific GAT subtype is crucial, it is recommended to use more selective inhibitors or to characterize the inhibitory profile of this compound on all relevant GATs expressed in your experimental system.

Q4: Can this compound cross the blood-brain barrier?

A4: No, this compound itself has difficulty crossing the blood-brain barrier due to its hydrophilic and zwitterionic nature[4][5]. For in vivo studies requiring central nervous system effects, more lipophilic derivatives of nipecotic acid, such as tiagabine, have been developed[3][4][5].

Troubleshooting Guide

Problem 1: High variability in GABA uptake inhibition between experiments.

  • Possible Cause: Inconsistent cell health or density.

  • Solution: Ensure consistent cell plating density and monitor cell viability before each experiment. Only use cells from a consistent passage number, as transporter expression can change with prolonged culture.

  • Possible Cause: Temperature fluctuations during the assay.

  • Solution: Maintain a constant and optimal temperature (e.g., 37°C) throughout the incubation steps, as GABA uptake is temperature-sensitive[6].

  • Possible Cause: Instability of this compound solution.

  • Solution: Prepare fresh solutions of this compound for each experiment. If storing stock solutions, do so in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.

Problem 2: No significant inhibition of GABA uptake observed.

  • Possible Cause: Incorrect concentration of this compound.

  • Solution: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. Start with a broad range of concentrations (e.g., 10 nM to 1 mM).

  • Possible Cause: Low expression of GABA transporters in the chosen cell line.

  • Solution: Verify the expression of the target GAT subtype in your cell line using techniques like Western blotting or qPCR. Consider using a cell line known to express high levels of the desired transporter or a transient transfection system[7].

  • Possible Cause: Issues with the radioactive [³H]GABA.

  • Solution: Check the expiration date and specific activity of the [³H]GABA. Ensure proper storage and handling to prevent degradation.

Problem 3: Unexpected physiological responses in the cellular assay.

  • Possible Cause: Direct activation of GABA-A receptors by high concentrations of this compound.

  • Solution: Lower the concentration of this compound to a range where it is selective for GAT inhibition without significant GABA-A receptor agonism. If high concentrations are necessary, use a GABA-A receptor antagonist, such as bicuculline, as a control to differentiate between the effects of GAT inhibition and direct receptor activation[1][2].

Quantitative Data Summary

The following table summarizes key quantitative values for this compound and other relevant compounds in GABA uptake assays.

CompoundParameterValueCell/SystemReference
This compound IC50 (GABA uptake)~10 μMNot specified[1]
Ki (GABA uptake)14.4 μMGAT1WT in HEK293S cells[8][9]
EC50 (GABAA channel activation)~300 μMOutside-out patches of paraventricular neurones[1][2]
NNC-711 IC50 (human GAT-1)0.04 μMCloned human GAT-1[3]
Tiagabine IC50 (human GAT-1)0.07 μMCloned human GAT-1[3]
Ki (GABA uptake)725 nMGAT1WT in HEK293S cells[9]
GABA KM (GABA uptake)11.4 μMGAT1WT in HEK293S cells[9]

Experimental Protocols

Protocol 1: [³H]GABA Uptake Inhibition Assay in Cultured Cells

This protocol is a standard method for measuring the inhibition of GABA uptake by compounds like this compound in a 96-well format.

Materials:

  • HEK293 cells (or other suitable cell line) expressing the GABA transporter of interest.

  • 96-well cell culture plates.

  • Assay Buffer: Krebs-Ringer-HEPES buffer (or similar physiological saline solution).

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Unlabeled GABA.

  • This compound and other test compounds.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Cell Plating: Plate cells at a density of 50,000 cells per well in a 96-well plate and allow them to adhere and grow for 24-48 hours.

  • Preparation of Compounds: Prepare serial dilutions of this compound and other test compounds in the assay buffer.

  • Pre-incubation with Inhibitor: Aspirate the culture medium from the wells and wash the cells once with the assay buffer. Add the different concentrations of the test compounds to the wells and incubate for 15-30 minutes at room temperature or 37°C.

  • Initiation of GABA Uptake: Add a solution containing a mixture of [³H]GABA and unlabeled GABA to each well to initiate the uptake reaction. A common final concentration for GABA is 8 μM, with a 1:500 molar ratio of [³H]GABA to unlabeled GABA[9].

  • Incubation: Incubate the plate for 10-20 minutes at room temperature or 37°C. The optimal time should be determined to ensure uptake is in the linear range.

  • Termination of Uptake: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells by adding a suitable lysis buffer or scintillation fluid directly to the wells.

  • Data Analysis: Measure the radioactivity in each well using a microplate scintillation counter. Non-specific uptake can be determined in the presence of a high concentration of a known GAT inhibitor (e.g., 1 mM tiagabine) or by using untransfected cells. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Visualizations

GABA Uptake Signaling Pathway

GABA_Uptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA_ext GABA GAT1 GAT1 Transporter GABA_ext->GAT1 Binds Na_ext 2 Na+ Na_ext->GAT1 Co-transports Cl_ext Cl- Cl_ext->GAT1 Co-transports Nipecotic_Acid This compound Nipecotic_Acid->GAT1 Competitively Inhibits GABA_int GABA GAT1->GABA_int Translocates Na_int 2 Na+ GAT1->Na_int Cl_int Cl- GAT1->Cl_int

Caption: Competitive inhibition of GABA transporter (GAT1) by this compound.

Experimental Workflow for GABA Uptake Inhibition Assay

GABA_Uptake_Workflow A 1. Plate Cells in 96-well Plate C 3. Pre-incubate Cells with Inhibitor A->C B 2. Prepare Serial Dilutions of This compound B->C D 4. Add [3H]GABA to Initiate Uptake C->D E 5. Incubate for a Defined Period D->E F 6. Terminate Uptake & Wash Cells E->F G 7. Lyse Cells & Add Scintillant F->G H 8. Measure Radioactivity G->H I 9. Analyze Data & Determine IC50 H->I

References

Troubleshooting inconsistent results in experiments with nipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving nipecotic acid. Our goal is to help researchers, scientists, and drug development professionals achieve more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant variability in my IC50 values for nipecotic acid across experiments?

A1: Inconsistent IC50 values for nipecotic acid are a common issue and can stem from several factors related to its mechanism of action and experimental conditions. Nipecotic acid is primarily an inhibitor of GABA transporters (GATs), with different affinities for various subtypes.[1] Variability can be introduced by:

  • Use of Racemic Mixture: Commercial nipecotic acid is often a racemic mixture of (R)- and (S)-enantiomers.[2] These enantiomers can have different biological activities and potencies at various GAT subtypes.[3] Using a racemic mixture can introduce variability if the ratio of enantiomers is not consistent between batches or if the experimental system is sensitive to a specific enantiomer.

  • Assay Conditions: Sub-optimal or inconsistent assay conditions, such as incubation time, temperature, and substrate (GABA) concentration, can significantly impact the calculated IC50 value.[4]

  • Cell Health and Density: The health and density of the cells used in the assay are critical. Unhealthy cells may have altered transporter function, leading to unreliable results.[4]

  • Compound Stability and Solubility: Nipecotic acid's solubility can be limited in certain solvents.[1] Incomplete solubilization or precipitation of the compound during the experiment will lead to inaccurate concentrations and, consequently, variable IC50 values.

Q2: My results with nipecotic acid are not reproducible. What are the most common sources of error?

A2: Lack of reproducibility is a frequent challenge. Key areas to investigate include:[4]

  • Compound Preparation: Always prepare fresh dilutions of nipecotic acid for each experiment from a frozen stock to avoid degradation. Ensure the compound is fully dissolved in the chosen solvent.[4]

  • Pipetting Accuracy: Use calibrated pipettes and proper techniques, especially when performing serial dilutions, to ensure accurate concentrations.

  • Adherence to Protocols: Strictly follow optimized incubation times and other assay parameters. Even small deviations can lead to significant variations in results.

Q3: I'm observing unexpected cytotoxicity in my cell-based assays with nipecotic acid. Is this a known issue?

A3: While nipecotic acid's primary effect is on GABA transport, apparent cytotoxicity can occur, especially at higher concentrations. It's important to distinguish between a true cytotoxic effect and other confounding factors:[4]

  • High Concentrations and Off-Target Effects: At high concentrations (in the high micromolar to millimolar range), nipecotic acid can directly activate GABAA-like chloride channels.[5] This could lead to downstream effects that impact cell viability.

  • Solvent Toxicity: If you are using a solvent other than an aqueous buffer, ensure the final concentration of the solvent in the cell culture medium is not toxic. Always run a solvent-only control.[4]

  • Secondary Effects of GAT Inhibition: Prolonged inhibition of GABA uptake can alter the extracellular GABA concentration, potentially leading to downstream effects that influence cell health.[4]

Q4: Why does nipecotic acid show a weak or no effect in my in vivo experiments, despite being potent in vitro?

A4: This is a well-documented limitation of nipecotic acid. The primary reason is its poor ability to cross the blood-brain barrier (BBB).[6][7][8] Nipecotic acid is a hydrophilic and zwitterionic molecule at physiological pH, which restricts its passage into the central nervous system when administered systemically.[6][8] To overcome this, researchers have developed more lipophilic prodrugs or derivatives of nipecotic acid, such as tiagabine, which have improved BBB penetration.[6][9]

Q5: What is the difference between (R)-nipecotic acid and (S)-nipecotic acid, and which one should I use?

A5: (R)- and (S)-nipecotic acid are the two enantiomers (chiral forms) of nipecotic acid. They can have different pharmacological properties. For GABA transporters, the biological activity can differ significantly between enantiomers. For instance, with some nipecotic acid derivatives, the (R)-enantiomer is more active as a GAT1 inhibitor, while the (S)-enantiomer is more potent for mGAT4.[3] If you are studying a specific GAT subtype, using the more active and selective enantiomer is recommended to reduce ambiguity in your results.[10] If you are using a racemic mixture, be aware that your results will be an average of the effects of both enantiomers.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Steps
Compound Preparation and Storage 1. Prepare fresh nipecotic acid solutions for each experiment. 2. Ensure complete solubilization; use a vortex or sonicator if necessary. 3. Store stock solutions at -20°C or below as recommended by the supplier.[1]
Pipetting and Dilution Errors 1. Use calibrated pipettes. 2. Perform serial dilutions carefully and consistently.
Inconsistent Incubation Times 1. Use a timer and strictly adhere to the optimized incubation times for compound treatment and assay development.
Use of Racemic Mixture 1. Consider using a specific enantiomer ((R)- or (S)-nipecotic acid) if your target is sensitive to stereochemistry.[3] 2. If using a racemic mixture, be aware of potential batch-to-batch variations.
Cell Health and Viability 1. Regularly monitor cell health and viability using methods like Trypan Blue exclusion. 2. Ensure consistent cell seeding density across all experiments.
Issue 2: High Background Signal in GABA Uptake Assays
Potential Cause Troubleshooting Steps
Sub-optimal Assay Conditions 1. Optimize incubation time, temperature, and substrate concentration.
Inefficient Washing Steps 1. Ensure rapid and thorough washing with ice-cold buffer to terminate the uptake reaction effectively.[11]
Unhealthy or Dying Cells 1. Monitor cell viability, as leaky membranes in unhealthy cells can contribute to high background signals.[4]
Reagent Quality 1. Use high-quality reagents, including radiolabeled GABA, and ensure they are within their expiration dates.

Quantitative Data Summary

Table 1: Inhibitory Potency (IC50) of (±)-Nipecotic Acid at Different GABA Transporter Subtypes

Transporter SubtypeIC50 Value (µM)Source
Human GAT-1 (hGAT-1)8
Rat GAT-2 (rGAT-2)38
Human GAT-3 (hGAT-3)106
Human Betaine/GABA Transporter-1 (hBGT-1)2370
Mouse GAT-12.6[1]
Mouse GAT-2310[1]
Mouse GAT-329[1]
Mouse GAT-416[1]

Table 2: Solubility of (±)-Nipecotic Acid

SolventSolubilitySource
Waterto 100 mM[12]
PBS (pH 7.2)~10 mg/ml[1]
DMSOSlightly soluble[1]
DMFSlightly soluble[1]
EthanolSlightly soluble[1]

Experimental Protocols

Key Experiment: [³H]GABA Uptake Assay

This assay measures the ability of nipecotic acid to inhibit the uptake of radiolabeled GABA into cells expressing specific GABA transporters.

Materials:

  • Cells expressing the GAT subtype of interest (e.g., HEK293-hGAT1)

  • Cell culture medium

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Nipecotic acid stock solution

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Unlabeled GABA

  • Lysis buffer (e.g., 1% SDS)

  • Scintillation cocktail

  • Microplate scintillation counter

Methodology:

  • Cell Plating: Plate the cells in a suitable multi-well plate (e.g., 24-well or 96-well) and grow to an appropriate confluency.

  • Preparation of Solutions: Prepare serial dilutions of nipecotic acid in the assay buffer. Also, prepare a solution containing a fixed concentration of [³H]GABA and unlabeled GABA.

  • Pre-incubation: Aspirate the culture medium from the cells and wash them with the assay buffer. Pre-incubate the cells with the different concentrations of nipecotic acid (or vehicle control) for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiation of Uptake: Add the [³H]GABA/GABA solution to each well to start the uptake reaction.[11]

  • Incubation: Incubate the plate for a short, defined period (e.g., 1-5 minutes) at room temperature.[11]

  • Termination of Uptake: Rapidly stop the uptake by aspirating the solution and washing the cells multiple times with ice-cold assay buffer.[4][11]

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer to each well.[4][11]

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.[4][11]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of nipecotic acid relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of nipecotic acid and fitting the data to a sigmoidal dose-response curve.

Visualizations

GABASignaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Glial Cell GABA_vesicle GABA Vesicles Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Release GAT1_pre GAT1 GABA_R GABA-A Receptor cluster_post cluster_post GABA_R->cluster_post Inhibitory Signal GAT_glia GAT1/GAT3 Synaptic_Cleft->GAT1_pre Reuptake Synaptic_Cleft->GABA_R Binds Synaptic_Cleft->GAT_glia Reuptake Nipecotic_Acid Nipecotic Acid Nipecotic_Acid->GAT1_pre Inhibits Nipecotic_Acid->GAT_glia Inhibits

Caption: GABAergic signaling and the inhibitory action of Nipecotic Acid on GATs.

GABA_Uptake_Workflow start Start: Plate cells expressing GAT wash1 Wash cells with assay buffer start->wash1 preincubate Pre-incubate with Nipecotic Acid or vehicle control wash1->preincubate add_gaba Initiate uptake: Add [3H]GABA solution preincubate->add_gaba incubate Incubate for defined time (e.g., 1-5 mins) add_gaba->incubate terminate Terminate uptake: Wash with ice-cold buffer incubate->terminate lyse Lyse cells terminate->lyse count Transfer lysate and perform scintillation counting lyse->count analyze Analyze data: Calculate % inhibition and IC50 count->analyze end End analyze->end

Caption: Experimental workflow for a [³H]GABA uptake assay.

Troubleshooting_Workflow cluster_analysis Advanced Checks start Inconsistent Results Observed check_compound Review Compound Prep & Storage: - Fresh solutions? - Complete solubility? - Correct storage? start->check_compound Start Here check_protocol Verify Protocol Adherence: - Calibrated pipettes? - Consistent timing? - Correct reagents? check_compound->check_protocol resolve Results Consistent check_compound->resolve Issue Found & Fixed check_cells Assess Cell Health: - Viability >95%? - Consistent density? check_protocol->check_cells check_protocol->resolve Issue Found & Fixed check_chirality Consider Chirality: Using racemic mix? Try specific enantiomer. check_cells->check_chirality If OK check_cells->resolve Issue Found & Fixed check_offtarget Evaluate Off-Target Effects: - High concentration? - Run solvent controls. check_chirality->check_offtarget If OK check_chirality->resolve Issue Found & Fixed check_offtarget->resolve Issue Found & Fixed

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Investigating Potential Cytotoxicity of Nipecotic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nipecotic acid derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when assessing the potential cytotoxicity of these compounds in cell lines.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during your cytotoxicity experiments with nipecotic acid derivatives.

Q1: I'm observing unexpected cytotoxicity with my nipecotic acid derivative. What are the initial troubleshooting steps?

A1: When encountering unexpected cytotoxicity, it's crucial to first rule out experimental artifacts.

  • Verify Compound Concentration: Double-check all calculations for stock solutions and serial dilutions. An error in calculation can lead to a much higher final concentration than intended.

  • Assess Cell Health: Ensure your cell cultures are healthy, within a low passage number, and free from contamination (e.g., Mycoplasma). Stressed or unhealthy cells are more susceptible to compound-induced toxicity.

  • Solvent/Vehicle Control: Confirm that the concentration of your solvent (e.g., DMSO) in the final culture medium is not toxic to the cells. Run a vehicle-only control to assess this.

  • Repeat with Fresh Reagents: If the issue persists, repeat the experiment using freshly prepared compound dilutions and new batches of media and assay reagents.[1]

Q2: My results show high variability between replicate wells. What could be the cause?

A2: High variability can obscure the true effect of your compound. Common causes include:

  • Uneven Cell Seeding: Ensure you have a homogeneous single-cell suspension before plating. Gently mix the cell suspension between seeding replicates to prevent settling.

  • Pipetting Inaccuracy: Use calibrated pipettes and maintain a consistent technique, especially when adding small volumes of the test compound or assay reagents. For 96-well plates, using a multichannel pipette can improve consistency.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data points.[2]

Q3: The MTT assay shows a decrease in cell viability, but an LDH release assay indicates no cytotoxicity. What does this discrepancy mean?

A3: This is a common and important observation that can provide insight into the compound's mechanism of action.

  • Cytostatic vs. Cytotoxic Effects: The MTT assay measures metabolic activity, which is often proportional to the number of viable cells.[2] A reduction in MTT signal could indicate that your nipecotic acid derivative is cytostatic (inhibiting cell proliferation) rather than cytotoxic (killing the cells).[3] The LDH assay, which measures the release of lactate (B86563) dehydrogenase from damaged cells, is a more direct marker of cell death.[4]

  • Mitochondrial Interference: The compound might be directly interfering with mitochondrial function without causing cell lysis. Since the MTT assay is dependent on mitochondrial dehydrogenases, this interference would appear as reduced viability.[1]

  • Next Steps: To distinguish between cytostatic and cytotoxic effects, consider performing a cell counting assay (e.g., trypan blue exclusion) or an assay that specifically measures apoptosis, such as an Annexin V/PI stain.[5]

Q4: Could the primary mechanism of nipecotic acid derivatives (GABA transporter inhibition) be responsible for the observed cytotoxicity?

A4: While the primary role of nipecotic acid derivatives is to inhibit GABA transporters (GATs), leading to increased extracellular GABA, this can potentially trigger downstream effects that lead to cell death in certain contexts.[6]

  • Inhibition of Autophagy: Elevated GABA levels have been shown to inhibit selective autophagy pathways like mitophagy (degradation of mitochondria). This can lead to the accumulation of damaged mitochondria, increased oxidative stress, and subsequent cell death.[4]

  • Excitotoxicity Acceleration: In some neuronal culture systems, GABA has been observed to accelerate excitotoxic cell death.[7] This effect may be cell-type specific and depend on the expression of GABA receptors and chloride channels.

  • Off-Target Effects: It is also possible that at higher concentrations, your specific derivative may have off-target effects on other cellular components that contribute to cytotoxicity.

Q5: My negative control (untreated cells) shows low viability or high background signal. What should I do?

A5: A compromised negative control invalidates the experiment.

  • Low Viability in Control: This points to issues with cell culture health. Check for contamination, ensure the use of appropriate media and supplements, and confirm that the cells were not over-confluenced before seeding.

  • High Background in Assay: This can be due to several factors. In the LDH assay, high background could result from rough handling of cells during seeding, leading to premature cell lysis. In colorimetric assays like MTT, components in the serum or the compound itself might interfere with the absorbance reading. Include a "medium-only" and a "compound-only" control to check for this.

Data Presentation

Systematic recording of cytotoxicity data is crucial for comparing the effects of different nipecotic acid derivatives and understanding their structure-activity relationships. The half-maximal inhibitory concentration (IC50) is a key metric.

Table 1: Template for Summarizing Cytotoxicity IC50 Values (µM) of Nipecotic Acid Derivatives

CompoundDerivative SubstitutionCell Line A (e.g., SH-SY5Y)Cell Line B (e.g., HeLa)Cell Line C (e.g., HepG2)
Control 1 (Nipecotic Acid)->100>100>100
Derivative 1[Specify Substitution]Enter IC50Enter IC50Enter IC50
Derivative 2[Specify Substitution]Enter IC50Enter IC50Enter IC50
Derivative 3[Specify Substitution]Enter IC50Enter IC50Enter IC50
Positive Control (e.g., Doxorubicin)-Enter IC50Enter IC50Enter IC50
Note: The IC50 values in this table are placeholders. Researchers should populate this table with their experimental data.

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are provided below.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which reflects their viability.[1]

  • Materials:

    • Cells of interest

    • 96-well clear flat-bottom plates

    • Complete culture medium

    • Nipecotic acid derivatives (and controls)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the nipecotic acid derivatives. Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of the compounds. Include vehicle-only and no-treatment controls.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

    • Solubilization: Carefully aspirate the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measurement: Gently mix the plate on an orbital shaker for 15 minutes. Measure the absorbance at a wavelength between 550 and 600 nm.[1]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from cells with damaged plasma membranes.

  • Materials:

    • Cells of interest

    • 96-well clear flat-bottom plates

    • Complete culture medium

    • Nipecotic acid derivatives (and controls)

    • LDH assay kit (containing substrate, cofactor, and dye)

    • Lysis solution (for maximum LDH release control)

    • Microplate reader

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include a "maximum LDH release" control by adding lysis solution to a set of wells 45 minutes before the assay endpoint.

    • Incubation: Incubate for the desired exposure period.

    • Sample Collection: Centrifuge the plate (if using suspension cells). Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubation: Incubate for up to 30 minutes at room temperature, protected from light.

    • Measurement: Add 50 µL of the stop solution provided in the kit. Measure the absorbance at 490 nm.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

  • Materials:

    • Cells of interest

    • 6-well plates or culture flasks

    • Nipecotic acid derivatives (and controls)

    • Annexin V-FITC/PI staining kit

    • 1X Binding Buffer

    • Flow cytometer

  • Procedure:

    • Cell Culture and Treatment: Culture and treat cells with the nipecotic acid derivatives for the desired time.

    • Cell Harvesting: Harvest the cells, making sure to collect both adherent and floating cells.

    • Washing: Wash the cells with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the kit's protocol.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.[1]

    • Analysis: Analyze the cells by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

The following diagrams illustrate key workflows and potential signaling pathways.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis cell_culture Cell Culture (Select & grow cell line) cell_seeding Cell Seeding (Plate cells in 96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Dilute nipecotic acid derivative) treatment Treatment (Add compound to cells) compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Apoptosis Assay (e.g., Annexin V) incubation->apoptosis data_acq Data Acquisition (Plate reader / Flow cytometer) mtt->data_acq ldh->data_acq apoptosis->data_acq ic50 IC50 Calculation data_acq->ic50

Caption: General workflow for assessing the cytotoxicity of nipecotic acid derivatives.

troubleshooting_flow start Unexpected Cytotoxicity Observed check_exp Check Experimental Setup: - Compound concentration - Solvent toxicity - Cell health start->check_exp is_artifact Is it an experimental artifact? check_exp->is_artifact repeat_exp Yes: Correct and Repeat Experiment is_artifact->repeat_exp Yes no_artifact No is_artifact->no_artifact No end Conclusion on Cytotoxicity Profile repeat_exp->end compare_assays Compare Different Assays (e.g., MTT vs. LDH) no_artifact->compare_assays discrepancy Discrepancy Found? compare_assays->discrepancy cytostatic Yes: Consider Cytostatic Effects (Inhibition of proliferation) discrepancy->cytostatic Yes no_discrepancy No discrepancy->no_discrepancy No investigate_mech Investigate Mechanism: - Apoptosis assays - Autophagy markers - Off-target analysis cytostatic->investigate_mech no_discrepancy->investigate_mech investigate_mech->end

Caption: Logical troubleshooting flow for unexpected cytotoxicity results.

potential_pathway cluster_autophagy Autophagy Pathway cluster_excitotox Excitotoxicity Pathway compound Nipecotic Acid Derivative gat GABA Transporter (GAT) Inhibition compound->gat gaba Increased Extracellular GABA gat->gaba autophagy_inhibition Inhibition of Mitophagy/ Pexophagy gaba->autophagy_inhibition gaba_receptor GABAA Receptor Modulation gaba->gaba_receptor mito_damage Accumulation of Damaged Mitochondria autophagy_inhibition->mito_damage ros Increased Oxidative Stress (ROS) mito_damage->ros cell_death Cell Death ros->cell_death excitotox Acceleration of Excitotoxic Events gaba_receptor->excitotox excitotox->cell_death

Caption: Potential signaling pathways for nipecotic acid derivative-induced cytotoxicity.

References

Technical Support Center: Synthesis of Enantiomerically Pure (S)-(+)-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and enantiomeric purity of (S)-(+)-Nipecotic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing enantiomerically pure (S)-(+)-Nipecotic acid?

A1: The primary strategies for obtaining enantiomerically pure (S)-(+)-Nipecotic acid include:

  • Chiral Resolution of a Racemic Mixture: This involves separating the (S)- and (R)-enantiomers of nipecotic acid or a suitable precursor. Common methods include:

    • Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent, such as (1S)-(+)-10-camphorsulfonic acid or dibenzoyl-L-tartaric acid, to form diastereomeric salts with different solubilities, allowing for separation via crystallization.

    • Enzymatic Resolution: Utilizing enzymes, such as lipases (e.g., Novozym 435), to selectively react with one enantiomer of a racemic ester derivative (e.g., ethyl nipecotate), enabling the separation of the unreacted enantiomer.[1]

  • Asymmetric Synthesis: Building the chiral molecule from a chiral starting material. A common route starts from L-aspartic acid, a readily available chiral amino acid.[2]

  • Hydrolysis and Concurrent Chiral Resolution: A specific method involving the hydrolysis of 3-piperidine formamide (B127407) hydrochloride in concentrated hydrochloric acid, which simultaneously resolves the enantiomers.[3]

Q2: I am observing a low overall yield. What are the likely causes and how can I troubleshoot this?

A2: Low overall yield can stem from several stages of the synthesis. A systematic approach to troubleshooting is recommended:

  • Incomplete Reactions: Monitor reaction progress using appropriate analytical techniques (e.g., TLC, HPLC, NMR) to ensure the reaction has gone to completion before proceeding to the next step.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. See the specific troubleshooting sections for your chosen synthetic route for information on common side reactions.

  • Losses During Work-up and Purification:

    • Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Multiple extractions with smaller volumes of solvent are often more efficient than a single extraction with a large volume.

    • Crystallization/Precipitation: Optimize solvent systems and cooling rates to maximize crystal formation and minimize the amount of product remaining in the mother liquor.

    • Chromatography: If using column chromatography, ensure proper loading and elution conditions to avoid product loss.

Q3: My enantiomeric excess (ee%) is consistently low. What steps can I take to improve it?

A3: Low enantiomeric excess is a common challenge in chiral synthesis. Consider the following troubleshooting steps:

  • Racemization: (S)-(+)-Nipecotic acid or its intermediates can be susceptible to racemization, especially under harsh conditions (e.g., high temperatures, strong acidic or basic conditions). Ensure that temperature and pH are carefully controlled throughout the synthesis and work-up.

  • Purity of Chiral Reagents: The enantiomeric purity of your starting materials and chiral resolving agents is critical. Use reagents of the highest possible purity.

  • Inefficient Resolution (for chiral resolution methods):

    • Diastereomeric Salt Formation: The choice of resolving agent and solvent system is crucial. It may be necessary to screen several combinations to find the optimal conditions for selective crystallization of the desired diastereomer. Ensure slow cooling rates to promote the formation of pure crystals.

    • Enzymatic Resolution: The choice of enzyme, solvent, and reaction conditions (temperature, pH) can significantly impact enantioselectivity. Consider screening different lipases and reaction parameters.

  • Analytical Method Validation: Ensure your method for determining ee% (e.g., chiral HPLC) is accurate and properly validated. Analyze a racemic sample to confirm that you can resolve the two enantiomers at baseline.

Troubleshooting Guides by Synthetic Method

Method 1: Chiral Resolution via Diastereomeric Salt Formation

Issue 1: No crystal formation upon addition of the chiral resolving agent.

  • Possible Cause: The diastereomeric salts are too soluble in the chosen solvent.

  • Troubleshooting Steps:

    • Increase Concentration: Carefully concentrate the solution by evaporating some of the solvent.

    • Anti-Solvent Addition: Slowly add a solvent in which the diastereomeric salts are less soluble (an anti-solvent) to induce precipitation.

    • Lower Temperature: Cool the solution to a lower temperature to decrease the solubility of the salts.

    • Seeding: If available, add a few seed crystals of the desired diastereomeric salt to initiate crystallization.

Issue 2: Both diastereomers crystallize, resulting in low diastereomeric excess (d.e.).

  • Possible Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with different solvents or solvent mixtures to find a system with a greater solubility difference between the two diastereomers.

    • Optimize Cooling Rate: Employ a very slow cooling rate to allow for the selective crystallization of the less soluble diastereomer. Rapid cooling can lead to the co-precipitation of both diastereomers.

    • Adjust Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve selectivity.

Issue 3: Low yield of the desired diastereomeric salt.

  • Possible Cause: A significant amount of the desired diastereomer remains in the mother liquor.

  • Troubleshooting Steps:

    • Optimize Solvent and Temperature: Screen for a solvent system that further reduces the solubility of the desired salt and experiment with lower crystallization temperatures.

    • Recycle the Mother Liquor: The undesired enantiomer in the mother liquor can potentially be racemized and recycled to improve the overall process yield.

Method 2: Asymmetric Synthesis from L-Aspartic Acid

Issue 1: Formation of aspartimide side products during N-protection or subsequent steps.

  • Possible Cause: The side-chain carboxyl group of aspartic acid can react with the backbone amide nitrogen under certain conditions, especially with base treatment.

  • Troubleshooting Steps:

    • Choice of Protecting Groups: Use bulkier protecting groups for the β-carboxyl group of aspartic acid to sterically hinder aspartimide formation.

    • Control of Reaction Conditions: Avoid prolonged exposure to strong bases. Use milder bases or shorter reaction times where possible.

Issue 2: Low diastereoselectivity in the alkylation step.

  • Possible Cause: The stereocenter of the chiral auxiliary may not be effectively directing the approach of the electrophile.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Lowering the reaction temperature can often improve diastereoselectivity.

    • Choice of Base and Solvent: The nature of the base and solvent can influence the transition state of the reaction. Experiment with different combinations to improve selectivity.

Issue 3: Incomplete Dieckmann condensation or formation of side products.

  • Possible Cause: The intramolecular cyclization to form the piperidine (B6355638) ring is sensitive to reaction conditions.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure strictly anhydrous conditions, as the base used for the condensation is highly reactive with water.

    • Choice of Base: Use a strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide.

    • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition. Optimize the temperature for your specific substrate.

Method 3: Hydrolysis and Resolution of 3-Piperidine Formamide

Issue 1: Incomplete hydrolysis of the amide.

  • Possible Cause: Insufficient reaction time or temperature.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use TLC or another suitable method to monitor the disappearance of the starting material.

    • Optimize Reaction Conditions: If the reaction is sluggish, consider increasing the temperature within the recommended range (e.g., 60-65 °C) or extending the reaction time.[3]

Issue 2: Low enantiomeric excess after crystallization.

  • Possible Cause: Inefficient crystallization leading to co-precipitation of the (R)-enantiomer.

  • Troubleshooting Steps:

    • Controlled Cooling: After the reaction, allow the solution to cool slowly to room temperature and then stir for an extended period (e.g., 6 hours) to promote selective crystallization of the (S)-nipecotic acid salt.[3]

    • Purification: If the initial ee% is low, a purification step involving recrystallization from a suitable solvent system (e.g., methanol (B129727)/ethanol (B145695)/petroleum ether) can be employed to enhance the enantiomeric purity.[3]

Data Presentation

Table 1: Comparison of Different Synthetic Methods for (S)-(+)-Nipecotic Acid

Synthetic MethodStarting MaterialKey StepsReported YieldReported Enantiomeric Excess (ee%)AdvantagesDisadvantages
Hydrolysis and Concurrent Resolution [3]3-Piperidine formamide hydrochlorideHydrolysis in concentrated HCl, crystallization39-67%96.8-99.4%Fewer steps, avoids separate resolving agentsRequires specific starting material
Chiral Resolution (Diastereomeric Salt) Racemic ethyl nipecotateSalt formation with dibenzoyl-L-tartaric acid, crystallizationUp to 32% (overall)≥98%High enantiopurity achievableCan be multi-step, yield limited to 50% per resolution
Enzymatic Resolution [1]Racemic ethyl nipecotateLipase-catalyzed hydrolysis, further resolution with (D)-tartaric acidUp to 36% (overall)98.5%Mild reaction conditions, high selectivityMay require screening of enzymes and conditions, yield limited to 50% per resolution
Asymmetric Synthesis [2]L-aspartic acid β-tert-butyl esterTribenzylation, alkylation, hydroboration, oxidation, reductive amination~38% (overall)High (not specified)Stereocontrolled, avoids resolutionMulti-step synthesis, may require protecting groups

Experimental Protocols

Protocol 1: Synthesis of (S)-(+)-Nipecotic Acid via Hydrolysis and Resolution of 3-Piperidine Formamide Hydrochloride[3]
  • Hydrolysis and Crystallization:

    • To a suitable reaction vessel, add 3-piperidine formamide hydrochloride (e.g., 500 g, with an initial (S)-configuration enrichment of ~75%).

    • Add concentrated hydrochloric acid (e.g., 2000 ml).

    • Heat the mixture to 60-65 °C and maintain for 3 hours, monitoring the disappearance of the starting material by TLC.

    • After the reaction is complete, cool the solution to 15-20 °C and stir for 6 hours to allow for crystallization.

    • Filter the solid and wash with ethanol to obtain the crude (S)-nipecotic acid hydrochloride with high enantiomeric excess (e.g., >99% ee).

  • Conversion to (S)-(+)-Nipecotic Acid:

    • Suspend the crude (S)-nipecotic acid hydrochloride in methanol.

    • Cool the suspension to 5-10 °C.

    • Slowly add a solution of potassium hydroxide (B78521) in methanol to adjust the pH to 6.5-7.5.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification:

    • To the concentrated residue, add ethanol and stir.

    • Add petroleum ether to precipitate the (S)-(+)-nipecotic acid.

    • Stir the suspension, then filter and dry the solid to obtain the purified product.

Protocol 2: Chiral Resolution of Racemic Ethyl Nipecotate using Dibenzoyl-L-Tartaric Acid

Note: This is a general procedure based on literature descriptions. Optimization of solvent, temperature, and stoichiometry may be required.

  • Salt Formation:

    • Dissolve racemic ethyl nipecotate in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

    • In a separate flask, dissolve 0.5-1.0 equivalents of dibenzoyl-L-tartaric acid in the same solvent, heating gently if necessary.

    • Slowly add the resolving agent solution to the racemic ethyl nipecotate solution.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt ((S)-ethyl nipecotate with dibenzoyl-L-tartaric acid).

    • Monitor crystal formation. If no crystals appear, try scratching the inside of the flask or seeding with a small crystal of the desired salt.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • The enantiomeric purity of the salt should be checked at this stage (e.g., by chiral HPLC after liberating the free base).

    • If the desired purity is not achieved, one or more recrystallizations from a fresh solvent may be necessary.

  • Liberation of (S)-(+)-Ethyl Nipecotate:

    • Dissolve the purified diastereomeric salt in water and adjust the pH to basic (e.g., pH 9-10) with a base like sodium carbonate.

    • Extract the liberated (S)-ethyl nipecotate into an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified (S)-ethyl nipecotate.

  • Hydrolysis to (S)-(+)-Nipecotic Acid:

    • Hydrolyze the (S)-ethyl nipecotate using standard procedures (e.g., aqueous acid or base) to obtain (S)-(+)-nipecotic acid.

Visualizations

experimental_workflow_chiral_resolution racemic Racemic Nipecotic Acid Derivative salt_formation Diastereomeric Salt Formation racemic->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Diastereomers crystallization->separation liberation Liberation of Enantiomer separation->liberation Less Soluble Salt r_enantiomer (R)-(-)-Nipecotic Acid (in mother liquor) separation->r_enantiomer More Soluble Salt s_enantiomer (S)-(+)-Nipecotic Acid liberation->s_enantiomer

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

troubleshooting_low_ee start Low Enantiomeric Excess (ee%) Observed check_analytical Validate Analytical Method (Chiral HPLC) start->check_analytical check_reagents Check Purity of Chiral Reagents start->check_reagents check_conditions Review Reaction Conditions start->check_conditions racemic_sample Analyze Racemic Sample check_analytical->racemic_sample racemization Potential Racemization? (High Temp, Strong Acid/Base) check_conditions->racemization optimize_resolution Optimize Resolution (Solvent, Temp, Cooling Rate) check_conditions->optimize_resolution improve_ee Improved ee% racemization->improve_ee Mitigate optimize_resolution->improve_ee Optimize

Caption: Troubleshooting Logic for Low Enantiomeric Excess.

References

Why is my (+)-Nipecotic acid not showing GABA uptake inhibition?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with (+)-Nipecotic acid in GABA uptake inhibition experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question: My this compound is not showing any inhibition of GABA uptake. What are the possible reasons?

Answer:

Failure to observe GABA uptake inhibition with this compound can stem from several factors, ranging from the compound itself to the experimental setup. Below is a systematic guide to troubleshoot the most common issues.

Compound Integrity and Identity
  • Is it the correct stereoisomer? Nipecotic acid has two enantiomers: (S)-(+) and (R)-(-). While (S)-(+)-Nipecotic acid is a known GABA uptake inhibitor, the (R)-enantiomer is generally reported to have a higher affinity and potency for GABA transporters (GATs).[1][2] Verify the certificate of analysis (CoA) for your compound to confirm its stereochemical identity and purity.

  • Has the compound degraded? Improper storage can lead to degradation. Ensure your this compound has been stored according to the manufacturer's instructions. If in doubt, use a fresh batch or re-qualify the compound using analytical methods.

  • Is the compound fully dissolved? Nipecotic acid is soluble in aqueous buffers like PBS (pH 7.2) up to 10 mg/mL.[3] For higher concentrations, solvents like DMSO may be necessary.[3][4] However, ensure the final solvent concentration in your assay is not toxic to the cells, and always include a vehicle-only control.[5] Prepare fresh dilutions for each experiment from a stock solution to avoid inconsistencies.[5]

Experimental Setup and Protocol
  • Is your cell system appropriate? The choice of cell line is critical.[6] Ensure your cells express the target GABA transporter (GAT-1, GAT-2, GAT-3, or BGT-1).[5] HEK293 or CHO cells are often used because they can be easily transfected to express specific GAT subtypes.[5] If using neuronal cell lines or primary astrocytes, confirm they endogenously express the GAT of interest at sufficient levels.[5]

  • Are the assay conditions optimal? Several parameters can affect transporter activity.

    • Incubation Time & Temperature: Adhere strictly to optimized incubation times for both the inhibitor pre-incubation and the GABA uptake period.[5]

    • Substrate Concentration: Nipecotic acid is a competitive inhibitor.[7] Its apparent activity will be influenced by the concentration of GABA used in the assay. Ensure your GABA concentration is appropriate for determining the IC50 of your inhibitor.

    • Buffer Composition: GATs are sodium-dependent. Ensure your assay buffer contains the appropriate ionic concentrations (e.g., NaCl, KCl, MgSO4, CaCl2) to support transporter function.[8]

  • Are your reagents of high quality? Use high-quality reagents, particularly the radiolabeled GABA ([³H]-GABA), and ensure they are within their expiration dates.[5]

Data Interpretation and Controls
  • Is the background signal too high? High background can mask the inhibitory effect. This can be caused by unhealthy cells with leaky membranes or non-specific binding of the radiolabel.[5] Monitor cell viability and ensure thorough washing steps to remove unbound [³H]-GABA.[5]

  • Are your controls working as expected?

    • Positive Control: Use a well-characterized GAT inhibitor with known potency (e.g., Tiagabine) to confirm that the assay system is capable of detecting inhibition.

    • Negative Control (Vehicle): This control (cells treated with only the solvent for your compound) defines the 100% uptake level (or 0% inhibition).

    • Non-specific Uptake Control: To determine the signal from non-transporter mediated uptake, include a control with a very high concentration of a potent inhibitor or perform the assay at 4°C. This value should be subtracted from all other measurements.

Alternative Pharmacological Effects
  • Direct Receptor Activation: At high concentrations (EC50 ≈ 300 µM; commonly used at 1 mM), nipecotic acid can directly activate GABA-A like channels.[9] This could potentially confound results by altering membrane potential or other cellular processes. If you are using high concentrations, be aware of this off-target effect. It is advisable to perform a dose-response curve to determine the IC50, which for GATs is typically in the low micromolar range.[3]

Troubleshooting Flowchart

This diagram outlines a logical workflow to diagnose the lack of inhibitory activity.

Troubleshooting_Flowchart start Start: No Inhibition Observed compound_check Step 1: Verify Compound - Correct Isomer ((S)-(+))? - Purity & Stability? - Correct Concentration & Solubility? start->compound_check assay_check Step 2: Review Assay Setup - Appropriate Cell Line (GAT expression)? - Optimal Conditions (Time, Temp, Buffer)? - Reagent Quality ([³H]-GABA)? compound_check->assay_check Compound OK resolution Problem Resolved / Further Investigation compound_check->resolution Issue Found & Corrected controls_check Step 3: Analyze Controls - Positive Control (e.g., Tiagabine) shows inhibition? - High Background/Non-specific uptake? assay_check->controls_check Assay Setup OK assay_check->resolution Issue Found & Corrected concentration_check Step 4: Consider Concentration Effects - Is concentration too high (off-target effects)? - Is concentration too low? controls_check->concentration_check Controls OK controls_check->resolution Issue Found & Corrected concentration_check->resolution Concentration OK

Caption: A step-by-step workflow to troubleshoot the lack of this compound activity.

Quantitative Data: Inhibitory Potency of Nipecotic Acid

The inhibitory activity of nipecotic acid varies significantly across different GABA transporter subtypes. This table summarizes published half-maximal inhibitory concentration (IC50) values. Use this data as a reference for expected potency.

CompoundTransporter SubtypeSpeciesIC50 (µM)Reference
(±)-Nipecotic AcidGAT-1Mouse2.6[3]
(±)-Nipecotic AcidGAT-2Mouse310[3]
(±)-Nipecotic AcidGAT-3Mouse29[3]
(±)-Nipecotic AcidGAT-4Mouse16[3]
(±)-Nipecotic AcidhGAT-1Human8[10]
(±)-Nipecotic AcidrGAT-2Rat38[10]
(±)-Nipecotic AcidhGAT-3Human106[10]
(±)-Nipecotic AcidhBGT-1Human2370[10]

Experimental Protocols

Protocol: [³H]-GABA Uptake Assay in Transfected HEK293 Cells

This protocol is a standard method for measuring GABA uptake inhibition in a cell-based system.[5][8]

GABA_Uptake_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement plate_cells 1. Plate GAT-expressing HEK293 cells in a 96-well plate wash_cells 2. Wash cells twice with uptake buffer plate_cells->wash_cells pre_incubate 3. Pre-incubate with inhibitor (e.g., this compound) or vehicle for 10-20 min wash_cells->pre_incubate add_gaba 4. Add mixture of [³H]-GABA and unlabeled GABA. Incubate for 10-30 min pre_incubate->add_gaba stop_reaction 5. Terminate uptake by washing 3x with ice-cold buffer add_gaba->stop_reaction lyse_cells 6. Lyse cells stop_reaction->lyse_cells scintillation 7. Transfer lysate to scintillation vials and measure radioactivity lyse_cells->scintillation

Caption: Standard experimental workflow for a [³H]-GABA uptake inhibition assay.

Detailed Steps:

  • Cell Plating: Seed HEK293 cells transiently or stably expressing the GAT subtype of interest into a 96-well plate at an appropriate density (e.g., 50,000 cells/well) and allow them to adhere overnight.[8]

  • Preparation: Gently aspirate the culture medium. Wash the cells twice with pre-warmed uptake buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM MgSO4, 5 mM KCl, 10 mM D-glucose, pH 7.5).[8]

  • Inhibitor Pre-incubation: Add uptake buffer containing various concentrations of this compound, a positive control inhibitor, or vehicle. Pre-incubate for 10-20 minutes at room temperature or 37°C.[8]

  • GABA Uptake: Add a mixture of [³H]-GABA (e.g., 60 nM) and unlabeled GABA (e.g., 25 µM) to each well to start the uptake reaction.[8] Incubate for a defined period (e.g., 10-30 minutes). The optimal time should be determined to be within the linear range of uptake.

  • Termination: To stop the reaction, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold uptake buffer.[5][8]

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., buffer with 1% SDS) or distilled water to each well.[5][8]

  • Measurement: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[5]

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control after subtracting the non-specific uptake. Plot the data and fit to a dose-response curve to determine the IC50 value.

Signaling Pathway Diagram

This diagram illustrates the mechanism of action of Nipecotic Acid at a GABAergic synapse.

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles synaptic_cleft Synaptic Cleft GABA_vesicle->synaptic_cleft GABA Release GAT1 GABA Transporter (GAT1) GABA_receptor GABA Receptor synaptic_cleft->GAT1 GABA Reuptake synaptic_cleft->GABA_receptor Binds & Inhibits Neuron Nipecotic_Acid This compound Nipecotic_Acid->GAT1 Inhibits

References

Off-target effects of nipecotic acid in neuronal culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nipecotic acid. This resource is designed for researchers, scientists, and drug development professionals using nipecotic acid in neuronal cultures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments, particularly concerning its off-target effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I applied nipecotic acid to my neuronal culture to block GABA uptake, but I'm observing a much stronger or more widespread inhibition of neuronal activity than expected. What could be the cause?

A1: While nipecotic acid is primarily used as a competitive inhibitor of the GABA transporter 1 (GAT-1), it has a known off-target effect that can cause generalized inhibition: direct activation of GABA-A receptors.[1][2]

  • Troubleshooting Steps:

    • Review Concentration: This effect is particularly prominent at concentrations commonly used for uptake inhibition (e.g., 1 mM). The EC50 for direct GABA-A-like channel activation is approximately 300 µM.[1][2] If you are using high concentrations, you are likely observing this off-target agonism.

    • Perform Antagonist Control: To confirm if the excess inhibition is due to GABA-A receptor activation, repeat your experiment in the presence of a selective GABA-A receptor antagonist, such as bicuculline (B1666979) (e.g., 3 µM). A significant reduction of the inhibitory effect by bicuculline would suggest a direct agonist action of nipecotic acid.[1][2]

    • Concentration Optimization: The IC50 for GAT-1 inhibition is significantly lower (around 2.6 - 14 µM) than the concentration required for GABA-A agonism.[3][4] Try performing a dose-response curve to find the lowest effective concentration for GAT-1 inhibition that minimizes the direct receptor activation in your specific culture system.

Q2: My experiment aims to selectively inhibit GAT-1, but my results seem inconsistent. How selective is nipecotic acid?

A2: Nipecotic acid is not perfectly selective for GAT-1. It can inhibit other GABA transporters (GAT-2, GAT-3) and the betaine-GABA transporter (BGT-1), albeit with lower potency.[3][5] This lack of selectivity can lead to confounding results if your neuronal culture expresses multiple GAT subtypes.

  • Troubleshooting Steps:

    • Characterize Your Culture: Determine which GAT subtypes are expressed in your specific neuronal culture using techniques like qPCR or immunocytochemistry.

    • Consult Selectivity Data: Refer to the IC50 values in Table 1 below. If your working concentration is high enough to inhibit other GATs expressed in your culture, this could explain the inconsistency.

    • Consider Alternatives: If high selectivity for GAT-1 is critical, consider using more selective inhibitors like Tiagabine or SKF 89976-A, although these also have their own pharmacological profiles.[5][6]

Q3: I'm observing unexpected cellular effects that don't seem related to GABAergic signaling, even at low concentrations. Are there other known off-targets?

A3: Yes. A technical data sheet from a commercial supplier reports that nipecotic acid binds to the adenosine (B11128) A3 receptor with very high affinity (IC50 = 0.01 µM).[3] This is significantly more potent than its action on GAT-1. Activation of adenosine receptors can have widespread effects on neuronal function, including modulation of neurotransmitter release and synaptic plasticity.

  • Troubleshooting Steps:

    • Consider Adenosine Pathway: Investigate if the unexpected effects could be mediated by the adenosine A3 receptor signaling pathway.

    • Use an Adenosine Antagonist: To test this hypothesis, perform a control experiment where you co-apply a selective adenosine A3 receptor antagonist with nipecotic acid. If the unexpected effect is blocked, it is likely mediated by this off-target interaction.

Q4: Is nipecotic acid neurotoxic to my cultures? I've noticed a decrease in cell viability after prolonged exposure.

A4: While direct, widespread neurotoxicity is not its most commonly reported effect, the off-target actions could indirectly lead to decreased viability. Excessive inhibition from direct GABA-A receptor agonism can disrupt network homeostasis. Conversely, in a specific model of Huntington's disease, nipecotic acid was shown to inhibit the release of lactate (B86563) dehydrogenase (LDH), suggesting a protective effect in that context.[3]

  • Troubleshooting Steps:

    • Assess Viability Systematically: Use standard cell viability assays (e.g., MTT, LDH release, or live/dead staining) to quantify the effect of different concentrations of nipecotic acid over your experimental time course.

    • Minimize Exposure Time: Use the shortest incubation time necessary to achieve the desired effect on GABA uptake.

    • Rule Out Off-Targets: The troubleshooting steps in Q1 and Q3 can help determine if off-target effects are contributing to cellular stress.

Quantitative Data Summary

The following tables summarize the potency of nipecotic acid at its primary and off-target sites.

Table 1: Inhibitory Potency (IC50) of Nipecotic Acid on GABA Transporters (GATs)

Target Species IC50 Value (µM) Reference
GAT-1 Mouse 2.6 [3]
GAT-1 Rat 14.4 [4]
GAT-2 Mouse 310 [3]
GAT-3 Mouse 29 [3]

| GAT-4 (BGT-1) | Mouse | 16 |[3] |

Table 2: Agonist Potency (EC50) and Other Off-Target Binding (IC50) of Nipecotic Acid

Target Effect Potency Value (µM) Reference
GABA-A-like channels Direct Activation (Agonist) ~300 [1][2]
Adenosine A3 Receptor Binding / Inhibition 0.01 [3]
GABA-A Receptor Binding / Inhibition >100 [3]

| GABA-B Receptor | Binding / Inhibition | >100 |[3] |

Visualized Workflows and Pathways

Diagram 1: Troubleshooting Workflow for Unexpected Inhibition This diagram outlines the logical steps to take when observing stronger-than-expected inhibition in a neuronal culture treated with nipecotic acid.

G start Start: Unexpectedly Strong Inhibition Observed check_conc Step 1: Review Concentration Is it high (e.g., >100 µM)? start->check_conc conc_high Hypothesis: Direct GABA-A Agonism check_conc->conc_high Yes conc_low Hypothesis: High GAT expression or other off-target effects check_conc->conc_low No antagonist_exp Step 2: Perform Control Co-apply with GABA-A antagonist (e.g., Bicuculline) conc_high->antagonist_exp conc_low->antagonist_exp result Is inhibition reduced? antagonist_exp->result conclusion_yes Conclusion: Off-target GABA-A agonism is confirmed. result->conclusion_yes Yes conclusion_no Conclusion: Effect is likely due to GAT inhibition. Consider other off-targets (Q3) or culture characteristics. result->conclusion_no No optimize Action: Lower nipecotic acid concentration or use a more selective inhibitor. conclusion_yes->optimize

Caption: A flowchart for troubleshooting excessive inhibition with nipecotic acid.

Diagram 2: Nipecotic Acid Target Engagement Profile This diagram illustrates the primary target of nipecotic acid and its known off-target interactions at varying concentrations.

G cluster_high_affinity High Affinity (nM to low µM) cluster_low_affinity Lower Affinity (High µM) A3R Adenosine A3 Receptor (IC50 ~10 nM) GAT1 GAT-1 (IC50 ~2.6-14 µM) GAT3 GAT-3 / GAT-4 (IC50 ~16-29 µM) GABA_A GABA-A Receptor (Agonist) (EC50 ~300 µM) GAT2 GAT-2 (IC50 ~310 µM) NA Nipecotic Acid NA->A3R Off-Target NA->GAT1 Primary Target NA->GAT3 Off-Target NA->GABA_A Off-Target NA->GAT2 Off-Target

Caption: Primary and off-target molecular interactions of nipecotic acid.

Experimental Protocols

Protocol 1: Testing for Off-Target GABA-A Receptor Agonism using Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to determine if nipecotic acid directly activates GABA-A receptors in cultured neurons.

  • Objective: To measure whole-cell currents evoked by nipecotic acid and test their sensitivity to the GABA-A receptor antagonist bicuculline.

  • Materials:

    • Cultured neurons on coverslips.

    • Patch-clamp electrophysiology rig with amplifier and data acquisition system.

    • External solution (e.g., HEPES-buffered saline containing, in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4).

    • Internal solution (e.g., K-Gluconate based, containing, in mM: 130 K-Gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP; pH 7.3). Ensure ECl is calculated and known.

    • Stock solutions of Nipecotic Acid, GABA (positive control), and Bicuculline methiodide.

    • Drug perfusion system.

  • Methodology:

    • Preparation: Prepare fresh dilutions of nipecotic acid (e.g., 30 µM, 100 µM, 300 µM, 1 mM), GABA (e.g., 10 µM), and bicuculline (e.g., 3 µM) in the external solution.

    • Establish Recording: Obtain a stable whole-cell voltage-clamp recording from a healthy neuron. Hold the neuron at a potential of -60 mV.

    • Positive Control: Perfuse the cell with the 10 µM GABA solution to elicit a control inward current (assuming a typical ECl). Wash out until the current returns to baseline.

    • Test Nipecotic Acid: Perfuse the cell with increasing concentrations of nipecotic acid. Start with a concentration expected to inhibit GAT-1 (e.g., 30 µM) and increase to concentrations where direct agonism is suspected (e.g., 300 µM - 1 mM). Record any evoked currents.

    • Antagonist Test: After washing out the nipecotic acid, pre-incubate the cell with 3 µM bicuculline for 2-3 minutes.

    • Re-test Nipecotic Acid: While continuing to perfuse with bicuculline, re-apply the concentration of nipecotic acid that previously elicited a current.

    • Data Analysis: Compare the amplitude of the current evoked by nipecotic acid in the absence and presence of bicuculline. A significant reduction in the current by bicuculline indicates that nipecotic acid is acting as a GABA-A receptor agonist.[1][2]

References

Technical Support Center: (+)-Nipecotic Acid Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (+)-Nipecotic acid to prevent its degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your samples.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Potency or Inconsistent Results Degradation of this compound due to improper storage.Verify storage conditions. For long-term storage, this compound should be stored at -20°C.[1] For short-term use, solutions can be prepared and used on the same day, but for longer storage of solutions, they should be kept at -20°C for up to several months.
Repeated freeze-thaw cycles of solutions.Aliquot stock solutions into smaller, single-use volumes to avoid repeated temperature fluctuations.
Contamination of the sample.Use sterile techniques and high-purity solvents when preparing solutions. Ensure the storage container is properly sealed.
Discoloration of Solid Compound (from off-white to yellow/brown) Potential oxidation or exposure to contaminants.Discard the reagent if significant discoloration is observed. Ensure the container is tightly sealed and stored in a dark, dry place.[2] Consider purging the container with an inert gas like nitrogen or argon before sealing.
Precipitate Formation in Solution Poor solubility or degradation product formation.Confirm the solvent and concentration are appropriate. This compound is soluble in PBS (pH 7.2) at 10 mg/mL.[1] If a precipitate forms in a previously clear solution upon storage, this may indicate degradation. It is recommended to prepare fresh solutions.
Unexpected Peaks in Analytical Chromatography (HPLC, GC-MS) Presence of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times. Refer to the Experimental Protocols section for a detailed methodology.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C.[1] Under these conditions, it is reported to be stable for at least four years.[1] Storing it in a dark and dry place is also recommended.[2]

Q2: How should I store solutions of this compound?

It is best to prepare solutions fresh for each experiment. If you need to store solutions, they should be aliquoted into single-use vials and stored at -20°C for up to a few months. Avoid repeated freeze-thaw cycles.

Q3: What solvents are compatible with this compound?

This compound is soluble in aqueous solutions like PBS (pH 7.2) at up to 10 mg/mL.[1] It has slight solubility in DMF, DMSO, and ethanol.[1] For aqueous solutions, it is stable at pH 7.4.[2]

Q4: What are the main factors that can cause this compound to degrade?

The primary factors that can lead to the degradation of this compound include:

  • Oxidation: The secondary amine in the piperidine (B6355638) ring can be susceptible to oxidation.

  • Extreme pH: Strong acidic or basic conditions can potentially promote degradation.

  • High Temperatures: Thermal degradation can occur, especially at temperatures approaching its melting point (261°C with decomposition).[2]

  • Light Exposure: Photodegradation can be a concern for amine-containing compounds.[3][4]

  • Incompatible Materials: Contact with strong oxidizing or reducing agents should be avoided.

Q5: What are the likely degradation pathways for this compound?

While specific degradation products for this compound are not extensively documented in the literature, based on its chemical structure (a cyclic secondary amino acid), potential degradation pathways include:

  • Oxidative Deamination: The amino group can be oxidized, leading to the formation of an α-keto acid and ammonia.[5][6]

  • Decarboxylation: Loss of the carboxylic acid group as CO2, especially under thermal stress.

  • Ring Opening: The piperidine ring could potentially undergo cleavage under harsh conditions.

Quantitative Stability Data

As there is limited published quantitative stability data for this compound under various stress conditions, the following table is provided as a template for researchers to document their findings from in-house stability studies.

Condition Duration Temperature Solvent/Matrix Purity (%) Degradation Products Detected (if any)
Baseline (T=0) 0 hoursN/AN/Ae.g., 99.5%None
Acid Hydrolysis (0.1 M HCl) 24 hours60°CAqueous
Base Hydrolysis (0.1 M NaOH) 24 hours60°CAqueous
Oxidative (3% H₂O₂) 24 hoursRoom TempAqueous
Thermal (Solid) 48 hours80°CN/A
Photolytic (UV/Vis light) 24 hoursRoom TempAqueous

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or PBS at pH 7.2) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of NaOH before analysis.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of HCl before analysis.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store protected from light at room temperature for 24 hours.
  • Thermal Degradation (in solution): Heat the stock solution at 80°C for 48 hours.
  • Thermal Degradation (solid state): Place a known amount of solid this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions.

3. Sample Analysis:

  • Analyze all samples (stressed and control) by a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of phosphate (B84403) buffer and acetonitrile (B52724) is a common starting point for amino acid analysis.
  • Use a UV detector (e.g., at 210 nm) or a mass spectrometer for detection.
  • Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

Visualizations

Factors Influencing this compound Degradation Degradation Degradation of This compound Storage Improper Storage Storage->Degradation Temp High Temperature Storage->Temp FreezeThaw Freeze-Thaw Cycles Storage->FreezeThaw Exposure Environmental Exposure Exposure->Degradation Light Light Exposure->Light Oxygen Oxygen (Air) Exposure->Oxygen pH Extreme pH Exposure->pH Incompatibility Chemical Incompatibility Incompatibility->Degradation OxidizingAgents Strong Oxidizing Agents Incompatibility->OxidizingAgents ReducingAgents Strong Reducing Agents Incompatibility->ReducingAgents

Caption: Key factors leading to the degradation of this compound.

Experimental Workflow for Stability Testing start Start: Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress control Prepare Control Sample (No Stress) start->control analysis Analyze Samples by Stability-Indicating HPLC stress->analysis control->analysis compare Compare Chromatograms of Stressed vs. Control Samples analysis->compare quantify Identify and Quantify Degradation Products compare->quantify end End: Assess Stability quantify->end

References

Technical Support Center: Enhancing Nipecotic Acid Potency Through Structural Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the potency of nipecotic acid. The content is designed to directly address specific issues that may be encountered during the synthesis, characterization, and evaluation of novel nipecotic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is structural modification of nipecotic acid necessary for its therapeutic use?

A1: Nipecotic acid is a potent inhibitor of gamma-aminobutyric acid (GABA) reuptake. However, its therapeutic potential is limited by its hydrophilic and zwitterionic nature, which prevents it from effectively crossing the blood-brain barrier (BBB).[1] Structural modifications, primarily at the piperidine (B6355638) nitrogen, are crucial to increase lipophilicity, enhance BBB penetration, and improve overall potency and selectivity for GABA transporters (GATs).[1][2]

Q2: What are the most common structural modification strategies for nipecotic acid?

A2: The most prevalent strategy involves the introduction of a lipophilic substituent on the nitrogen atom of the nipecotic acid scaffold. This has been explored with various moieties, including:

  • Aromatic and Heteroaromatic Rings: Attaching bulky aromatic groups can significantly increase lipophilicity.[1]

  • Alkenyl and Alkynyl Spacers: Linkers containing double or triple bonds are used to connect aromatic moieties to the nipecotic acid core.

  • Bis-Aromatic Pharmacophores: As seen in the drug Tiagabine, two aromatic rings attached via a linker can confer high affinity and selectivity for GAT-1.

  • Allenic Spacers: Derivatives with an allenic spacer have shown promise as potent GAT inhibitors.

  • Tricyclic Cage Structures: Rigid, sterically demanding tricyclic moieties have been investigated to explore the structure-activity relationship (SAR) of GAT inhibitors.[3]

Q3: What are the key in vitro assays to evaluate the potency of novel nipecotic acid derivatives?

A3: The primary in vitro assays for assessing the efficacy of nipecotic acid analogs are:

  • GABA Uptake Assay: This functional assay measures the inhibition of GABA transport into cells (e.g., HEK293 cells) expressing specific GAT subtypes or into synaptosomes. It typically utilizes radiolabeled GABA ([³H]GABA) to quantify uptake.

  • Binding Assay: This assay determines the affinity of a compound for the GABA transporter by measuring the displacement of a radiolabeled ligand (e.g., [³H]GABA or [³H]tiagabine) from the transporter protein.

Troubleshooting Guides

Guide 1: Inconsistent or Non-Reproducible Results in GABA Uptake Assays
Possible Cause Troubleshooting Step
Cell Health and Passage Number Ensure cells are healthy, within a consistent and low passage number range. Unhealthy cells can have altered transporter expression and membrane integrity.
Compound Solubility Visually inspect for compound precipitation in the assay medium. If solubility is an issue, consider using a small amount of a co-solvent like DMSO (ensure final concentration is non-toxic to cells and include a vehicle control).[4]
Pipetting Errors Use calibrated pipettes and proper techniques, especially for serial dilutions, to ensure accurate compound concentrations.
Inconsistent Incubation Times Strictly adhere to optimized incubation times for both compound pre-incubation and GABA uptake.
Reagent Quality Use fresh, high-quality reagents, including radiolabeled GABA, buffers, and cell culture media.
Guide 2: High Background Signal in Radioligand Binding Assays
Possible Cause Troubleshooting Step
Insufficient Washing Increase the number and volume of washes with ice-cold buffer to effectively remove unbound radioligand.
Non-Specific Binding to Filters Pre-soak the filter mats in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
High Radioligand Concentration Use a radioligand concentration that is at or below its Kd for the receptor to minimize non-specific binding.
Inadequate Blocking of Non-Specific Sites Ensure the assay buffer contains an appropriate blocking agent, such as bovine serum albumin (BSA).
Guide 3: Apparent Cytotoxicity of Novel Compounds
Possible Cause Troubleshooting Step
Inherent Compound Toxicity Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range at which the compound is toxic to the cells.[4]
Solvent Toxicity If using a solvent like DMSO, run a vehicle control with the highest concentration of the solvent used in the experiment to ensure it is not causing cytotoxicity.[4]
Secondary Pharmacological Effects Prolonged and potent inhibition of GABA uptake could lead to excitotoxicity in certain neuronal cell models. Correlate the time course of cytotoxicity with the primary assay readout.[4]

Data Presentation: Potency of Nipecotic Acid Derivatives

Compound Modification Target Potency (IC₅₀ or pIC₅₀)
Nipecotic Acid-mGAT1pIC₅₀ = 4.88 ± 0.07
TiagabineN-diarylalkenyl substituentmGAT1High affinity and selectivity
(S)-SNAP-5114 AnalogueN-substituted with alkyne spacermGAT4Potent inhibitor
Asymmetric Bis-Aromatic AnalogueOne aryl group exchanged with an alkyl moietyGATPotent inhibition
Tricyclic Cage DerivativeN-linked tricyclic aminemGATsVaried activity
Allenic Spacer DerivativeN-linked allenic spacer with two aromatic residuesmGATsVaried activity

Note: This table is a summary of representative data from various sources. For detailed values and specific structures, please refer to the cited literature.

Experimental Protocols

Protocol 1: In Vitro [³H]GABA Uptake Assay

This protocol is a general guideline for measuring the inhibitory effect of novel nipecotic acid derivatives on GABA transporter activity in a cell-based assay.

Materials:

  • HEK293 cells transiently or stably expressing the desired murine GABA transporter (mGAT) subtype.

  • Cell culture medium (e.g., DMEM) with supplements.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Unlabeled GABA.

  • Test compounds (novel nipecotic acid derivatives).

  • Known GAT inhibitor (e.g., tiagabine) for determining non-specific uptake.

  • 96-well cell culture plates.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Cell Seeding: Seed the GAT-expressing cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • Washing: On the day of the assay, gently aspirate the culture medium and wash the cells once with pre-warmed assay buffer.

  • Pre-incubation: Add the assay buffer containing various concentrations of the test compounds or vehicle control to the respective wells. To determine non-specific uptake, add a high concentration of a known GAT inhibitor to a set of control wells.[4] Incubate the plate at 37°C for 10-20 minutes.

  • Initiation of Uptake: Initiate the GABA uptake by adding a mixture of [³H]GABA and unlabeled GABA to each well. The final GABA concentration should be close to the Michaelis-Menten constant (Km) for the specific transporter being studied.

  • Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 10-30 minutes) to allow for GABA uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold assay buffer.[4]

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer or distilled water to each well.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control, after subtracting the non-specific uptake. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Radioligand Binding Assay for GABAA Receptors

This protocol describes an in vitro assay for labeling GABAA receptors in rat brain membranes using [³H]muscimol. This can be adapted to assess the affinity of compounds for the GABA binding site.

Materials:

  • Rat brain membrane preparation.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • [³H]muscimol.

  • Unlabeled GABA or bicuculline (B1666979) methiodide (for determining non-specific binding).

  • Test compounds.

  • Glass fiber filter mats.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat brains in a suitable buffer and prepare a crude membrane fraction through differential centrifugation.

  • Assay Setup: In polypropylene (B1209903) tubes, add the binding buffer, a fixed concentration of [³H]muscimol, and either the vehicle, varying concentrations of the test compound, or a saturating concentration of unlabeled GABA (to determine non-specific binding).

  • Incubation: Add the prepared rat brain membranes to each tube, mix gently, and incubate at 4°C for a specified time (e.g., 45 minutes) to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each tube through glass fiber filter mats using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition assays, determine the IC₅₀ of the test compound and subsequently calculate the inhibition constant (Ki).

Mandatory Visualizations

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA_vesicle GABA in Vesicles GAD->GABA_vesicle Synthesis GABA_cleft GABA GABA_vesicle->GABA_cleft Release GAT1 GAT1 GABA_cleft->GAT1 Reuptake GABA_A_Receptor GABA_A Receptor GABA_cleft->GABA_A_Receptor Binding Cl_ion Cl⁻ Influx GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Nipecotic_Acid Nipecotic Acid Derivative Nipecotic_Acid->GAT1 Inhibition

Caption: GABAergic signaling pathway and the mechanism of action of nipecotic acid derivatives.

Experimental_Workflow Start Start: Nipecotic Acid Scaffold Design Design of Novel Derivatives (e.g., Lipophilic Side Chains) Start->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (e.g., HPLC, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Uptake_Assay GABA Uptake Assay (IC₅₀ Determination) In_Vitro_Screening->Uptake_Assay Binding_Assay Binding Assay (Ki Determination) In_Vitro_Screening->Binding_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Uptake_Assay->SAR_Analysis Binding_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Design In_Vivo_Studies In Vivo Studies (BBB Penetration, Efficacy) Lead_Optimization->In_Vivo_Studies End Candidate Drug In_Vivo_Studies->End

Caption: General experimental workflow for the development of potent nipecotic acid derivatives.

Troubleshooting_Logic Problem Experimental Problem Encountered Inconsistent_Results Inconsistent Results? Problem->Inconsistent_Results High_Background High Background? Problem->High_Background Cytotoxicity Apparent Cytotoxicity? Problem->Cytotoxicity Inconsistent_Results->High_Background No Check_Cells Check Cell Health & Passage Number Inconsistent_Results->Check_Cells Yes High_Background->Cytotoxicity No Check_Washing Optimize Washing Steps High_Background->Check_Washing Yes Run_Toxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Cytotoxicity->Run_Toxicity_Assay Yes Solution Implement Corrective Action Cytotoxicity->Solution No Check_Solubility Verify Compound Solubility Check_Cells->Check_Solubility Check_Reagents Assess Reagent Quality Check_Solubility->Check_Reagents Check_Reagents->Solution Check_Blocking Review Blocking Procedure Check_Washing->Check_Blocking Check_Ligand_Conc Adjust Radioligand Concentration Check_Blocking->Check_Ligand_Conc Check_Ligand_Conc->Solution Run_Vehicle_Control Run Vehicle Control Run_Toxicity_Assay->Run_Vehicle_Control Run_Vehicle_Control->Solution

Caption: A logical troubleshooting guide for common experimental issues.

References

Challenges in the chemical synthesis of complex nipecotic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of complex nipecotic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these valuable compounds.

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments, offering potential causes and solutions.

Problem IDQuestionPotential CausesSuggested Solutions
SYN-001 Low or no yield in my amidation/coupling reaction. - Poor solubility of the starting carboxylic acid: The carboxylic acid may not be fully dissolved in the reaction solvent, limiting its availability for the reaction. - Inefficient activation of the carboxylic acid: The coupling reagent (e.g., DCC, EDC) may not be effectively activating the carboxylic acid. - Decomposition of coupling agents or intermediates: Moisture-sensitive reagents can degrade, and activated intermediates can be unstable. - Side reactions: Formation of N-acylurea byproduct when using carbodiimides, or intramolecular cyclization.- Add a co-solvent: For carboxylic acids with low solubility in dichloromethane (B109758), adding a small amount of DMF can improve dissolution.[1] - Optimize coupling reagents and additives: Use of additives like HOBt or DMAP can improve the efficiency of carbodiimide (B86325) coupling reactions. - Control reaction temperature: Running the reaction at 0°C can minimize side reactions and decomposition. - Use fresh, anhydrous solvents and reagents: Ensure all materials are free from moisture.
SYN-002 My allenic nipecotic acid derivative is decomposing during purification. - Instability of the allenic spacer: Derivatives with a five-carbon atom allenic spacer are particularly prone to decomposition and side reactions, such as a 6-endo cyclization, during purification (e.g., RP-MPLC) and freeze-drying.[2]- Use a shorter spacer: Derivatives with a four-carbon atom allenic spacer are generally more stable.[2] - Modify the work-up procedure: Avoid harsh purification conditions. Consider alternative purification methods to RP-MPLC and freeze-drying if decomposition is observed.
SYN-003 I am having difficulty removing the dicyclohexylurea (DCU) byproduct from my DCC-coupling reaction. - High solubility of DCU in the reaction solvent: DCU has some solubility in common organic solvents, making its complete removal by simple filtration challenging.- Filter the reaction mixture: A significant portion of DCU precipitates out of the reaction mixture and can be removed by filtration.[3][4][5] - Solvent selection for precipitation/washing: Concentrate the reaction mixture and redissolve in a solvent where DCU has low solubility (e.g., ether, acetonitrile) to induce further precipitation.[3][5] Chilling the solution can enhance precipitation.[3][5] - Aqueous washes: Wash the organic layer with dilute acid (e.g., 0.5 N HCl) and sodium bicarbonate solution.[4] This can help remove remaining DCU and other impurities. - Chromatography: If DCU persists, it can often be separated from the desired product by column chromatography.[3]
SYN-004 My reductive amination reaction is sluggish or incomplete. - Suboptimal pH: The pH is critical for the formation of the imine/iminium ion intermediate. - Steric hindrance: Bulky aldehydes/ketones or amines can slow down the reaction. - Ineffective reducing agent: The chosen reducing agent may not be suitable for the substrates or may have degraded.- Adjust pH: The reaction often benefits from slightly acidic conditions, which can be achieved by adding a catalytic amount of acetic acid. - Choice of reducing agent: Sodium triacetoxyborohydride (B8407120) (STAB) is often effective for reductive aminations. Ensure it is fresh and handled under anhydrous conditions. - Solvent choice: Dichloroethane (DCE) is a common solvent for STAB-mediated reductive aminations. - Increase reaction time and/or temperature: For slow reactions, prolonging the reaction time or gentle heating may be necessary.
SYN-005 I am struggling with the chiral separation of my nipecotic acid derivative enantiomers. - Inappropriate chiral stationary phase (CSP): The chosen CSP may not provide sufficient enantiomeric recognition for your specific compound. - Suboptimal mobile phase conditions: The mobile phase composition, including pH and additives, plays a crucial role in chiral separation.- Screen different CSPs: If initial attempts with common CSPs (e.g., cellulose-based) are unsuccessful, try protein-based columns like an alpha 1-acid glycoprotein (B1211001) (AGP) column.[6] - Optimize mobile phase pH: The pH of the mobile phase can significantly impact the retention and resolution on protein-based columns.[6] - Use mobile phase additives: The addition of cationic modifiers (e.g., tetrabutylammonium) and uncharged modifiers (e.g., ethanol) can improve separation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-substituted nipecotic acid derivatives?

A1: The most common methods involve the N-alkylation or N-amidation of a nipecotic acid ester (e.g., ethyl nipecotate). N-alkylation can be achieved through reductive amination of an aldehyde with the nipecotic acid ester, or by direct alkylation with an appropriate alkyl halide. N-amidation is typically performed by coupling a carboxylic acid to the nipecotic acid ester using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with an additive such as N,N-dimethylaminopyridine (DMAP).[1]

Q2: How does the lipophilicity of the N-substituent affect the biological activity of nipecotic acid derivatives?

A2: The lipophilicity of the N-substituent is a critical factor influencing the biological activity of nipecotic acid derivatives, particularly their ability to inhibit GABA transporters (GATs). Generally, increasing lipophilicity enhances the potency of these compounds as GAT inhibitors. This is because the lipophilic substituent can interact with hydrophobic pockets in the transporter protein. However, there is an optimal range for lipophilicity, and excessively bulky or lipophilic groups can lead to a decrease in activity.[1]

Q3: What are some common side reactions to be aware of during the synthesis of nipecotic acid derivatives?

A3: Besides the formation of DCU in DCC couplings and the decomposition of allenic derivatives, other potential side reactions include:

  • γ-lactamization: During the workup of some reactions, particularly under basic conditions, intramolecular cyclization can occur to form a γ-lactam.

  • Over-alkylation: In reductive amination reactions with primary amines, it is possible for the product secondary amine to react further to form a tertiary amine.

  • Racemization: While not extensively reported as a major issue in the cited literature for these specific derivatives, it is always a consideration when working with chiral centers, especially under harsh basic or acidic conditions.

Q4: How can I hydrolyze the ester group of my nipecotic acid derivative to obtain the final carboxylic acid?

A4: Basic hydrolysis is a common method for de-esterification. This is typically achieved by treating the ester with a base such as sodium hydroxide (B78521) or barium hydroxide in a mixture of an organic solvent (e.g., ethanol) and water.[2] The reaction is usually stirred at room temperature or gently heated until completion. Acidification of the reaction mixture after completion will yield the carboxylic acid.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature to aid in the comparison of different nipecotic acid derivatives.

Table 1: Reaction Yields for the Synthesis of Selected Nipecotic Acid Derivatives

CompoundSynthetic MethodKey ReagentsYield (%)Reference
Amide Derivatives (1-5)AmidationDCC, DMAPup to 82[1]
Cinnamoyl Derivative (6)AmidationCinnamyl chloride90[1]
Allenic Ester DerivativesCuI-catalyzed cross-couplingDiaryldiazomethanes, terminal alkynesup to 97[7]
Allenic Acid DerivativesEster HydrolysisNaOHup to 52[7]
N-Arylalkenyl/alkynyl DerivativesMulti-step synthesisVariousNot specified[8]

Table 2: Comparative Inhibitory Potency (pIC50) of Selected Nipecotic Acid Derivatives at Murine GABA Transporters (mGATs)

CompoundmGAT1 pIC50mGAT2 pIC50mGAT3 pIC50mGAT4 pIC50Reference
rac-Nipecotic acid4.88 ± 0.07---[2][7]
rac-8a5.13 ± 0.11---[2][7]
rac-8d6.43 ± 0.07--6.08 ± 0.05[2]
(R)-8d----[7]
(S)-8d---6.59 ± 0.01[7]
rac-11dloss of activityloss of activityloss of activityloss of activity[2][7]
(S)-SNAP-5114---6.09 ± 0.09[2][7]
DDPM-25718.29 ± 0.02---[9]
Tiagabine7.43 ± 0.11---[9]

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: General Procedure for Amidation using DCC/DMAP [1]

  • Dissolve the carboxylic acid (1.0 eq), ethyl nipecotate (1.0 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • If the carboxylic acid has poor solubility, add a minimal amount of N,N-dimethylformamide (DMF) to achieve dissolution.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate successively with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Ester Hydrolysis [2]

  • Dissolve the nipecotic acid ester derivative in a mixture of ethanol (B145695) and water.

  • Add an aqueous solution of sodium hydroxide (e.g., 2N NaOH).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 3-4 with a suitable acid (e.g., 1N HCl).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis of complex nipecotic acid derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_workup Work-up & Purification cluster_final Final Product Steps Ethyl Nipecotate Ethyl Nipecotate Coupling Amidation (DCC/DMAP) or Reductive Amination (STAB) Ethyl Nipecotate->Coupling Carboxylic Acid / Aldehyde Carboxylic Acid / Aldehyde Carboxylic Acid / Aldehyde->Coupling Workup Aqueous Wash & Extraction Coupling->Workup Crude Product Purification Column Chromatography Workup->Purification Hydrolysis Ester Hydrolysis Purification->Hydrolysis Purified Ester Final_Product Final Nipecotic Acid Derivative Purification->Final_Product If ester is final product Hydrolysis->Final_Product

Caption: General workflow for the synthesis of complex nipecotic acid derivatives.

Troubleshooting_Workflow Start Low/No Product Yield Check_Solubility Check Solubility of Starting Materials Start->Check_Solubility Check_Reagents Check Reagent Quality (Anhydrous, Fresh) Check_Solubility->Check_Reagents Solubility OK Solubility_Issue Inadequate Solubility Check_Solubility->Solubility_Issue Poor Solubility Check_Temp Review Reaction Temperature Check_Reagents->Check_Temp Reagents OK Reagent_Issue Reagent Degradation Check_Reagents->Reagent_Issue Reagents Suspect Check_Purification Analyze Purification Steps for Product Loss/Decomposition Check_Temp->Check_Purification Temp OK Temp_Issue Side Reactions/ Decomposition Check_Temp->Temp_Issue Temp Too High Purification_Issue Decomposition during Purification Check_Purification->Purification_Issue Decomposition Observed Solubility_Solution Add Co-solvent (e.g., DMF) Solubility_Issue->Solubility_Solution Reagent_Solution Use Fresh, Anhydrous Reagents and Solvents Reagent_Issue->Reagent_Solution Temp_Solution Run Reaction at 0°C Temp_Issue->Temp_Solution Purification_Solution Modify Purification Method (e.g., avoid RP-MPLC) Purification_Issue->Purification_Solution

Caption: Troubleshooting decision tree for low-yield synthesis of nipecotic acid derivatives.

References

Validation & Comparative

A Comparative Guide: (+)-Nipecotic Acid Versus Tiagabine as GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (+)-Nipecotic acid and its derivative, tiagabine (B1662831), as inhibitors of gamma-aminobutyric acid (GABA) uptake. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding and application of these compounds.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its action is terminated by its removal from the synaptic cleft by GABA transporters (GATs). Inhibition of these transporters prolongs the presence of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is a key target for the development of anticonvulsant and anxiolytic drugs. This compound is a well-established GABA uptake inhibitor, while tiagabine is a more potent and selective derivative developed for clinical use.

Mechanism of Action

Both this compound and tiagabine exert their effects by inhibiting GABA transporters, primarily GAT-1, which is predominantly expressed in presynaptic neurons and glial cells.[1][2] By blocking GAT-1, these compounds reduce the reuptake of GABA from the synaptic cleft, thereby increasing its concentration and prolonging its inhibitory effect on postsynaptic neurons.[3]

However, a key difference lies in their interaction with the transporter. Tiagabine is a non-transportable inhibitor, meaning it binds to the transporter but is not carried into the cell.[1] In contrast, this compound is a substrate for the GABA transporter and can be transported into the neuron, potentially acting as a "false transmitter".[1] Furthermore, at higher concentrations, this compound has been shown to directly activate GABA-A receptors, a property not observed with tiagabine.

Quantitative Comparison of Performance

The following table summarizes key quantitative data from various experimental studies, providing a direct comparison of the efficacy and properties of this compound and tiagabine.

ParameterThis compoundTiagabineReference(s)
IC50 for GAT-1 Inhibition ~14.4 µM~725 nM[4]
Effect on IPSC Amplitude Reduction of ~35%Little to no effect[1]
Effect on IPSC Half-width Modest prolongationRobust increase (~109%)[1]
Effect on Extracellular GABA Levels (in vivo microdialysis) Dose-dependent increaseDose-dependent increase[3][5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro GABA Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing GABA transporters.

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells are transiently or stably transfected with the cDNA for the desired GABA transporter subtype (e.g., hGAT-1).

  • Plating: Cells are plated in 96-well microplates and grown to near confluence.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Compound Incubation: The growth medium is removed, and the cells are washed with the assay buffer. The cells are then pre-incubated with varying concentrations of the test compound (e.g., this compound or tiagabine) or vehicle for a specified time (e.g., 20 minutes) at 37°C.

  • Initiation of Uptake: A mixture of radiolabeled GABA (e.g., [³H]GABA) and unlabeled GABA is added to each well to initiate the uptake reaction.

  • Termination of Uptake: After a defined incubation period (e.g., 10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity within the cells is measured using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the specific GABA uptake, is calculated by non-linear regression analysis of the concentration-response curve.[6][7][8]

Electrophysiological Recording of Inhibitory Postsynaptic Currents (IPSCs)

This technique is used to assess the effect of GABA uptake inhibitors on the synaptic currents mediated by GABA-A receptors.

Protocol:

  • Slice Preparation: Coronal brain slices (e.g., from the hippocampus) are prepared from rodents.

  • Recording Chamber: The slices are transferred to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 and 5% CO2.

  • Whole-Cell Patch-Clamp: Whole-cell voltage-clamp recordings are obtained from pyramidal neurons. The intracellular solution contains a high chloride concentration to allow for the recording of inward GABA-A receptor-mediated currents.

  • Stimulation: A stimulating electrode is placed in the vicinity of the recorded neuron to evoke inhibitory postsynaptic currents (IPSCs).

  • Drug Application: After obtaining a stable baseline of evoked IPSCs, the test compound (this compound or tiagabine) is bath-applied at a known concentration.

  • Data Acquisition and Analysis: IPSCs are recorded before, during, and after drug application. The amplitude, half-width, and decay time of the IPSCs are analyzed to determine the effect of the compound on GABAergic neurotransmission.[1][9][10]

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal.

Protocol:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., the hippocampus or striatum) of an anesthetized animal.

  • Perfusion: The probe is continuously perfused with a physiological solution (e.g., artificial cerebrospinal fluid) at a slow, constant flow rate.

  • Sample Collection: The perfusate, now containing neurotransmitters and other molecules from the extracellular space, is collected at regular intervals.

  • Drug Administration: The test compound can be administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

  • Sample Analysis: The concentration of GABA in the collected dialysate samples is quantified using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Data Analysis: Changes in extracellular GABA levels are expressed as a percentage of the baseline levels before drug administration.[11][12][13][14][15]

Visualizations

GABAergic Synapse and Transporter Inhibition

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell cluster_inhibitors Inhibitors Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GABA_cleft GABA GABA_vesicle->GABA_cleft Release GAT1_pre GAT-1 GABA_cleft->GAT1_pre Reuptake GABA_A_Receptor GABA-A Receptor GABA_cleft->GABA_A_Receptor Binding GAT1_glia GAT-1 GABA_cleft->GAT1_glia Reuptake Cl_ion Cl- GABA_A_Receptor->Cl_ion Influx Nipecotic_Acid This compound Nipecotic_Acid->GAT1_pre Inhibits Nipecotic_Acid->GAT1_glia Inhibits Tiagabine Tiagabine Tiagabine->GAT1_pre Inhibits Tiagabine->GAT1_glia Inhibits

Caption: Mechanism of GABAergic neurotransmission and inhibition by this compound and Tiagabine.

Experimental Workflow for In Vitro GABA Uptake Assay

GABA_Uptake_Workflow start Start cell_culture Culture cells expressing GABA transporters start->cell_culture plating Plate cells in 96-well plates cell_culture->plating wash Wash cells with assay buffer plating->wash incubation Pre-incubate with This compound or Tiagabine wash->incubation add_gaba Add radiolabeled GABA incubation->add_gaba terminate Terminate uptake by washing with ice-cold buffer add_gaba->terminate lysis Lyse cells terminate->lysis scintillation Measure radioactivity lysis->scintillation analysis Calculate IC50 values scintillation->analysis end End analysis->end

Caption: A typical experimental workflow for an in vitro GABA uptake assay.

References

A Comparative Analysis of (R)- and (S)-Nipecotic Acid Efficacy on GABA Transporters

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the stereoselective inhibition of GABA transporters by the enantiomers of nipecotic acid. This guide synthesizes experimental data to objectively compare the inhibitory potency of (R)- and (S)-nipecotic acid, providing insights into their differential effects on GABAergic neurotransmission.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its synaptic concentration is meticulously regulated by GABA transporters (GATs). These transporters, which include GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1), are critical in terminating GABAergic signaling by removing GABA from the synaptic cleft. Consequently, inhibitors of GATs have significant therapeutic potential in treating neurological disorders characterized by GABAergic dysfunction, such as epilepsy.

Nipecotic acid, a cyclic analog of GABA, is a well-established competitive inhibitor of GATs. As a chiral molecule, it exists as two enantiomers: (R)-nipecotic acid and (S)-nipecotic acid. This guide provides a detailed comparison of the efficacy of these enantiomers in inhibiting the various GAT subtypes, supported by experimental data and detailed methodologies.

Inhibitory Potency at GABA Transporters

The efficacy of nipecotic acid enantiomers exhibits notable stereoselectivity, particularly at the GAT-1 subtype. While comprehensive data for a side-by-side comparison of the pure enantiomers across all GAT subtypes is limited in publicly available literature, existing research on nipecotic acid derivatives consistently demonstrates that the (R)-enantiomer is the more potent inhibitor of GAT-1.[1] This stereoselectivity has positioned (R)-nipecotic acid as a foundational scaffold for the development of highly potent and selective GAT-1 inhibitors, such as the anticonvulsant drug tiagabine.[1]

Conversely, for other GAT subtypes, the stereochemical preference can differ. For instance, studies on derivatives of nipecotic acid suggest that the (S)-enantiomer can exhibit greater activity at the GAT-4 subtype in mice.

The following table summarizes the available quantitative data on the inhibitory potency (IC50 values) of racemic (±)-nipecotic acid across various GAT subtypes from different species. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell lines and species from which the transporters are derived.

CompoundTransporter SubtypeSpeciesIC50 (µM)
(±)-Nipecotic AcidhGAT-1Human8[2]
rGAT-2Rat38[2]
hGAT-3Human106[2]
hBGT-1Human2370[2]
(±)-Nipecotic AcidmGAT-1Mouse2.6[3]
mGAT-2Mouse310[3]
mGAT-3Mouse29[3]
mGAT-4Mouse16[3]

hGAT: human GABA transporter; rGAT: rat GABA transporter; mGAT: mouse GABA transporter.

Off-Target Effects: GABA-A Receptor Agonism

An important consideration in the pharmacological profile of nipecotic acid is its potential for off-target effects. At concentrations higher than those typically required for GAT inhibition, nipecotic acid has been shown to directly activate GABA-A receptors, acting as a receptor agonist. This dual activity could complicate the interpretation of experimental results and contribute to the overall physiological effects of the compound.

Experimental Protocols

The determination of the inhibitory potency of nipecotic acid enantiomers on GABA transporters is primarily conducted using a [³H]GABA uptake assay. This method provides a quantitative measure of the compound's ability to block the reuptake of radiolabeled GABA into cells expressing specific GAT subtypes.

[³H]GABA Uptake Assay Protocol

Objective: To determine the IC50 values of (R)- and (S)-nipecotic acid for the inhibition of GABA uptake via GAT-1, GAT-2, GAT-3, and BGT-1.

Materials:

  • HEK-293 (or other suitable) cells stably expressing one of the human GAT subtypes (hGAT-1, hGAT-2, hGAT-3, or hBGT-1).

  • Cell culture medium and supplements.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES).

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • (R)-Nipecotic acid and (S)-nipecotic acid stock solutions of known concentrations.

  • Unlabeled GABA.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture the HEK-293 cells expressing the specific GAT subtype in appropriate culture vessels until they reach a suitable confluency.

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells with pre-warmed assay buffer.

  • Inhibitor Incubation: Add the assay buffer containing various concentrations of either (R)-nipecotic acid or (S)-nipecotic acid to the cells. Include control wells with buffer only (total uptake) and wells with a high concentration of unlabeled GABA to determine non-specific uptake.

  • [³H]GABA Addition: Initiate the uptake reaction by adding a fixed concentration of [³H]GABA to all wells.

  • Incubation: Incubate the cells at a controlled temperature (e.g., 37°C) for a specific period (e.g., 10-20 minutes) to allow for GABA uptake.

  • Termination of Uptake: Stop the reaction by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the percentage of inhibition for each concentration of the test compound and plot the data to calculate the IC50 value, which is the concentration of the inhibitor that reduces the specific [³H]GABA uptake by 50%.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the GABAergic signaling pathway and the experimental workflow for the [³H]GABA uptake assay.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABA_released GABA GABA_vesicle->GABA_released Release GABA_A_Receptor GABA-A Receptor GABA_released->GABA_A_Receptor Binding GAT GAT GABA_released->GAT Reuptake Inhibitory_Signal Inhibitory Signal GABA_A_Receptor->Inhibitory_Signal Nipecotic_Acid (R/S)-Nipecotic Acid Nipecotic_Acid->GAT Inhibition

Caption: GABAergic signaling pathway and the inhibitory action of nipecotic acid on GATs.

GABA_Uptake_Assay_Workflow start Start cell_culture Culture GAT-expressing cells start->cell_culture assay_prep Wash and prepare cells in assay buffer cell_culture->assay_prep inhibitor_incubation Incubate with (R)- or (S)-Nipecotic Acid assay_prep->inhibitor_incubation gaba_addition Add [3H]GABA inhibitor_incubation->gaba_addition incubation Incubate for GABA uptake gaba_addition->incubation termination Terminate uptake and wash cells incubation->termination lysis_counting Lyse cells and perform scintillation counting termination->lysis_counting data_analysis Analyze data and calculate IC50 lysis_counting->data_analysis end End data_analysis->end

Caption: Experimental workflow for the [³H]GABA uptake assay.

Conclusion

The enantiomers of nipecotic acid display distinct pharmacological profiles in their interaction with GABA transporters. The available evidence strongly suggests that (R)-nipecotic acid is the more potent inhibitor of GAT-1, making it a crucial lead compound in the development of selective GAT-1 inhibitors for conditions like epilepsy. While data on the stereoselectivity of nipecotic acid at other GAT subtypes is less definitive, it is an area that warrants further investigation to fully elucidate the therapeutic potential of each enantiomer. The off-target agonist activity at GABA-A receptors at higher concentrations is a critical factor to consider in the design and interpretation of studies involving nipecotic acid. The standardized [³H]GABA uptake assay remains the gold standard for quantifying the inhibitory efficacy of compounds targeting GABA transporters, providing a reliable method for comparative analysis.

References

Validating the Inhibitory Effect of (+)-Nipecotic Acid on GAT-1 Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the landscape of GABAergic modulation, the GABA transporter 1 (GAT-1) stands out as a critical therapeutic target. GAT-1, encoded by the SLC6A1 gene, is a sodium- and chloride-dependent symporter that plays a pivotal role in regulating neuronal excitation by clearing the inhibitory neurotransmitter GABA from the synaptic cleft.[1][2] Inhibition of this transporter enhances GABAergic neurotransmission, a strategy employed in the treatment of neurological disorders like epilepsy.[1][3]

This guide provides an objective comparison of (+)-Nipecotic acid, a foundational GAT-1 inhibitor, with more advanced alternatives. We present supporting experimental data, detailed protocols for validation, and visual diagrams to elucidate key processes and workflows.

This compound: The Precursor Inhibitor

This compound is a substrate of GAT-1 and a competitive inhibitor of GABA uptake.[1][4] While it has been instrumental in the study of GABA transport, its utility is often limited by modest potency and a lack of selectivity among GABA transporter subtypes.[1] Structurally, the nipecotic acid moiety serves as a template for more potent and selective inhibitors by occupying the GABA-binding site within the transporter.[1][5] Researchers should also be aware that at higher concentrations (in the millimolar range), nipecotic acid can directly activate GABA-A receptors, which could confound experimental results.[6]

Comparative Analysis of GAT-1 Inhibitors

While this compound is a useful tool, several derivatives have been developed offering significantly improved potency and selectivity for GAT-1. These compounds are often lipophilic derivatives of (R)-nipecotic acid and guvacine.[3] Below is a comparison with key alternatives:

  • Tiagabine (Gabitril®): A clinically approved anticonvulsant, Tiagabine is a highly potent and selective GAT-1 inhibitor.[4] It is a derivative of nipecotic acid and demonstrates a mixed-type inhibition mechanism, binding to the transporter in both outward-open and inward-open conformations.[1][7] Its high selectivity, with a reported 10,000–20,000-fold higher affinity for GAT-1 over GAT-2 and GAT-3, makes it a preferred choice for specific GAT-1 targeting.[1]

  • NNC-711: Recognized as one of the most potent inhibitors of human GAT-1, NNC-711 displays high selectivity.[3] Its potent inhibitory action allows for its use at low nanomolar concentrations, minimizing potential off-target effects.[8]

  • SKF-89976A: This compound is another potent and selective competitive inhibitor of GAT-1, often used as a reference compound in research settings.[4]

Data Presentation: Potency and Selectivity of GAT-1 Inhibitors

The following table summarizes the inhibitory potency (IC50 or Kᵢ values) of this compound and its alternatives against various human GABA transporter subtypes. Lower values indicate higher potency.

CompoundTargetPotency (IC₅₀/Kᵢ)Notes
This compound hGAT-1~14 µM (Kᵢ)[4][9]Substrate and competitive inhibitor. Minimal selectivity.[1]
Tiagabine hGAT-1~0.07 µM (IC₅₀)[3], ~390 nM (IC₅₀)[1], ~725 nM (Kᵢ)[9]Highly potent and selective. Clinically used antiepileptic.
NNC-711 hGAT-1~0.04 µM (IC₅₀)[3]Very high potency and selectivity for GAT-1.
hGAT-2~740 µM (IC₅₀)[9]Demonstrates high GAT-1 selectivity.
hGAT-3~350 µM (IC₅₀)[9]
hBGT-1~3,570 µM (IC₅₀)[9]
SKF-89976A hGAT-1~7.3 µM (Kᵢ)[9]Potent and selective GAT-1 inhibitor.
hGAT-2~550 µM (IC₅₀)[9]Demonstrates high GAT-1 selectivity.
hGAT-3~944 µM (IC₅₀)[9]
hBGT-1~7,210 µM (IC₅₀)[9]

Experimental Protocols

Protocol: [³H]-GABA Uptake Inhibition Assay

This protocol outlines a common method for validating the inhibitory effect of compounds on GAT-1 transporters expressed in a cellular model (e.g., HEK293 or MDCK-II cells).[1][10]

1. Cell Culture and Transfection:

  • Culture HEK293S (GnTI⁻) cells or a similar line suitable for protein expression.
  • Transfect cells with a plasmid encoding human GAT-1 (hGAT-1). For control experiments, use mock-transfected cells to measure endogenous GABA uptake.

2. Cell Plating:

  • Approximately 24-48 hours post-transfection, plate the cells into 96-well plates at an appropriate density. Allow cells to adhere and grow overnight.

3. Assay Buffer Preparation:

  • Prepare a Hanks' Balanced Salt Solution (HBSS) or similar physiological salt solution.

4. Inhibition Assay:

  • Wash the cells with the assay buffer.
  • Pre-incubate the cells for 10-20 minutes at room temperature with varying concentrations of the test inhibitor (e.g., this compound, Tiagabine).
  • Initiate GABA uptake by adding a solution containing a fixed concentration of [³H]-GABA (radiolabeled) mixed with non-labeled ('cold') GABA. A typical final concentration might be in the range of the transporter's Kₘ for GABA (~11 µM).[9]
  • Allow the uptake to proceed for a set period (e.g., 8-10 minutes).[1]

5. Termination and Lysis:

  • Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.
  • Lyse the cells using a suitable lysis buffer (e.g., 10% SDS).[11]

6. Scintillation Counting:

  • Transfer the cell lysate to scintillation vials.
  • Add scintillation cocktail and measure the amount of incorporated [³H]-GABA using a scintillation counter.

7. Data Analysis:

  • Subtract the counts from mock-transfected cells (background) from the counts of GAT-1 expressing cells.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
  • If the Kₘ of GABA for the transporter is known, the Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.[9]

Mandatory Visualizations

GAT1_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GABA_Vesicle GABA Vesicle GABA_Released GABA GABA_Vesicle->GABA_Released Exocytosis GABA_Synapse GABA GABA_Released->GABA_Synapse Release GAT1 GAT-1 Transporter GABA_Synapse->GAT1 Reuptake GABA_Receptor GABA-A Receptor GABA_Synapse->GABA_Receptor Binding Inhibitory_Signal Inhibitory Signal (Cl⁻ influx) GABA_Receptor->Inhibitory_Signal Activation Inhibitor This compound Tiagabine, etc. Inhibitor->GAT1 Inhibition

Caption: GAT-1's role in GABA reuptake and its inhibition.

Experimental_Workflow start Start: Plate hGAT-1 Expressing Cells wash1 Wash Cells with Assay Buffer start->wash1 preincubate Pre-incubate with Inhibitor wash1->preincubate add_gaba Add [³H]-GABA + Cold GABA preincubate->add_gaba incubate Incubate for Uptake Period add_gaba->incubate terminate Terminate Uptake (Wash with Cold Buffer) incubate->terminate lyse Lyse Cells terminate->lyse count Measure Radioactivity (Scintillation Counting) lyse->count analyze Analyze Data (Calculate IC₅₀/Kᵢ) count->analyze end End analyze->end

Caption: Workflow for a [³H]-GABA uptake inhibition assay.

References

Comparative Analysis of Nipecotic Acid and Guvacine on GABA Transport

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the inhibitory effects of nipecotic acid and guvacine (B1672442) on Gamma-Aminobutyric Acid (GABA) transporters.

This guide provides a detailed comparison of two widely studied GABA uptake inhibitors, nipecotic acid and guvacine. By examining their inhibitory profiles against various GABA transporter (GAT) subtypes, this document aims to serve as a valuable resource for researchers investigating GABAergic neurotransmission and developing novel therapeutics targeting the GABA transport system.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through specific GABA transporters (GATs). Inhibition of these transporters can prolong the presence of GABA in the synapse, thereby enhancing GABAergic signaling. Nipecotic acid and guvacine are two of the most well-characterized competitive inhibitors of GATs and have been instrumental in the study of the GABAergic system. Both are cyclic amino acid analogues that act as substrates for the transporters.[1] This guide presents a comparative analysis of their effects on GABA transport, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanism of action.

Data Presentation: Inhibitory Potency of Nipecotic Acid and Guvacine

The following table summarizes the half-maximal inhibitory concentration (IC50) values for nipecotic acid and guvacine against various GABA transporter subtypes across different species. This data highlights the compounds' potency and selectivity.

CompoundTransporter SubtypeSpeciesIC50 (µM)
Nipecotic Acid GAT-1Mouse2.6[2]
GAT-2Mouse310[2]
GAT-3Mouse29[2]
GAT-4Mouse16[2]
hGAT-1Human8
rGAT-2Rat38
hGAT-3Human106
hBGT-1Human2370
Guvacine GAT-1Rat39[3]
GAT-2Rat58[3]
GAT-3Rat378[3]
hGAT-1Human14[4]
hGAT-3Human119[4]
hBGT-1Human1870[4]

Mechanism of Action: Competitive Inhibition

Both nipecotic acid and guvacine are competitive inhibitors of GABA transporters.[5] They bind to the same site on the transporter protein as GABA, thereby preventing the reuptake of GABA from the synaptic cleft. This leads to an accumulation of GABA in the synapse, resulting in prolonged activation of postsynaptic GABA receptors and enhanced inhibitory neurotransmission.

References

Cross-validation of (+)-Nipecotic acid's effects in different neuronal cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Neuronal Effects of (+)-Nipecotic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of this compound across different neuronal cell lines. This compound is a well-established inhibitor of γ-aminobutyric acid (GABA) transporters (GATs), playing a crucial role in modulating GABAergic neurotransmission.[1] Beyond its primary role as a competitive inhibitor of GABA uptake, it has also been shown to act as a direct agonist at GABA-A receptors, particularly at higher concentrations.[2][3]

Quantitative Data Presentation

The following table summarizes the known quantitative effects of (±)-Nipecotic acid on the PC-12 cell line. Data for SH-SY5Y and Neuro-2a cell lines are not available in the reviewed literature.

Cell LineParameterMethodResultReference
PC-12Inhibition of LDH releaseLactate Dehydrogenase (LDH) assayEC₅₀ ≈ 5 µM
PC-12Inhibition of mutant huntingtin aggregationNot specifiedEffective
Mouse BrainGAT-1 InhibitionRadioligand binding assayIC₅₀ = 2.6 µM
Mouse BrainGAT-2 InhibitionRadioligand binding assayIC₅₀ = 310 µM
Mouse BrainGAT-3 InhibitionRadioligand binding assayIC₅₀ = 29 µM
Mouse BrainGAT-4 InhibitionRadioligand binding assayIC₅₀ = 16 µM
Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound involves the inhibition of GABA transporters, leading to an increase in extracellular GABA concentration. This, in turn, enhances the activation of postsynaptic GABA-A and GABA-B receptors. Additionally, at higher concentrations, this compound can directly activate GABA-A receptors.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle Synthesis GABA_extracellular GABA GABA_vesicle->GABA_extracellular Release GAT GABA Transporter (GAT) Nipecotic_Acid_Inhibition This compound Nipecotic_Acid_Inhibition->GAT Inhibits GABA_extracellular->GAT Reuptake GABA_A_Receptor GABA-A Receptor GABA_extracellular->GABA_A_Receptor Binds to Cl_channel Cl- Influx (Hyperpolarization) GABA_A_Receptor->Cl_channel Activates Nipecotic_Acid_Agonism This compound (High Concentration) Nipecotic_Acid_Agonism->GABA_A_Receptor Directly Activates

GABAergic synapse and points of action for this compound.

The following diagram illustrates a general workflow for assessing the effects of this compound on neuronal cell lines.

Experimental_Workflow Cell_Culture Neuronal Cell Culture (SH-SY5Y, Neuro-2a, PC-12) Treatment Treatment with This compound (Dose-response) Cell_Culture->Treatment GABA_Uptake GABA Uptake Assay ([3H]-GABA) Treatment->GABA_Uptake Electrophysiology Electrophysiology (Patch-clamp) Treatment->Electrophysiology Cell_Viability Cell Viability Assay (MTT, LDH) Treatment->Cell_Viability Data_Analysis Data Analysis and Comparison GABA_Uptake->Data_Analysis Electrophysiology->Data_Analysis Cell_Viability->Data_Analysis

General experimental workflow for cross-validation.

Detailed Experimental Protocols

GABA Uptake Assay

This protocol is designed to measure the inhibition of GABA uptake by this compound in cultured neuronal cells.

Materials:

  • Neuronal cell lines (SH-SY5Y, Neuro-2a, or PC-12) cultured in appropriate media.

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid).

  • This compound solutions of varying concentrations.

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

  • Scintillation counter and vials.

  • Multi-well culture plates.

Procedure:

  • Cell Seeding: Plate the neuronal cells in multi-well plates at a suitable density and allow them to adhere and grow to a confluent monolayer.

  • Pre-incubation: Wash the cells with pre-warmed uptake buffer. Then, pre-incubate the cells with varying concentrations of this compound or vehicle control in uptake buffer for 10-15 minutes at 37°C.

  • Initiation of Uptake: Add [³H]-GABA to each well to initiate the uptake reaction. The final concentration of GABA should be close to the Kₘ of the transporter.

  • Incubation: Incubate the plates at 37°C for a short period (e.g., 10-20 minutes) to allow for GABA uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GAT inhibitor like tiagabine) from the total uptake. Calculate the IC₅₀ value for this compound by plotting the percentage of inhibition against the log concentration of the compound.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This protocol allows for the measurement of changes in membrane potential and ion channel activity in response to this compound.

Materials:

  • Cultured neuronal cells on glass coverslips.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4).

  • Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP; pH adjusted to 7.2).

  • This compound solutions.

Procedure:

  • Cell Preparation: Place a coverslip with cultured cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Giga-seal Formation: Approach a single, healthy-looking neuron with the patch pipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.

  • Recording: Record baseline membrane currents or voltage.

  • Drug Application: Perfuse the cell with the extracellular solution containing this compound at various concentrations.

  • Data Acquisition: Record changes in holding current (in voltage-clamp mode) or membrane potential (in current-clamp mode) in response to the drug application.

  • Data Analysis: Analyze the recorded currents or voltages to determine the effect of this compound on GABA-A receptor-mediated currents or overall neuronal excitability.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Neuronal cells cultured in 96-well plates.

  • This compound solutions of varying concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density that will not reach 100% confluency during the experiment.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the concentration of this compound to determine any potential cytotoxic effects.

References

A Comparative Analysis of (+)-Nipecotic Acid and Gabapentin: Mechanisms and Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Nipecotic acid and gabapentin (B195806) are both analogues of the neurotransmitter gamma-aminobutyric acid (GABA), yet they exert their pharmacological effects through distinct mechanisms. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and drug development in the field of neuroscience.

At a Glance: Key Differences

FeatureThis compoundGabapentin
Primary Mechanism Inhibition of GABA transporters (GATs), increasing synaptic GABA levels.Binds to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), reducing neurotransmitter release.
Direct GABAergic Activity Primarily a GABA reuptake inhibitor. May directly activate GABA-A receptors at high concentrations.[1]No direct binding to GABA receptors or transporters.[2]
Primary Therapeutic Use Primarily a research tool due to poor blood-brain barrier penetration.[3][4]Clinically used for epilepsy and neuropathic pain.[5]
Key Molecular Target GABA Transporters (GAT1, GAT2, GAT3, GAT4).[6]α2δ-1 subunit of Voltage-Gated Calcium Channels.[7]

Quantitative Comparison of Pharmacological Activity

The following table summarizes key quantitative data for this compound and gabapentin, highlighting their distinct pharmacological profiles.

ParameterThis compoundGabapentin
Target GABA Transporters (GATs)α2δ-1 and α2δ-2 subunits of VGCCs
IC50 / Kd GAT Inhibition (IC50): • hGAT-1: 8 µM[8] • rGAT-2: 38 µM[8] • hGAT-3: 106 µM[8] • mGAT-1: 2.6 µM[6] • mGAT-2: 310 µM[6] • mGAT-3: 29 µM[6] • mGAT-4: 16 µM[6]GABA-A Receptor Activation (EC50): • ~300 µM[1]α2δ Subunit Binding (Kd): • α2δ-1: 59 nM[7][9] • α2δ-2: 153 nM[7][9]
Effect Increases extracellular GABA concentration.Modulates calcium channel trafficking and reduces the release of excitatory neurotransmitters.[2][5]

Signaling Pathways and Mechanisms of Action

This compound: Enhancing GABAergic Tone

This compound's primary mechanism is the inhibition of GABA transporters (GATs) located on presynaptic neurons and surrounding glial cells. By blocking these transporters, it prevents the reuptake of GABA from the synaptic cleft, thereby prolonging its presence and enhancing the activation of postsynaptic GABA-A and GABA-B receptors. This leads to a sustained inhibitory signal.

Nipecotic_Acid_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle GAT1 GAT1 Synaptic_Cleft_GABA GABA Vesicle->Synaptic_Cleft_GABA Release Synaptic_Cleft_GABA->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor Synaptic_Cleft_GABA->GABA_A_Receptor Binds Hyperpolarization Hyperpolarization GABA_A_Receptor->Hyperpolarization Cl_ion Cl- Cl_ion->GABA_A_Receptor Nipecotic_Acid (+)-Nipecotic Acid Nipecotic_Acid->GAT1 Inhibits

Mechanism of this compound
Gabapentin: Modulating Presynaptic Calcium Entry

Gabapentin does not interact with GABA receptors or transporters directly. Instead, it binds with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) on presynaptic neurons. This interaction is thought to interfere with the trafficking of these channels to the presynaptic membrane, leading to a reduction in calcium influx upon neuronal depolarization. The decreased intracellular calcium concentration, in turn, reduces the release of excitatory neurotransmitters like glutamate.

Gabapentin_Pathway cluster_presynaptic Presynaptic Terminal VGCC α1 α2δ-1 Ca_ion Ca2+ Vesicle Glutamate Vesicle Ca_ion->Vesicle Triggers Release Release Vesicle->Release Depolarization Depolarization Depolarization->VGCC:f0 Activates Ca_ion_ext Ca2+ Ca_ion_ext->Ca_ion Influx Gabapentin Gabapentin Gabapentin->VGCC:f1 Binds & Inhibits Trafficking

Mechanism of Gabapentin

Interaction Between Gabapentin and this compound

Interestingly, studies have shown that gabapentin can potentiate the effects of nipecotic acid. In hippocampal slices, gabapentin was found to enhance the increase in whole-cell conductance induced by nipecotic acid, suggesting that gabapentin may increase the amount of GABA available for release by the reverse operation of GABA transporters. This potentiation was observed to be more than three-fold.[10] This synergistic effect highlights a potential interplay between their distinct mechanisms.

Experimental Protocols

GABA Uptake Inhibition Assay (for this compound)

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into synaptosomes or cells expressing specific GABA transporters.

  • Preparation of Synaptosomes: Isolate synaptosomes from rat brain tissue (e.g., cortex or cerebellum) by differential centrifugation.

  • Incubation: Pre-incubate the synaptosomes in a buffered solution.

  • Initiation of Uptake: Add a known concentration of [3H]GABA to initiate the uptake process.

  • Inhibition: In parallel experiments, add varying concentrations of the test compound (e.g., this compound) to the synaptosome suspension before the addition of [3H]GABA.

  • Termination of Uptake: After a defined incubation period, terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]GABA.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.[11][12]

Radioligand Binding Assay for α2δ-1 Subunit (for Gabapentin)

This assay quantifies the affinity of a compound for the α2δ-1 subunit of voltage-gated calcium channels.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human α2δ-1 subunit or from animal brain tissue known to have a high density of these subunits.

  • Incubation: Incubate the membranes with a known concentration of a radiolabeled ligand that binds to the α2δ-1 subunit, such as [3H]gabapentin or [3H]pregabalin.

  • Competition: In parallel experiments, include varying concentrations of the unlabeled test compound (e.g., gabapentin) to compete with the radioligand for binding.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[13][14]

Experimental Workflow: Comparative Evaluation

The following diagram outlines a logical workflow for the comparative evaluation of GABA analogs like this compound and gabapentin.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assays (GATs, α2δ-1, GABA Receptors) Uptake_Assay [3H]GABA Uptake Assay Binding_Assay->Uptake_Assay Electrophysiology Patch-Clamp Electrophysiology (e.g., Ca2+ currents, GABA-A currents) Uptake_Assay->Electrophysiology PK_Assay Pharmacokinetic Studies (BBB Penetration) Electrophysiology->PK_Assay Efficacy_Models Animal Models of Disease (e.g., Seizure, Neuropathic Pain) PK_Assay->Efficacy_Models Data_Analysis Lead Compound Identification Efficacy_Models->Data_Analysis Comparative Data Analysis Start Compound Synthesis & Selection Start->Binding_Assay

Comparative Evaluation Workflow

Conclusion

This compound and gabapentin, despite both being GABA analogs, represent two distinct approaches to modulating neuronal activity. This compound directly enhances the endogenous GABAergic system by preventing neurotransmitter reuptake. In contrast, gabapentin indirectly dampens neuronal excitability by targeting the machinery responsible for neurotransmitter release. The poor blood-brain barrier penetration of this compound has limited its clinical application, making it primarily a valuable research tool for studying the GABAergic system. Gabapentin, with its favorable pharmacokinetic profile and distinct mechanism, has become a widely used therapeutic agent. The potential for synergistic interactions between these two classes of compounds warrants further investigation and may open new avenues for therapeutic development.

References

In-Vivo Efficacy of Nipecotic Acid Prodrugs in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vivo efficacy of various nipecotic acid prodrugs in established animal models of seizures. Nipecotic acid is a potent inhibitor of gamma-aminobutyric acid (GABA) uptake, a crucial mechanism for terminating GABAergic neurotransmission. By blocking GABA transporters (GATs), nipecotic acid increases the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory signaling in the brain. However, its therapeutic potential is limited by its poor ability to cross the blood-brain barrier (BBB). To overcome this, various prodrugs have been developed to improve its central nervous system bioavailability and anticonvulsant activity.

This guide summarizes key experimental data, details the methodologies of the cited experiments, and provides visualizations of the underlying signaling pathway and experimental workflows.

Data Presentation: Comparative Efficacy of Nipecotic Acid Prodrugs

The following tables summarize the anticonvulsant efficacy of different nipecotic acid prodrugs and the comparator drug, tiagabine (B1662831), in two common rodent models of seizures: the audiogenic seizure-susceptible DBA/2 mouse model and the pentylenetetrazol (PTZ)-induced seizure model in mice. Efficacy is primarily reported as the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population.

Table 1: Anticonvulsant Efficacy in the Audiogenic Seizure (AGS) Model in DBA/2 Mice

CompoundAdministration RouteED50 (µmol/kg)Efficacy NotesSide Effects Noted
Nipecotic Acidi.p.IneffectiveFails to protect against audiogenic seizures when administered systemically.[1][2]-
Nipecotic Acidi.c.v.1.6-3.2 (effective dose)Effective when administered directly into the brain, demonstrating its intrinsic anticonvulsant activity.-
Pivaloyloxymethyl ester of Nipecotic Acidi.p.>2000 (effective dose)Suppressed all phases of the seizure response at doses above 2 mmol/kg.[3]Sedation and impaired motor activities.[3]
Ethyl nipecotatei.p.240-320 (effective dose)Showed protection against audiogenic seizures.Cholinergic side effects.[3]
Nipecotic acid tyrosine esteri.p.Dose-dependent activityShowed significant dose-dependent anticonvulsant activity.[1]Not specified.
Tiagabine (Comparator) i.p.1Potent anticonvulsant activity against sound-induced seizures.[4][5]Potential for motor impairment at higher doses.

Table 2: Anticonvulsant Efficacy in the Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

CompoundAdministration RouteED50 (µmol/kg)Efficacy NotesSide Effects Noted
Tiagabine (Comparator) i.p.2 (tonic), 5 (clonic)Effective against both tonic and clonic phases of PTZ-induced seizures.[4]Potential for motor impairment at higher doses.
Gabapentin (B195806) (Comparator)i.p.185 (tonic)Less potent than tiagabine in this model.[4]Not specified in this context.
Lamotrigine (Comparator)i.p.9 (tonic)Potent against tonic seizures.[4]Not specified in this context.
Vigabatrin (B1682217) (Comparator)i.p.2322 (tonic)Significantly less potent than other comparators.[4]Not specified in this context.

Experimental Protocols

Detailed methodologies for the key in-vivo experiments are provided below to facilitate replication and comparison of studies.

Audiogenic Seizure Model in DBA/2 Mice

This model utilizes the DBA/2 mouse strain, which is genetically susceptible to sound-induced (audiogenic) seizures, particularly between 21 and 28 days of age.[6]

Protocol:

  • Animal Selection: Male or female DBA/2 mice aged 21-28 days are used.

  • Drug Administration: The test compound (nipecotic acid prodrug or comparator) or vehicle is administered via the specified route (typically intraperitoneally, i.p.).

  • Acclimation: After a predetermined pretreatment time (e.g., 30 minutes), individual mice are placed in an acoustic chamber.

  • Auditory Stimulus: A high-intensity acoustic stimulus (e.g., an electric bell generating 100-120 dB) is presented for a fixed duration (e.g., 60 seconds) or until the onset of tonic-clonic seizures.

  • Seizure Scoring: The seizure response is observed and scored based on distinct phases:

    • Wild Running: Explosive burst of running and jumping.

    • Clonic Seizure: Loss of righting reflex with jerking of the limbs.

    • Tonic Seizure: Hindlimb extension.

    • Respiratory Arrest/Death: Cessation of breathing, which can be fatal in this model.[6]

  • Data Analysis: The percentage of mice protected from each seizure phase is determined for each dose group, and the ED50 is calculated.

Pentylenetetrazol (PTZ)-Induced Seizure Model

PTZ is a GABA-A receptor antagonist that induces seizures in rodents. This model is used to screen for drugs with potential efficacy against generalized seizures.

Protocol:

  • Animal Selection: Adult male or female mice (e.g., NMRI or C57BL/6 strains) are used.

  • Drug Administration: The test compound or vehicle is administered (typically i.p.) at various doses.

  • Pretreatment Time: After a specific pretreatment period (e.g., 15-60 minutes), PTZ is administered.

  • PTZ Administration: A convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) is administered.

  • Observation: Mice are observed for a set period (e.g., 30 minutes) for the presence and latency of seizures.

  • Seizure Scoring: Seizure severity is typically scored using a modified Racine scale[7][8][9][10]:

    • Stage 0: No response.

    • Stage 1: Ear and facial twitching.

    • Stage 2: Myoclonic jerks without loss of righting reflex.

    • Stage 3: Myoclonic jerks with loss of righting reflex.

    • Stage 4: Tonic-clonic seizures with loss of righting reflex.

    • Stage 5: Generalized tonic-clonic seizures with hindlimb extension.

  • Data Analysis: The dose of the test compound that protects 50% of the animals from a specific seizure endpoint (e.g., tonic hindlimb extension) is calculated as the ED50.

Assessment of Motor Side Effects: Rotarod Test

The rotarod test is commonly used to assess motor coordination and balance, providing an indication of potential neurological side effects of a drug.

Protocol:

  • Apparatus: A rotating rod apparatus with a non-slippery surface is used.

  • Training: Mice are trained on the rotarod at a constant or accelerating speed for a set period on consecutive days before the test day.

  • Drug Administration: On the test day, the compound or vehicle is administered.

  • Testing: At the time of expected peak effect of the drug, mice are placed on the rotating rod. The speed of the rod is gradually increased (e.g., from 4 to 40 rpm over 300 seconds).

  • Measurement: The latency to fall from the rod is recorded for each mouse. A shorter latency compared to vehicle-treated animals indicates motor impairment.

  • Data Analysis: The dose that causes 50% of the animals to fall from the rod (or reduces the latency to fall by 50%) can be calculated as the TD50 (toxic dose 50).

Mandatory Visualizations

Signaling Pathway of Nipecotic Acid Prodrugs

The fundamental mechanism of action for nipecotic acid and its prodrugs is the inhibition of GABA transporters (GATs), primarily GAT-1, which are located on presynaptic neurons and surrounding glial cells. This inhibition leads to an accumulation of GABA in the synaptic cleft, enhancing the activation of postsynaptic GABA-A receptors and resulting in increased inhibitory neurotransmission.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glial Glial Cell cluster_drug_action Drug Action GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA Neurotransmitter Release GAT1_pre GAT-1 Transporter GABA->GAT1_pre Reuptake GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to GAT_glial GAT Transporter GABA->GAT_glial Uptake Inhibitory_Signal Increased Inhibitory Signal (Cl- influx) GABA_A_Receptor->Inhibitory_Signal Nipecotic_Prodrug Nipecotic Acid Prodrug (in circulation) Nipecotic_Acid_Active Nipecotic Acid (in CNS) Nipecotic_Prodrug->Nipecotic_Acid_Active Crosses BBB & is hydrolyzed Nipecotic_Acid_Active->GAT1_pre Inhibits Nipecotic_Acid_Active->GAT_glial Inhibits

Caption: Mechanism of action of nipecotic acid prodrugs.

Experimental Workflow: Audiogenic Seizure Model

The following diagram illustrates the typical workflow for evaluating the efficacy of a nipecotic acid prodrug in the DBA/2 mouse model of audiogenic seizures.

Audiogenic_Seizure_Workflow start Start drug_admin Administer Prodrug or Vehicle (i.p.) start->drug_admin pretreatment Pretreatment Period (e.g., 30 min) drug_admin->pretreatment acoustic_stim Place in Acoustic Chamber & Apply Stimulus (e.g., 120 dB) pretreatment->acoustic_stim observation Observe & Score Seizure Phases (60s) acoustic_stim->observation data_analysis Analyze Data: % Protection, ED50 observation->data_analysis end End data_analysis->end

Caption: Workflow for the audiogenic seizure model.

Experimental Workflow: PTZ-Induced Seizure Model

This diagram outlines the experimental procedure for the pentylenetetrazol (PTZ)-induced seizure model in mice.

PTZ_Seizure_Workflow start Start drug_admin Administer Prodrug or Vehicle (i.p.) start->drug_admin pretreatment Pretreatment Period (e.g., 15-60 min) drug_admin->pretreatment ptz_injection Administer PTZ (s.c. or i.p.) pretreatment->ptz_injection observation Observe & Score Seizure Severity (e.g., 30 min) ptz_injection->observation data_analysis Analyze Data: Latency, % Protection, ED50 observation->data_analysis end End data_analysis->end

Caption: Workflow for the PTZ-induced seizure model.

References

A Comparative Analysis of the Neuroprotective Effects of Nipecotic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Nipecotic acid, a potent inhibitor of gamma-aminobutyric acid (GABA) uptake, serves as a foundational scaffold for the development of neuroprotective agents. By blocking GABA transporters, particularly GAT-1, these derivatives increase the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.[1][2] This mechanism is crucial for counteracting the neuronal hyperexcitability that underlies various neurological disorders, including epilepsy and ischemic brain injury.[3][4] This guide provides a comparative overview of the neuroprotective effects of several key nipecotic acid derivatives, presenting available experimental data, detailing methodologies, and illustrating the underlying mechanisms and workflows.

Primary Mechanism of Action: GAT-1 Inhibition

The principal neuroprotective mechanism for many nipecotic acid derivatives, such as Tiagabine and NNC-711, is the selective inhibition of the GAT-1 transporter. This transporter is responsible for clearing GABA from the synapse. Inhibition of GAT-1 leads to prolonged GABAergic activity, which hyperpolarizes postsynaptic neurons and counteracts excessive glutamate-induced excitotoxicity, a common pathway in neuronal death following ischemia and seizures.[1][3]

GAT1_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_rel GABA Release GABA_vesicle->GABA_rel Action Potential GABA_syn GABA GABA_rel->GABA_syn GAT1 GAT-1 Transporter GABA_syn->GAT1 Reuptake GABA_R GABA-A Receptor GABA_syn->GABA_R Binding Hyperpol Hyperpolarization (Neuroprotection) GABA_R->Hyperpol Cl- influx Nipecotic_Deriv Nipecotic Acid Derivative Nipecotic_Deriv->GAT1 Inhibits

Mechanism of GAT-1 inhibition by nipecotic acid derivatives.

Data Presentation: Comparative Efficacy

While direct head-to-head studies are scarce, data from various experimental models provide insights into the relative potency and neuroprotective profiles of different derivatives.

Table 1: GAT-1 Inhibition Potency

This table compares the in vitro potency of several derivatives in inhibiting the GAT-1 transporter. Lower IC50 values indicate higher potency.

CompoundTransporter TargetIC50 ValueSource System
NNC-711 Human GAT-140 nMCloned GABA Transporter
Tiagabine Cloned GAT-1Data not in retrieved results-
SKF-89976-A Rat Brain P2-FractionQualitative inhibition reportedRat Synaptosomes

Note: Direct comparative IC50 values for all compounds from a single study were not available in the search results. NNC-711 shows high potency for the human GAT-1 transporter.[5][6]

Table 2: Neuroprotective Efficacy in In Vivo Models

This table summarizes the neuroprotective outcomes observed in animal models of neurological injury. The models and endpoints differ, reflecting the distinct research contexts.

CompoundAnimal ModelInjury TypeKey Neuroprotective OutcomeDosage
NNC-711 GerbilBilateral Carotid Artery Occlusion (Ischemia)Protection against ischemia-induced death of CA1 pyramidal neurons.0.5-1.0 mg/kg
Tiagabine RatPerforant Pathway Stimulation (Status Epilepticus)Reduced loss of pyramidal cells in CA3c and CA1 hippocampal fields.[7]50 mg/kg/day
Table 3: Multi-Target Neuroprotective Effects of Novel Ethyl Nipecotate Derivatives

A recent approach involves creating hybrid molecules that combine GABAergic activity with other neuroprotective functions, such as antioxidation, for treating multifactorial diseases like Alzheimer's.[8][9]

Compound DerivativeSecondary Target/ActionEfficacy EndpointResult
Ethyl Nipecotate-BHCA amide AntioxidantLipid PeroxidationIC50 ≈ 20 µM[8][9]
Ethyl Nipecotate-Ferulic Acid amide Acetylcholinesterase InhibitionEnzyme InhibitionIC50 ≈ 47 µM[8][9]
Ethyl Nipecotate-BHBA amide AntioxidantLipid PeroxidationIC50 ≈ 40 µM[9]

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data and for designing future comparative studies.

Protocol 1: Ischemia-Induced Neurodegeneration Model (NNC-711)

This protocol describes an in vivo model used to assess the anti-ischemic properties of NNC-711.[10]

  • Animal Model: Male Mongolian gerbils are used.

  • Surgical Procedure: Under anesthesia, both common carotid arteries are located and occluded for a set duration (e.g., 5 minutes) to induce transient global cerebral ischemia.

  • Drug Administration: NNC-711 (0.5-1.0 mg/kg) or vehicle is administered to the animals, typically via intraperitoneal (i.p.) injection, immediately before or after the ischemic insult.

  • Endpoint Analysis: After a survival period (e.g., 7 days), animals are euthanized, and their brains are processed for histology.

  • Quantification: Neuronal death, particularly in the vulnerable CA1 region of the hippocampus, is quantified by counting surviving pyramidal neurons. A significant increase in surviving neurons in the drug-treated group compared to the vehicle group indicates neuroprotection.

Experimental_Workflow cluster_setup Phase 1: Induction of Injury cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Outcome Analysis A1 Animal Selection (e.g., Gerbils) A2 Anesthesia & Surgery A1->A2 A3 Induce Ischemia (Carotid Artery Occlusion) A2->A3 B1 Randomize into Groups (Vehicle vs. Drug) A3->B1 B2 Administer Compound (e.g., NNC-711 i.p.) B1->B2 C1 Survival Period (e.g., 7 days) B2->C1 C2 Euthanasia & Brain Sectioning C1->C2 C3 Histological Staining (e.g., Cresyl Violet) C2->C3 C4 Quantify Neuronal Survival (CA1 Region) C3->C4

Workflow for an in vivo neuroprotection study.
Protocol 2: Status Epilepticus Model (Tiagabine)

This protocol assesses neuroprotection against seizure-induced brain damage.[7]

  • Animal Model: Adult male rats are used.

  • Drug Administration: Tiagabine (50 mg/kg/day) or vehicle is administered sub-chronically using subcutaneously implanted osmotic pumps to ensure steady drug levels.

  • Induction of Status Epilepticus: Status epilepticus is induced by continuous electrical stimulation of the perforant pathway, a major excitatory input to the hippocampus.

  • Seizure Monitoring: Seizure severity and duration are monitored and recorded.

  • Endpoint Analysis: After a recovery period (e.g., two weeks), brain tissue is collected for histological analysis.

  • Quantification: The loss of pyramidal cells in specific hippocampal fields (e.g., CA1, CA3c) is quantified to determine the extent of neuroprotection. Cognitive function may also be assessed using behavioral tests like the Morris water maze.[7]

Protocol 3: In Vitro Lipid Peroxidation Assay (Ethyl Nipecotate Derivatives)

This assay measures the antioxidant capacity of the novel multi-target derivatives.[8][9]

  • Preparation: A suspension of rat brain homogenate is prepared in a suitable buffer.

  • Incubation: The brain homogenate is incubated with the test compound (e.g., ethyl nipecotate-BHCA amide) at various concentrations.

  • Initiation of Peroxidation: Lipid peroxidation is initiated by adding an oxidizing agent, such as a solution of ascorbic acid and FeCl2.

  • Measurement: The reaction is stopped after a set time, and the amount of malondialdehyde (MDA), a byproduct of lipid peroxidation, is measured. This is typically done by reacting MDA with thiobarbituric acid (TBA) to form a colored product that can be quantified spectrophotometrically.

  • Calculation: The percentage inhibition of lipid peroxidation is calculated relative to a control sample without the test compound. The IC50 value (the concentration required to inhibit 50% of peroxidation) is then determined.

Summary and Conclusion

The exploration of nipecotic acid derivatives has yielded promising candidates for neuroprotection, operating through distinct yet complementary mechanisms.

  • Selective GAT-1 Inhibitors: Compounds like Tiagabine and NNC-711 have demonstrated clear neuroprotective effects in models of acute, excitotoxic injury such as status epilepticus and cerebral ischemia.[7][10] Their efficacy is directly linked to their primary pharmacological action: the potentiation of GABAergic inhibition.

  • Multi-Target Derivatives: Newer strategies involve designing hybrid molecules that combine GAT-1 inhibition with other beneficial properties, such as antioxidant and anti-inflammatory effects.[8][9] These compounds, like the amides of ethyl nipecotate, show promise for complex neurodegenerative diseases like Alzheimer's, where multiple pathogenic pathways are involved.

While the available data underscores the potential of this class of compounds, a significant gap exists in the form of direct, head-to-head comparative studies. Future research should aim to evaluate these different derivatives within the same experimental models to provide a clearer, more objective assessment of their relative neuroprotective efficacy and therapeutic potential. Such studies will be critical for guiding the development of the next generation of drugs for devastating neurological disorders.

References

A Comparative Guide to the Spectroscopic Analysis of Synthesized (+)-Nipecotic Acid for Purity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of synthesized (+)-Nipecotic acid. The determination of purity is a critical step in the chemical synthesis process, ensuring the final product is free from starting materials, byproducts, and other impurities that could affect its biological activity and safety. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this purpose and presents experimental data to differentiate pure this compound from common synthetic precursors and isomers.

Introduction to this compound and Purity Analysis

This compound, a derivative of piperidine (B6355638), is a significant compound in neuroscience research, primarily known as a potent inhibitor of γ-aminobutyric acid (GABA) uptake. Its ability to modulate neurotransmission makes it a valuable tool for studying neurological disorders. The synthesis of enantiomerically pure this compound can be complex, often involving the reduction of a pyridine (B92270) ring. A common synthetic route involves the hydrogenation of nicotinic acid (pyridine-3-carboxylic acid) or its esters. Consequently, unreacted starting materials or isomeric byproducts like isonipecotic acid can be present as impurities in the final product.

Spectroscopic analysis is indispensable for verifying the chemical identity and purity of the synthesized compound. A multi-technique approach, combining NMR, IR, and MS, provides orthogonal data points, leading to a confident assessment of purity.

Spectroscopic Data Comparison: this compound vs. Potential Impurities

The following tables summarize the expected spectroscopic data for this compound and compare it with key potential impurities: Nicotinic Acid (a common starting material) and Ethyl Nicotinate (an ester precursor).

2.1. ¹H NMR Spectroscopy Data

¹H NMR spectroscopy provides information on the chemical environment of protons in a molecule. The complete reduction of the aromatic pyridine ring to a saturated piperidine ring results in a dramatic upfield shift of all proton signals. The disappearance of aromatic signals (typically >7.0 ppm) is a primary indicator of a successful synthesis.

Signal Assignment (Nipecotic Acid) Expected ¹H Chemical Shift (δ) in this compound (ppm) Expected ¹H Chemical Shift (δ) in Ethyl Nicotinate (ppm)[1][2]
H2, H6 (Piperidine Ring)~2.80 - 3.20 (m)-
H3 (Piperidine Ring)~2.30 - 2.50 (m)-
H4, H5 (Piperidine Ring)~1.50 - 1.90 (m)-
-COOH~11.0 - 12.0 (s, br)-
Aromatic CH-7.31 - 9.25 (m)
-OCH₂CH₃-4.30 - 4.54 (q)
-OCH₂CH₃-1.34 - 1.50 (t)

2.2. ¹³C NMR Spectroscopy Data

¹³C NMR complements ¹H NMR by providing data on the carbon skeleton. The conversion of sp²-hybridized carbons of the aromatic ring to sp³-hybridized carbons in the piperidine ring is clearly observable as a significant upfield shift in their chemical shifts.

Signal Assignment (Nipecotic Acid) Expected ¹³C Chemical Shift (δ) in this compound (ppm) Expected ¹³C Chemical Shift (δ) in Nicotinic Acid (ppm) Expected ¹³C Chemical Shift (δ) in Ethyl Nicotinate (ppm)[1]
C=O~175.0 - 185.0~165.0 - 170.0~165.19
C2~50.0 - 55.0~150.0 - 155.0~153.37
C3~40.0 - 45.0~125.0 - 130.0~126.40
C4~25.0 - 30.0~135.0 - 140.0~136.93
C5~20.0 - 25.0~120.0 - 125.0~123.27
C6~45.0 - 50.0~150.0 - 155.0~150.94
-OCH₂CH₃--~61.39
-OCH₂CH₃--~14.29

2.3. Infrared (IR) Spectroscopy Data

IR spectroscopy is highly effective for identifying functional groups. The spectrum of Nipecotic acid is characterized by the broad O-H stretch of the carboxylic acid and the N-H stretch of the secondary amine. The absence of aromatic C=C and C-H stretching bands indicates the purity of the final product.

Vibrational Mode Expected Wavenumber (cm⁻¹) in this compound Notes and Comparison with Impurities
O-H Stretch (Carboxylic Acid)2500 - 3300 (very broad)[3]A hallmark of a carboxylic acid dimer.[3] Nicotinic acid will also show this broad peak.
N-H Stretch (Amine)3200 - 3550 (medium, broad)This peak is absent in the aromatic starting materials (Nicotinic acid, Ethyl nicotinate).
C-H Stretch (Aliphatic)2840 - 3000Stronger and more defined than in aromatic precursors.
C=O Stretch (Carboxylic Acid)1710 - 1760[3]The carbonyl peak is present in all three compounds, but its exact position may shift slightly.
Aromatic C=C StretchAbsentShould be present around 1400-1600 cm⁻¹ in Nicotinic acid and Ethyl nicotinate.
Aromatic C-H StretchAbsentShould be present around 3000-3100 cm⁻¹ in Nicotinic acid and Ethyl nicotinate.

2.4. Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight of the compound, which is a fundamental purity check. The molecular ion peak should correspond to the expected mass of this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z)
This compoundC₆H₁₁NO₂[4][5]129.16[4][5]130.08
Nicotinic AcidC₆H₅NO₂123.11124.04
Ethyl NicotinateC₈H₉NO₂[1]151.16[1]152.07

Experimental Protocols

3.1. Sample Preparation

  • For NMR Spectroscopy: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). Ensure the sample is fully dissolved before transferring to a 5 mm NMR tube.

  • For IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used directly on the solid sample.

  • For Mass Spectrometry: Prepare a dilute solution (e.g., 0.1 mg/mL) of the sample in a suitable solvent such as methanol (B129727) or acetonitrile/water. The sample can be introduced into the mass spectrometer via direct infusion or through an LC system.

3.2. Instrumentation and Data Acquisition

  • NMR: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a typical spectral width of -2 to 14 ppm is sufficient. For ¹³C NMR, a spectral width of 0 to 200 ppm is appropriate.

  • IR: Record the spectrum using an FTIR spectrometer over a range of 4000 to 400 cm⁻¹.

  • MS: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to observe the [M+H]⁺ ion.

Workflow for Purity Confirmation

The following diagram illustrates the logical workflow for confirming the purity of synthesized this compound using the described spectroscopic techniques.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Validation & Conclusion start Synthesized this compound prep Sample Preparation (for NMR, IR, MS) start->prep nmr ¹H & ¹³C NMR Spectroscopy prep->nmr ir FTIR Spectroscopy prep->ir ms Mass Spectrometry prep->ms compare Compare Data with Reference Spectra & Impurity Profiles nmr->compare ir->compare ms->compare decision Purity Confirmation compare->decision

Caption: Workflow for the spectroscopic purity analysis of this compound.

Conclusion

The purity of synthesized this compound can be reliably confirmed through a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The absence of aromatic signals in NMR spectra, the appearance of an N-H stretch in the IR spectrum, and the confirmation of the correct molecular weight by MS are all critical indicators of a pure product. By comparing the acquired data against the reference values provided in this guide, researchers can confidently assess the success of their synthesis and the quality of the final compound.

References

(+)-Nipecotic Acid: A Comparative Analysis of its Selectivity for GABA Transporter Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Nipecotic acid, a cyclic analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a well-established inhibitor of GABA transporters (GATs). By blocking the reuptake of GABA from the synaptic cleft, nipecotic acid and its derivatives effectively increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This guide provides a comparative analysis of the inhibitory activity of nipecotic acid, with a focus on its selectivity for the four major GABA transporter subtypes: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).

Inhibitory Potency and Selectivity Profile

While the specific enantiomer this compound (also referred to as (R)-nipecotic acid) is understood to be the more pharmacologically active form, most publicly available quantitative data on its inhibitory concentration (IC50) is for the racemic mixture, (±)-nipecotic acid. The data consistently demonstrates that (±)-nipecotic acid is a non-selective GAT inhibitor, exhibiting the highest potency for GAT1, followed by GAT3, GAT2, and BGT1.

Highly selective GAT1 inhibitors, such as the clinically used anticonvulsant tiagabine, are lipophilic derivatives of (R)-nipecotic acid, underscoring the importance of this stereoisomer for potent GAT1 inhibition.[1] The development of subtype-selective inhibitors is a key area of research, as each GAT subtype has a distinct distribution in the brain and peripheral tissues, suggesting different physiological roles.

Below is a summary of the IC50 values for (±)-nipecotic acid and other key GAT inhibitors across the four transporter subtypes. This data, gathered from studies using human, rat, or mouse transporters, highlights the comparative selectivity of these compounds.

CompoundGAT1 IC50 (µM)GAT2 IC50 (µM)GAT3 IC50 (µM)BGT1/GAT4 IC50 (µM)Selectivity Profile
(±)-Nipecotic Acid8 (human)[2]38 (rat)[2]106 (human)[2]2370 (human)[2]GAT1 > GAT3 > GAT2 > BGT1
(±)-Nipecotic Acid2.6 (mouse)[3]310 (mouse)[3]29 (mouse)[3]16 (mouse)[3]GAT1 > GAT4 > GAT3 > GAT2
Tiagabine0.07 (human)---Highly selective for GAT1
SNAP-5114>200 (human)21 (human)5 (human)140 (human)Selective for GAT3

Note: The nomenclature for GAT4 and BGT1 can vary between species, with mouse GAT4 being the homolog of human BGT1.

Logical Relationship of GAT Inhibitor Selectivity

The following diagram illustrates the selectivity profiles of nipecotic acid and its more selective derivatives, providing a visual comparison of their primary targets within the GABA transporter family.

GAT_Inhibitor_Selectivity cluster_inhibitors GAT Inhibitors cluster_transporters GABA Transporter Subtypes Nipecotic Acid Nipecotic Acid GAT1 GAT1 Nipecotic Acid->GAT1 High Potency GAT2 GAT2 Nipecotic Acid->GAT2 Low Potency GAT3 GAT3 Nipecotic Acid->GAT3 Moderate Potency BGT1 BGT1 Nipecotic Acid->BGT1 Very Low Potency Tiagabine Tiagabine Tiagabine->GAT1 Highly Selective SNAP-5114 SNAP-5114 SNAP-5114->GAT3 Selective

Comparative selectivity of GAT inhibitors.

Experimental Protocol: [³H]GABA Uptake Assay in Transfected Mammalian Cells

The following protocol outlines a standard method for determining the inhibitory activity of compounds like this compound on specific GABA transporter subtypes. This method relies on the use of a radiolabeled GABA substrate, [³H]GABA, and mammalian cells heterologously expressing a single GAT subtype.

I. Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous GAT expression and high transfection efficiency.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

  • Transfection:

    • Seed cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

    • Transfect the cells with a plasmid vector containing the cDNA for the human GAT subtype of interest (e.g., hGAT1, hGAT2, hGAT3, or hBGT1) using a suitable transfection reagent (e.g., Lipofectamine 2000).

    • Include a control group of cells transfected with an empty vector to determine background uptake.

    • Allow the cells to express the transporter for 24-48 hours post-transfection.

II. [³H]GABA Uptake Assay
  • Preparation of Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer containing (in mM): 120 NaCl, 4.7 KCl, 2.2 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 10 HEPES, and 10 D-glucose, with the pH adjusted to 7.4.

  • Washing:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with 1 mL of pre-warmed (37°C) KRH buffer.

  • Pre-incubation with Inhibitor:

    • Add 200 µL of KRH buffer containing the desired concentration of the test compound (e.g., this compound) or vehicle to each well. For IC50 determination, a range of concentrations should be used.

    • Incubate the plates at 37°C for 10-20 minutes.

  • Initiation of GABA Uptake:

    • Prepare a solution of [³H]GABA and unlabeled GABA in KRH buffer. The final concentration of GABA should be close to the Km value for the specific GAT subtype being tested, and the concentration of [³H]GABA will depend on its specific activity.

    • Add 50 µL of the GABA/[³H]GABA solution to each well to initiate the uptake reaction.

  • Incubation: Incubate the plates at 37°C for a short period (e.g., 1-10 minutes) during which GABA uptake is linear. The optimal time should be determined empirically.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the radioactive solution.

    • Immediately wash the cells three times with 1 mL of ice-cold KRH buffer to remove extracellular [³H]GABA.

  • Cell Lysis and Scintillation Counting:

    • Add 500 µL of 1% sodium dodecyl sulfate (B86663) (SDS) or 0.1 M NaOH to each well to lyse the cells.

    • Incubate at room temperature for at least 30 minutes with gentle agitation.

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in a liquid scintillation counter.

III. Data Analysis
  • Determine Specific Uptake: Subtract the counts per minute (CPM) from the empty vector-transfected cells (non-specific uptake) from the CPM of the GAT-expressing cells.

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (Specific CPM with Inhibitor / Specific CPM with Vehicle)] x 100

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

This comprehensive guide provides researchers with the necessary information to understand the selectivity profile of this compound and to design experiments for evaluating the potency and selectivity of other GAT inhibitors. The non-selective nature of nipecotic acid itself makes it a useful tool for broad GAT inhibition, while its derivatives serve as templates for developing highly selective pharmacological agents targeting specific GABA transporter subtypes.

References

A comparative study of the synthesis routes for chiral nipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Methodologies for the Synthesis of a Key Chiral Intermediate

Chiral nipecotic acid, a crucial building block in the synthesis of numerous pharmaceuticals, particularly GABA uptake inhibitors, presents a significant synthetic challenge due to the stereocenter at the C3 position of the piperidine (B6355638) ring. The demand for enantiomerically pure forms of nipecotic acid has driven the development of various synthetic strategies. This guide provides a comparative overview of three prominent synthetic routes: Catalytic Hydrogenation of Nicotinic Acid followed by Classical Resolution, Chemoenzymatic Kinetic Resolution, and Palladium-Catalyzed Decarboxylative Cyclization. We will delve into the detailed experimental protocols, present a quantitative comparison of these methods, and visualize the synthetic workflows.

Comparative Data of Synthesis Routes

MetricCatalytic Hydrogenation & Classical ResolutionChemoenzymatic Kinetic ResolutionPalladium-Catalyzed Decarboxylative Cyclization
Starting Material Nicotinic AcidRacemic N-protected Nipecotic Acid Esterγ-methylidene-δ-valerolactones and Imines
Overall Yield ~40-45% (for one enantiomer after resolution)Up to 50% for one enantiomer (theoretical max)High (specifics vary with substrates)
Enantiomeric Excess (ee) >98%>99%High Diastereoselectivity
Number of Steps 2 (Hydrogenation + Resolution)1 (Resolution)1 (Cyclization)
Key Reagents/Catalysts Rh/Al2O3, (1S)-(+)-10-Camphorsulfonic AcidLipase (e.g., Lipase PS-C II)Palladium catalyst, Chiral Ligand
Scalability Readily scalablePotentially scalableScalability may require optimization
Environmental Considerations Use of heavy metal catalyst, organic solventsGreener approach with biodegradable enzymeUse of precious metal catalyst

Experimental Protocols

Catalytic Hydrogenation of Nicotinic Acid and Classical Resolution of Racemic Nipecotic Acid

This two-step approach first involves the synthesis of racemic nipecotic acid via hydrogenation, followed by the separation of the enantiomers using a chiral resolving agent.

Step 1: Catalytic Hydrogenation of Nicotinic Acid [1][2]

  • Materials: Nicotinic acid, deionized water, 5% rhodium on alumina (B75360) (Rh/Al2O3), concentrated aqueous ammonia (B1221849), anhydrous benzene.

  • Procedure:

    • A suspension of 6.15 g of nicotinic acid in 50 cc of water is placed in a Parr-shaker apparatus.

    • To this suspension, 5.5 cc of concentrated aqueous ammonia is added.

    • 2.4 g of 5% rhodium on alumina catalyst is added to the solution.

    • The mixture is hydrogenated at room temperature under a hydrogen pressure of 2 atmospheres.

    • The reaction is monitored for hydrogen uptake, which is typically complete in under 4 hours.

    • Upon completion, the catalyst is removed by filtration.

    • The filtrate is concentrated to dryness under reduced pressure.

    • To ensure complete removal of water, the residue is azeotropically dried by adding and evaporating anhydrous benzene.

    • The resulting dry residue is racemic nipecotic acid.

  • Yield: Approximately 88.5% of racemic nipecotic acid.

Step 2: Classical Resolution with (1S)-(+)-10-Camphorsulfonic Acid

This protocol is based on the resolution of a similar cyclic amine and can be adapted for racemic nipecotic acid.[3]

  • Materials: Racemic nipecotic acid, (1S)-(+)-10-camphorsulfonic acid, dichloromethane (B109758) (CH2Cl2), aqueous sodium carbonate (Na2CO3).

  • Procedure:

    • 10 mmol of racemic nipecotic acid and 20 mmol of (1S)-(+)-10-camphorsulfonic acid are combined in 100 mL of dichloromethane.

    • The mixture is stirred at room temperature for 24 hours, during which a precipitate forms.

    • The precipitate (diastereomeric salt of one enantiomer) is collected by filtration.

    • To isolate the free amine, the precipitate is suspended in a mixture of dichloromethane and 2M aqueous sodium carbonate and stirred until the solid dissolves.

    • The layers are separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the enantiomerically enriched nipecotic acid.

  • Enantiomeric Excess: >98% ee for the resolved enantiomer.

Chemoenzymatic Kinetic Resolution of N-Boc-Nipecotic Acid Methyl Ester

This method utilizes an enzyme to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. This protocol is adapted from the resolution of a closely related piperidine derivative.[4]

  • Materials: Racemic N-Boc-nipecotic acid methyl ester, Lipase PS-C II from Burkholderia cepacia, diisopropyl ether, butyl butanoate.

  • Procedure:

    • Racemic N-Boc-nipecotic acid methyl ester is dissolved in a 1:1 mixture of diisopropyl ether and butyl butanoate.

    • Lipase PS-C II is added to the solution.

    • The reaction mixture is agitated (e.g., shaken or stirred) at a controlled temperature (typically room temperature to 40°C).

    • The progress of the reaction is monitored by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining substrate and the acylated product.

    • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the acylated product.

    • The enzyme is removed by filtration.

    • The solvent is removed under reduced pressure.

    • The resulting mixture of the unreacted (S)-ester and the acylated (R)-ester can be separated by column chromatography.

    • The protecting groups are then removed to yield the chiral nipecotic acid.

  • Enantioselectivity: Excellent (E > 200), leading to enantiomeric excess values of >99% for both enantiomers at ~50% conversion.

Palladium-Catalyzed Decarboxylative Cyclization

This modern approach constructs the chiral piperidine ring in a single, highly stereoselective step. The following is a general procedure based on the developed methodology.[5]

  • Materials: A γ-methylidene-δ-valerolactone, an imine with an N-diethoxyphosphinoyl protecting group, a palladium catalyst (e.g., Pd2(dba)3), and a chiral phosphine (B1218219) ligand.

  • Procedure:

    • In a glovebox, the palladium catalyst and the chiral phosphine ligand are dissolved in a suitable anhydrous solvent (e.g., THF or dioxane) in a reaction vessel.

    • The γ-methylidene-δ-valerolactone and the N-diethoxyphosphinoyl imine are added to the catalyst solution.

    • The reaction vessel is sealed and heated to the required temperature (e.g., 50-80 °C).

    • The reaction is stirred for a specified time until completion, as monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography to yield the multisubstituted nipecotic acid derivative.

    • Subsequent deprotection steps would be required to obtain the final chiral nipecotic acid.

  • Diastereoselectivity: The reaction proceeds with high diastereoselectivity.

Synthesis Route Diagrams

Synthesis_Comparison cluster_0 Catalytic Hydrogenation & Resolution cluster_1 Chemoenzymatic Kinetic Resolution cluster_2 Palladium-Catalyzed Decarboxylative Cyclization Nicotinic Acid Nicotinic Acid Racemic Nipecotic Acid Racemic Nipecotic Acid Nicotinic Acid->Racemic Nipecotic Acid H2, Rh/Al2O3 Chiral Nipecotic Acid Chiral Nipecotic Acid Racemic Nipecotic Acid->Chiral Nipecotic Acid Resolution with Camphorsulfonic Acid Racemic N-Boc-Nipecotic\nAcid Methyl Ester Racemic N-Boc-Nipecotic Acid Methyl Ester Enantiomerically Enriched\n(S)-Ester & (R)-Acylated Ester Enantiomerically Enriched (S)-Ester & (R)-Acylated Ester Racemic N-Boc-Nipecotic\nAcid Methyl Ester->Enantiomerically Enriched\n(S)-Ester & (R)-Acylated Ester Lipase Chiral (S)- & (R)-Nipecotic Acid Chiral (S)- & (R)-Nipecotic Acid Enantiomerically Enriched\n(S)-Ester & (R)-Acylated Ester->Chiral (S)- & (R)-Nipecotic Acid Separation & Deprotection γ-methylidene-δ-valerolactone\n+ Imine γ-methylidene-δ-valerolactone + Imine Chiral Nipecotic Acid Derivative Chiral Nipecotic Acid Derivative γ-methylidene-δ-valerolactone\n+ Imine->Chiral Nipecotic Acid Derivative Pd-Catalyst, Chiral Ligand Chiral Nipecotic Acid Derivative->Chiral Nipecotic Acid Deprotection

Caption: Comparative workflow of three synthetic routes to chiral nipecotic acid.

Conclusion

The choice of a synthetic route for chiral nipecotic acid depends on several factors, including the desired scale of production, cost considerations, and the availability of specialized reagents and equipment.

  • The catalytic hydrogenation of nicotinic acid followed by classical resolution is a well-established and scalable method. However, it is a two-step process and results in the loss of at least 50% of the material as the undesired enantiomer unless a racemization and recycling protocol is implemented.

  • Chemoenzymatic kinetic resolution offers a greener alternative with high enantioselectivity. The mild reaction conditions and the biodegradability of the enzyme catalyst are significant advantages. The main drawback is that the theoretical maximum yield for the desired enantiomer is 50%.

  • Palladium-catalyzed decarboxylative cyclization represents a modern and elegant approach that can provide high levels of stereocontrol in a single step. This method is particularly useful for accessing substituted nipecotic acid derivatives. However, the cost and availability of the palladium catalyst and chiral ligands, as well as the need for careful optimization for scalability, are important considerations.

Ultimately, the optimal synthesis route will be a balance of these factors, tailored to the specific needs of the research or production campaign.

References

Safety Operating Guide

Navigating the Disposal of (+)-Nipecotic Acid: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management of chemical waste is as crucial as the discoveries made in the laboratory. This guide provides essential, step-by-step procedures for the proper disposal of (+)-Nipecotic acid, ensuring the safety of laboratory personnel and the protection of our environment. Due to its hazardous properties, this compound must be managed as regulated chemical waste, following stringent protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Always operate within a well-ventilated area, preferably inside a chemical fume hood. Adherence to personal protective equipment (PPE) standards is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 136 approved respirator if there is a risk of dust formation or if handling large quantities.[1]

Hazard Profile and Disposal Overview

Understanding the hazards associated with this compound is fundamental to its safe disposal. The compound is classified with several hazard statements, underscoring the need for careful handling. One safety data sheet also highlights that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2]

Hazard ClassificationDescriptionKey Disposal Consideration
Skin Irritation (Category 2) [3][4]Causes skin irritation.Avoid skin contact during handling and disposal.
Serious Eye Irritation (Category 2A) [4]Causes serious eye irritation.Wear safety goggles at all times.
Specific Target Organ Toxicity (Single Exposure, Category 3) [3][4]May cause respiratory irritation.[3][4]Handle in a fume hood to avoid inhalation of dust.
Incompatible Materials Strong oxidizing agents.[4]Do not mix with oxidizing waste streams.
Hazardous Decomposition Carbon oxides, Nitrogen oxides (NOx).[4]Thermal decomposition can release irritating gases.[5]
Environmental Hazard Potential for aquatic toxicity.Prevent release into the environment; do not dispose of down the drain.[5][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with local, regional, and national hazardous waste regulations.[5] The following protocol provides a direct, operational workflow for its management as hazardous waste.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: All forms of this compound waste, including pure compound, contaminated solutions, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Segregate Waste Streams: It is critical to collect this compound waste separately. Do not mix it with other chemical waste, particularly:

    • Bases

    • Strong oxidizing agents[4]

    • Halogenated or non-halogenated organic solvents, unless explicitly permitted by your institution's guidelines.[7]

Step 2: Proper Containerization

  • Select an Appropriate Container: Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top cap is recommended.[8] Do not use metal containers for acidic waste.[7]

  • Labeling: From the moment the first drop of waste is added, the container must be clearly labeled. The label should include:

    • The words "HAZARDOUS WASTE "[7]

    • The full chemical name: This compound

    • The primary hazards (e.g., "Skin Irritant," "Eye Irritant")

  • Container Management:

    • Keep the container closed at all times, except when adding waste.[7]

    • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[9]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the sealed waste container in a designated and properly labeled Satellite Accumulation Area (SAA) within the laboratory.[9] This area should be at or near the point of waste generation.

  • Safe Storage Conditions: The SAA must be in a cool, dry, and well-ventilated location, away from sources of ignition. Ensure secondary containment (such as a spill tray) is in place to manage potential leaks.

Step 4: Arranging for Final Disposal

  • Contact EHS: Do not attempt to neutralize or treat the waste in the lab. The standard and safest procedure is to arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

  • Documentation: Provide the EHS office or disposal vendor with a complete and accurate description of the waste contents.

  • Final Disposal Methods: The waste will be transported to an approved waste disposal plant for appropriate treatment, which may include incineration or other methods compliant with environmental regulations.[5][10]

Under no circumstances should this compound be disposed of in the regular trash or poured down the sanitary sewer. [4] The compound's water solubility and potential environmental toxicity make drain disposal unacceptable.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound in a laboratory setting.

G start Start: this compound Waste Generation ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate 2. Segregate Waste Is it pure this compound or contaminated material? ppe->segregate container 3. Select & Label Chemically Compatible Hazardous Waste Container segregate->container label_details Label must include: 'HAZARDOUS WASTE' 'this compound' container->label_details storage 4. Store in Designated Satellite Accumulation Area (SAA) container->storage ehs 5. Contact EHS for Pickup (Environmental Health & Safety) storage->ehs no_drain CRITICAL: DO NOT DISPOSE DOWN DRAIN storage->no_drain end End: Professional Disposal by Licensed Contractor ehs->end

Caption: Disposal workflow for this compound waste.

By adhering to these procedural steps, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship. Always consult your institution's specific waste management guidelines and your local EHS department for any additional requirements.

References

Essential Safety and Operational Guidance for Handling (+)-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for working with (+)-Nipecotic acid, including detailed operational and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Specific target organ toxicityH335May cause respiratory irritation.[1][2][4]

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesEuropean Standard EN 166 or OSHA 29 CFR 1910.133[5]Protects against splashes and dust.
Face Shield-Recommended in addition to goggles when there is a significant splash risk.[6][7]
Hand Protection Nitrile or Butyl Rubber Gloves-Provides a barrier against skin contact.[6] Disposable nitrile gloves are suitable for incidental contact.[7]
Body Protection Laboratory Coat-Prevents contamination of personal clothing.
Acid-Resistant Apron/SuitPVC or NeopreneFor handling large quantities or in situations with a high risk of splashing.[6]
Respiratory Protection N95 Dust MaskNIOSH/MSHA or European Standard EN 136 approved[3][4]Use when handling the solid form to avoid inhaling dust particles, especially in poorly ventilated areas.[6]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a fume hood.[8][9]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5][10]

  • Remove all sources of ignition.[8]

  • Have a chemical spill kit readily available.[10]

2. Donning Personal Protective Equipment (PPE):

  • Before handling this compound, put on all required PPE as outlined in the table above.

  • Inspect gloves for any signs of damage before use.[11]

3. Handling the Compound:

  • Avoid direct contact with the skin, eyes, and clothing.[8]

  • Avoid breathing in dust or vapors.[2][9]

  • When weighing the solid, do so in a fume hood or on a bench with local exhaust ventilation to minimize dust inhalation.

  • If creating a solution, slowly add the this compound to the solvent to prevent splashing.

  • Keep the container tightly closed when not in use.[1][12]

4. Storage:

  • Store in a cool, dry, and well-ventilated area.[9]

  • Keep the container tightly sealed.[2]

  • Store locked up.[1][12]

  • Avoid storing with strong oxidizing agents.[5]

Disposal Plan

1. Waste Collection:

  • Collect all waste materials, including contaminated PPE and empty containers, in a designated and properly labeled hazardous waste container.[13]

  • Do not dispose of this compound with household garbage or allow it to enter the sewage system.[2]

  • Keep different types of chemical waste separate to avoid reactions and facilitate proper disposal.[13]

2. Container Management:

  • Use containers that are compatible with the waste. The original container is often a suitable choice.[13]

  • Keep waste containers closed at all times, except when adding waste.[13]

3. Disposal Procedure:

  • Dispose of the contents and the container at an approved waste disposal plant in accordance with local, regional, and national regulations.[1][5][9][12]

  • Chemical waste generators are responsible for correctly classifying and labeling their waste.[5]

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] If skin irritation occurs, seek medical attention.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[4]

  • If inhaled: Remove the person to fresh air and keep them in a position comfortable for breathing.[1] If you feel unwell, seek medical attention.[1]

  • If swallowed: Do NOT induce vomiting.[4] Rinse mouth with water and seek medical attention.[9]

  • In case of a spill: Evacuate the area.[8] Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[4] For large spills, contact your institution's environmental health and safety department.

HandlingWorkflow prep Preparation ppe Don PPE prep->ppe handling Handling this compound ppe->handling storage Storage handling->storage Store after use disposal Disposal handling->disposal emergency Emergency Procedures handling->emergency If spill or exposure occurs storage->emergency disposal->emergency

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Nipecotic acid
Reactant of Route 2
(+)-Nipecotic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.